6-Phosphogluconic Acid
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRSGZKFKXLSJQ-SQOUGZDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00872623 | |
| Record name | 6-Phospho-D-gluconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Barium salt hydrate: White powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | 6-Phosphogluconic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11670 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 6-Phosphogluconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
921-62-0 | |
| Record name | 6-Phosphogluconic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=921-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Phosphogluconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-phospho-D-gluconic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02076 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-Phospho-D-gluconic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00872623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-gluconic acid 6-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-PHOSPHOGLUCONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W31WK7B8U0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Phosphogluconic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001316 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pivotal Role of 6-Phosphogluconic Acid in the Pentose Phosphate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical function of 6-phosphogluconic acid as a central intermediate in the pentose phosphate pathway (PPP). This pathway is a fundamental component of cellular metabolism, crucial for producing nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. This document provides a comprehensive overview of the biochemical reactions involving this compound, the kinetic properties of the key enzyme 6-phosphogluconate dehydrogenase (6PGDH), detailed experimental protocols for its study, and visual representations of the associated metabolic and experimental workflows.
Biochemical Significance of this compound
This compound is a phosphorylated sugar acid that serves as the substrate for the third and irreversible step of the oxidative phase of the pentose phosphate pathway.[1] It is formed from 6-phosphoglucono-δ-lactone through the action of 6-phosphogluconolactonase. The primary role of this compound is its oxidative decarboxylation to ribulose 5-phosphate, a reaction catalyzed by the enzyme 6-phosphogluconate dehydrogenase (6PGDH).[2] This reaction is a major source of cellular NADPH, a potent reducing agent essential for protecting cells against oxidative damage and for reductive biosynthesis, such as fatty acid and steroid synthesis.[3]
The product of this reaction, ribulose 5-phosphate, is a key precursor for the synthesis of nucleotides and nucleic acids, including DNA and RNA.[3] Therefore, the metabolic flux through the reaction involving this compound is tightly regulated to meet the cell's demands for both NADPH and nucleotide precursors.
The Oxidative Decarboxylation of this compound
The conversion of this compound to ribulose 5-phosphate is a complex enzymatic reaction that proceeds via an oxidative decarboxylation mechanism. The enzyme 6-phosphogluconate dehydrogenase (EC 1.1.1.44) catalyzes this reaction, which involves the removal of a carboxyl group as carbon dioxide (CO2) and the transfer of a hydride ion to NADP+, forming NADPH.[2][3]
The reaction can be summarized as follows:
6-phospho-D-gluconate + NADP+ ⇌ D-ribulose 5-phosphate + CO2 + NADPH [3]
This reaction is a critical control point in the pentose phosphate pathway. The activity of 6PGDH is subject to regulation by various factors, most notably the cellular ratio of NADPH to NADP+. High levels of NADPH act as a competitive inhibitor of 6PGDH, thus downregulating the oxidative phase of the PPP when the cell has an ample supply of reducing power.[4][5] Conversely, an increased demand for NADPH, for instance during periods of high oxidative stress or active biosynthesis, leads to a higher NADP+/NADPH ratio, which in turn activates 6PGDH.[4]
Data Presentation: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase
The kinetic properties of 6PGDH have been characterized in a variety of organisms. The Michaelis-Menten constant (Km) for its substrates, this compound and NADP+, as well as the maximum reaction velocity (Vmax), provide insights into the enzyme's efficiency and its interaction with its substrates under different physiological conditions. The table below summarizes key kinetic parameters from various studies.
| Organism/Tissue | Substrate | Km (µM) | Vmax (U/mg protein) | Inhibitor | Ki (µM) | Reference |
| Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 | NADPH | 31.91 ± 1.31 | [4] |
| NADP+ | 53.03 ± 1.99 | [4] | ||||
| Bass Liver | 6-Phosphogluconate | 26.66 | Not Reported | Phosphoenolpyruvate | 540 (non-competitive) | [6] |
| NADP+ | 0.88 | Phosphoenolpyruvate | 150 (competitive) | [6] | ||
| Candida utilis | Ribulose-5-Phosphate | 287 (in absence of 6-PG) | Not Reported | 6-Phosphogluconate | 11 | [3] |
| 117 (in presence of 6-PG) | [3] | |||||
| Rat Liver (in situ) | Glucose-6-Phosphate (for G6PDH) | 170 ± 70 (periportal) | 4.48 ± 1.03 (periportal) | - | - | [7] |
| 150 ± 130 (pericentral) | 3.47 ± 0.78 (pericentral) | [7] | ||||
| 220 ± 110 (intermediate) | 7.79 ± 1.76 (intermediate) | [7] | ||||
| 6-Phosphogluconate (for PGDH) | 870 ± 120 (periportal) | 10.84 ± 0.33 (periportal) | [7] | |||
| 1360 ± 100 (pericentral & intermediate) | 17.19 ± 1.73 (pericentral & intermediate) | [7] |
Experimental Protocols
Spectrophotometric Assay for 6-Phosphogluconate Dehydrogenase Activity
This protocol describes a continuous spectrophotometric assay to determine the activity of 6PGDH by measuring the rate of NADPH production, which absorbs light at 340 nm.
Materials:
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes (1 cm path length)
-
100 mM Glycylglycine buffer, pH 7.5[5]
-
100 mM 6-Phospho-D-gluconate (6-PG) solution[5]
-
50 mM NADP+ solution[5]
-
1 M MgCl2 solution[5]
-
Enzyme solution (e.g., purified 6PGDH or cell lysate)
-
Distilled water
Procedure:
-
Prepare the reaction mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture by adding the following components in the specified order. Prepare a sufficient volume for the number of assays to be performed, plus an extra 10% to account for pipetting errors.
| Reagent | Volume per assay (µL) | Final Concentration |
| 100 mM Glycylglycine buffer, pH 7.5 | 820 | 82 mM |
| 100 mM 6-PG solution | 100 | 10 mM |
| 50 mM NADP+ solution | 70 | 3.5 mM |
| 1 M MgCl2 solution | 10 | 10 mM |
-
Equilibrate the reaction mixture: Pipette 1.0 mL of the reaction mixture into a cuvette and incubate at 30°C for approximately 3 minutes to allow the temperature to equilibrate.[5]
-
Initiate the reaction: Add 10 µL of the enzyme solution to the cuvette and mix thoroughly by inverting the cuvette several times.
-
Measure the absorbance: Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over a period of 5 minutes. The rate of change in absorbance should be linear.[5]
-
Calculate the enzyme activity: The activity of 6PGDH is calculated using the Beer-Lambert law. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[5] The molar extinction coefficient for NADPH at 340 nm is 6.22 mM⁻¹cm⁻¹.
Calculation: Activity (U/mL) = (ΔA340/min) / (6.22 * path length) * (total reaction volume / enzyme volume) * dilution factor
Purification of 6-Phosphogluconate Dehydrogenase from Rat Erythrocytes
This protocol outlines a method for the purification of 6PGDH from rat erythrocytes using affinity chromatography.
Materials:
-
Fresh rat blood collected with an anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Lysis buffer (e.g., 5 mM phosphate buffer, pH 8.0, containing 1 mM EDTA)
-
Ammonium sulfate
-
2',5'-ADP Sepharose 4B affinity chromatography column
-
Equilibration buffer (e.g., 0.1 M K-acetate + 0.1 M K-phosphate, pH 6.0)
-
Elution buffer (e.g., 80 mM K-phosphate + 80 mM KCl + 10 mM NADP+ + 10 mM EDTA, pH 7.5)[8]
-
Centrifuge and appropriate tubes
-
Spectrophotometer for protein concentration determination (e.g., at 280 nm)
Procedure:
-
Preparation of Hemolysate:
-
Centrifuge the whole blood to pellet the erythrocytes.
-
Wash the erythrocytes several times with cold PBS, removing the buffy coat each time.
-
Lyse the packed erythrocytes by adding cold lysis buffer.
-
Centrifuge at high speed to remove the erythrocyte ghosts and other cellular debris. Collect the supernatant (hemolysate).
-
-
Ammonium Sulfate Precipitation:
-
Slowly add solid ammonium sulfate to the hemolysate with constant stirring at 4°C to achieve a specific saturation (e.g., 20-50%).[8]
-
Allow the protein to precipitate for a sufficient time (e.g., 1-2 hours).
-
Centrifuge to collect the precipitated protein.
-
Resuspend the pellet in a minimal volume of equilibration buffer and dialyze extensively against the same buffer to remove the ammonium sulfate.
-
-
Affinity Chromatography:
-
Equilibrate the 2',5'-ADP Sepharose 4B column with several column volumes of equilibration buffer.[8]
-
Load the dialyzed protein sample onto the column.
-
Wash the column with equilibration buffer until the absorbance of the eluate at 280 nm returns to baseline, indicating that all unbound proteins have been removed.
-
Elute the bound 6PGDH from the column using the elution buffer containing NADP+, which competes with the enzyme for binding to the affinity matrix.[8]
-
-
Analysis of Purified Enzyme:
-
Collect fractions during the elution and measure the protein concentration and 6PGDH activity of each fraction.
-
Pool the fractions with the highest specific activity.
-
Analyze the purity of the enzyme by SDS-PAGE. The purified 6PGDH should appear as a single band.
-
Mandatory Visualizations
Signaling Pathway: The Oxidative Phase of the Pentose Phosphate Pathway
Caption: The oxidative phase of the pentose phosphate pathway, highlighting the central role of this compound.
Experimental Workflow: Spectrophotometric Assay of 6PGDH Activity
Caption: A streamlined workflow for the spectrophotometric determination of 6-phosphogluconate dehydrogenase activity.
Logical Relationship: Regulation of 6-Phosphogluconate Dehydrogenase
Caption: The allosteric regulation of 6-phosphogluconate dehydrogenase by the cellular NADPH/NADP+ ratio.
References
- 1. Kinetic and chemical mechanisms of the sheep liver 6-phosphogluconate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification of 6-phosphogluconate dehydrogenase from chicken liver and investigation of some kinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nipro.co.jp [nipro.co.jp]
- 6. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
The Pivotal Role of 6-Phosphogluconic Acid in Cellular Metabolism: A Technical Guide
Abstract
6-Phosphogluconic acid (6-PG) is a critical metabolic intermediate, primarily recognized for its central role in the pentose phosphate pathway (PPP). This technical guide provides an in-depth exploration of the multifaceted functions of 6-PG in cellular metabolism, tailored for researchers, scientists, and drug development professionals. The document elucidates the synthesis and catabolism of 6-PG, its allosteric regulation, and its significance in biosynthetic processes, redox homeostasis, and disease pathogenesis. Quantitative data on enzyme kinetics and cellular concentrations are presented in structured tables for comparative analysis. Detailed experimental protocols for the quantification of 6-PG and the analysis of pentose phosphate pathway flux are provided to facilitate reproducible research. Furthermore, key metabolic and signaling pathways involving 6-PG are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of its complex interactions within the cellular metabolic network.
Introduction
This compound, and its conjugate base 6-phosphogluconate, is a phosphorylated sugar acid that serves as a key intermediate in cellular metabolism.[1][2] It exists in all living organisms, from bacteria to humans, highlighting its fundamental biological importance.[2] The primary and most well-characterized function of 6-PG is its role in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of nucleotide precursors.[1][3][4] Beyond the PPP, 6-PG is also an intermediate in the Entner-Doudoroff pathway in some microorganisms.[1] Recent research has uncovered the expanding roles of 6-PG and its metabolizing enzymes in various pathological conditions, including cancer and metabolic disorders, making it an attractive target for therapeutic intervention.[3][5][6] This guide aims to provide a comprehensive technical overview of the functions of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of its metabolic context.
The Pentose Phosphate Pathway: The Core of 6-PG Metabolism
The pentose phosphate pathway is a cytosolic pathway that runs parallel to glycolysis. It is divided into an oxidative and a non-oxidative phase. 6-PG is a key player in the oxidative phase.
Synthesis of this compound
6-PG is synthesized from 6-phosphogluconolactone, which is formed from the oxidation of glucose-6-phosphate by the enzyme glucose-6-phosphate dehydrogenase (G6PD). The hydrolysis of 6-phosphogluconolactone to this compound is catalyzed by the enzyme 6-phosphogluconolactonase (6PGL).[1][7] This reaction is crucial to prevent the accumulation of the lactone, which can spontaneously rearrange into a more stable but metabolically unusable form.[7][8]
Catabolism of this compound
The primary fate of 6-PG in most organisms is its oxidative decarboxylation to ribulose-5-phosphate, a reaction catalyzed by the enzyme 6-phosphogluconate dehydrogenase (6PGDH).[1][3] This irreversible reaction is a major source of cellular NADPH, a critical reducing agent for various anabolic processes and for antioxidant defense.[3][4] The reaction also releases a molecule of carbon dioxide.
Quantitative Data
The metabolic flux and function of 6-PG are governed by the kinetic properties of the enzymes that act upon it and its cellular concentration.
Enzyme Kinetics
The table below summarizes the kinetic parameters for 6-phosphogluconate dehydrogenase (6PGDH) from various sources.
| Enzyme Source | Substrate | Km (µM) | Vmax (U/mg) | Inhibitor | Ki (µM) | Reference |
| Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 | NADPH | 31.91 ± 1.31 | [9] |
| Rat Small Intestine | NADP | 53.03 ± 1.99 | 8.91 ± 1.92 | - | - | [9] |
| Bass Liver | 6-Phosphogluconate | 26.66 | - | Phosphoenolpyruvate | 540 | [10] |
| Bass Liver | NADP | 0.88 | - | Phosphoenolpyruvate | 150 | [10] |
| Microorganism | 6-Phospho-D-gluconate | 950 | >40 | Fructose 1,6-bisphosphate, Erythrose 4-phosphate, NADH | - | [11] |
| Microorganism | NAD+ | 320 | >40 | - | - | [11] |
Cellular Concentrations
The intracellular concentration of this compound can vary depending on the cell type and metabolic state.
| Biospecimen | Status | Value (µM) | Age | Sex | Condition | Reference |
| Cellular Cytoplasm | Detected and Quantified | 2720 | Adult (>18 years old) | Both | Normal | [2] |
| Saliva | Detected and Quantified | 0.117 ± 0.228 | Adult (>18 years old) | Not Specified | Normal | [2] |
Regulation of this compound Metabolism
The flux through the pentose phosphate pathway, and thus the metabolism of 6-PG, is tightly regulated to meet the cell's demand for NADPH and biosynthetic precursors.
Allosteric Regulation of 6-Phosphogluconate Dehydrogenase
The primary point of regulation for 6-PG metabolism is the activity of 6PGDH. This enzyme is subject to feedback inhibition by its product, NADPH.[9][12] High levels of NADPH compete with NADP+ for binding to the enzyme, thereby slowing down the conversion of 6-PG. Conversely, an increased ratio of NADP+ to NADPH stimulates 6PGDH activity.[4] 6-phosphogluconate itself can act as an activator of 6PGDH, ensuring its rapid removal when its levels rise.[12]
Transcriptional Regulation
The expression of the gene encoding 6PGDH can also be regulated at the transcriptional level. For instance, the transcription factor ADD1/SREBP1c, a key regulator of lipogenesis, has been shown to mediate the insulin-dependent expression of the mouse 6PGDH gene.[13] This links the regulation of the pentose phosphate pathway to the broader network of metabolic control by insulin.
Functions Beyond the Pentose Phosphate Pathway
While its role in the PPP is paramount, 6-PG and its metabolic enzymes have been implicated in other cellular processes.
Inhibition of Glycolysis
This compound is a potent competitive inhibitor of phosphoglucose isomerase (PGI), the enzyme that catalyzes the second step of glycolysis.[14][15] This inhibition can redirect glucose-6-phosphate from glycolysis towards the pentose phosphate pathway, thereby increasing the production of NADPH and ribose-5-phosphate when needed for biosynthesis or antioxidant defense.[14]
Role in Disease
-
Cancer: Cancer cells often exhibit increased flux through the pentose phosphate pathway to support rapid proliferation and combat oxidative stress.[5] 6PGDH is frequently upregulated in various cancers, and its inhibition has been shown to reduce cancer cell proliferation and induce apoptosis, making it a potential therapeutic target.[3][5][6]
-
6-Phosphogluconate Dehydrogenase Deficiency: This is a rare autosomal hereditary disorder characterized by reduced levels of the 6PGDH enzyme.[16] While many individuals are asymptomatic, the deficiency can lead to hemolytic anemia under conditions of oxidative stress.[16][17]
-
Regulatory T cell (Treg) function: 6PGD has been identified as a key checkpoint in reprogramming the metabolism and function of regulatory T cells.[18][19] Blocking 6PGD in Tregs reduces their suppressive function and can enhance anti-tumor immune responses.[18][19]
Experimental Protocols
Quantification of this compound
A common method for the quantification of 6-PG is a colorimetric or fluorometric enzymatic assay.
Principle: 6-Phosphogluconate is converted to Ribulose-5-Phosphate by 6-Phosphogluconate Dehydrogenase, with the concomitant reduction of NAD+ to NADH. The resulting NADH reduces a probe, generating a colorimetric (absorbance at ~450 nm) or fluorometric signal that is proportional to the amount of 6-PG in the sample.[20]
Materials:
-
6-PGA Assay Buffer
-
6-PGA Enzyme (6-Phosphogluconate Dehydrogenase)
-
6-PGA Substrate Mix (containing NAD+ and a probe)
-
6-PGA Standard (a solution of known this compound concentration)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cells in the 6-PGA Assay Buffer. Centrifuge to remove insoluble material.
-
Standard Curve Preparation: Prepare a standard curve by performing serial dilutions of the 6-PGA Standard in the 6-PGA Assay Buffer. A typical range would be 0, 2, 4, 6, 8, and 10 nmol/well.[20]
-
Reaction Mix Preparation: Prepare a reaction mix containing the 6-PGA Assay Buffer, 6-PGA Enzyme, and 6-PGA Substrate Mix according to the manufacturer's instructions.
-
Assay:
-
Add samples and standards to the wells of the 96-well plate.
-
Add the Reaction Mix to each well.
-
For background control, prepare a similar mix without the 6-PGA Enzyme and add it to separate wells containing the sample.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[20]
-
-
Measurement: Measure the absorbance at 450 nm or fluorescence at the appropriate excitation/emission wavelengths using a microplate reader.
-
Calculation: Subtract the background reading from the sample readings. Determine the concentration of 6-PG in the samples by comparing the corrected readings to the standard curve.
13C-Metabolic Flux Analysis of the Pentose Phosphate Pathway
Metabolic flux analysis (MFA) using stable isotopes like 13C is a powerful technique to quantify the in vivo rates (fluxes) of metabolic pathways.[21][22]
Principle: Cells are cultured in a medium containing a 13C-labeled substrate, such as [1,2-13C]glucose or [U-13C]glucose. The distribution of 13C atoms in downstream metabolites, including those in the PPP, is then measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[21][23] This labeling pattern provides information about the relative activities of different metabolic pathways.
General Protocol Outline:
-
Cell Culture: Culture cells in a defined medium.
-
Labeling Experiment: Switch the cells to a medium containing the 13C-labeled substrate and incubate until isotopic steady state is reached.
-
Metabolite Extraction: Quench the metabolism rapidly and extract intracellular metabolites.
-
Derivatization (for GC-MS): Chemically modify the metabolites to make them volatile for GC-MS analysis.
-
MS Analysis: Analyze the samples using GC-MS or LC-MS to determine the mass isotopomer distributions of key metabolites (e.g., sugar phosphates, amino acids derived from PPP intermediates).
-
Flux Calculation: Use computational models to fit the measured labeling data to a metabolic network model and estimate the intracellular metabolic fluxes.
Conclusion and Future Directions
This compound stands as a metabolite of central importance, not only as an intermediate in the canonical pentose phosphate pathway but also as a regulatory molecule and a key player in the metabolic reprogramming associated with various diseases. Its role in providing NADPH for reductive biosynthesis and antioxidant defense underscores its significance in maintaining cellular homeostasis. The growing body of evidence linking elevated 6PGDH activity to cancer progression has positioned this enzyme as a promising target for novel anti-cancer therapies. Future research should focus on elucidating the tissue-specific regulation and function of 6-PG metabolism, as well as developing potent and selective inhibitors of 6PGDH for clinical applications. A deeper understanding of the intricate interplay between the pentose phosphate pathway and other metabolic and signaling networks will undoubtedly open new avenues for therapeutic intervention in a wide range of human diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0001316) [hmdb.ca]
- 3. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism [mdpi.com]
- 6. 6-Phosphogluconate dehydrogenase inhibition arrests growth and induces apoptosis in gastric cancer via AMPK activation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-phosphogluconolactonase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-enzymes.com [creative-enzymes.com]
- 12. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Transcriptional regulation of mouse 6-phosphogluconate dehydrogenase by ADD1/SREBP1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
- 15. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 16. 6-phosphogluconate dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. 6-Phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 6-Phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function | eLife [elifesciences.org]
- 20. assaygenie.com [assaygenie.com]
- 21. 13c-Metabolic Flux Analysis of the Pentose Phosphate Pathway Using GC-MS Analysis of RNA and Glycogen | AIChE [proceedings.aiche.org]
- 22. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 23. mdpi.com [mdpi.com]
6-Phosphogluconic Acid: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Biochemical Properties, Structure, and Metabolic Significance of a Key Intermediate
This technical guide provides a comprehensive overview of 6-Phosphogluconic Acid (6-PGA), a critical metabolite in cellular bioenergetics and biosynthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into the core biochemical properties, structural details, and pivotal roles of 6-PGA in key metabolic pathways. Furthermore, it offers detailed experimental protocols for its study and quantification, alongside visual representations of its metabolic context.
Biochemical Properties of this compound
This compound is a phosphorylated sugar acid that serves as a crucial intermediate in the pentose phosphate pathway and the Entner-Doudoroff pathway.[1][2] Its biochemical characteristics are fundamental to understanding its metabolic function.
| Property | Value | Source |
| Molecular Formula | C6H13O10P | [3] |
| Molecular Weight | 276.14 g/mol | [4] |
| IUPAC Name | (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(phosphonooxy)hexanoic acid | [3] |
| CAS Number | 921-62-0 | [3] |
| pKa (Strongest Acidic) | 1.49 | [5] |
| pKa (Strongest Basic) | -3.5 | [5] |
| Physiological Charge | -3 | [5] |
Chemical Structure
The structure of this compound features a six-carbon chain with a carboxyl group at C1 and a phosphate group esterified at C6. The stereochemistry of the hydroxyl groups is identical to that of glucose.
SMILES: O=P(O)(O)OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--C(=O)O[2]
InChI: InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+,5-/m1/s1[3]
Metabolic Significance
This compound is a key metabolic intermediate with distinct roles in central carbon metabolism.
The Pentose Phosphate Pathway (PPP)
The pentose phosphate pathway (PPP) is a fundamental metabolic route parallel to glycolysis.[6] It is responsible for generating NADPH, a key reductant in anabolic reactions and for antioxidant defense, and for producing precursors for nucleotide biosynthesis.[6] 6-PGA is a central molecule in the oxidative phase of the PPP.[6]
Glucose-6-phosphate is first oxidized to 6-phosphoglucono-δ-lactone, which is then hydrolyzed to this compound by the enzyme 6-phosphogluconolactonase.[7] Subsequently, 6-phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-PGA to yield ribulose-5-phosphate, with the concomitant reduction of NADP+ to NADPH.[8]
Oxidative phase of the Pentose Phosphate Pathway.
The Entner-Doudoroff Pathway
In several prokaryotic organisms, the Entner-Doudoroff pathway serves as an alternative to glycolysis for glucose catabolism.[9] In this pathway, this compound is dehydrated by 6-phosphogluconate dehydratase to form 2-keto-3-deoxy-6-phosphogluconate (KDPG).[2] KDPG is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate.[9]
Role of 6-PGA in the Entner-Doudoroff Pathway.
Experimental Protocols
Accurate quantification of this compound and the activity of its metabolizing enzymes are crucial for studying metabolic fluxes and drug development.
Enzymatic Assay of 6-Phosphogluconate Dehydrogenase
This protocol describes a colorimetric assay for determining the activity of 6-phosphogluconate dehydrogenase (6-PGDH) in biological samples. The assay measures the rate of NADPH production, which is proportional to 6-PGDH activity.
Principle: 6-PGDH catalyzes the conversion of 6-PGA to ribulose-5-phosphate, reducing NADP+ to NADPH. The resulting NADPH reduces a colorless probe to a colored product with a strong absorbance at 460 nm.[10]
Materials:
-
6-PGD Assay Buffer
-
6-PGD Substrate (this compound)
-
6-PGD Developer (probe)
-
NADPH Standard
-
96-well clear microplate
-
Microplate reader
-
Tissue or cell homogenizer
-
Ice
Procedure:
-
Sample Preparation: Homogenize tissue (10 mg) or cells (1 x 10^6) in 100 µl of ice-cold 6-PGD Assay Buffer.[11] Keep on ice for 10 minutes.[11] Centrifuge at 10,000 x g for 10 minutes at 4°C to remove insoluble material.[11] Collect the supernatant for the assay.
-
Standard Curve Preparation: Prepare a standard curve by diluting the NADPH standard in 6-PGD Assay Buffer to generate concentrations from 0 to 10 nmol/well.[10]
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing:
-
42 µl 6-PGD Assay Buffer
-
2 µl 6-PGD Developer
-
2 µl 6-PGD Substrate
-
-
Assay:
-
Add 50 µl of the reaction mix to each well containing the sample, standards, and a positive control.
-
Measure the absorbance at 460 nm in kinetic mode for 45-60 minutes at 37°C.[10]
-
-
Calculation: Determine the change in absorbance per minute (ΔA460/min). Use the NADPH standard curve to convert this rate to nmol of NADPH generated per minute. The 6-PGDH activity is expressed as mU/mg of protein, where one unit (U) is the amount of enzyme that generates 1.0 µmol of NADPH per minute at 37°C.
Workflow for the 6-Phosphogluconate Dehydrogenase Assay.
Colorimetric Assay of this compound
This protocol details a method for the quantitative determination of 6-PGA in biological samples.
Principle: In the presence of NAD+, 6-phosphogluconate dehydrogenase converts 6-PGA to ribulose-5-phosphate, generating NADH. The NADH then reduces a probe, producing a colorimetric signal at 450 nm that is proportional to the amount of 6-PGA in the sample.[12]
Materials:
-
6-PGA Assay Buffer
-
6-PGA Enzyme (6-phosphogluconate dehydrogenase)
-
6-PGA Substrate Mix (contains NAD+ and a probe)
-
6-PGA Standard
-
96-well clear microplate
-
Microplate reader
-
Tissue or cell homogenizer
-
Ice
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described in the 6-PGDH assay protocol.
-
Standard Curve Preparation: Prepare a 6-PGA standard curve by diluting the 6-PGA standard in 6-PGA Assay Buffer.
-
Reaction Mix Preparation: For each well, prepare a reaction mix containing:
-
46 µl 6-PGA Assay Buffer
-
2 µl 6-PGA Enzyme
-
2 µl 6-PGA Substrate Mix
-
-
Assay:
-
Add 50 µl of the reaction mix to each well containing the sample and standards.
-
For each sample, prepare a background control well containing 50 µl of a background reaction mix (without the 6-PGA Enzyme).
-
Incubate the plate at 37°C for 60 minutes, protected from light.[12]
-
Measure the absorbance at 450 nm.[12]
-
-
Calculation: Subtract the background control reading from the sample reading. Use the 6-PGA standard curve to determine the concentration of 6-PGA in the sample.
Conclusion
This compound is a metabolite of significant interest due to its central position in major metabolic pathways that are crucial for cellular growth, proliferation, and stress response. A thorough understanding of its biochemical properties and the development of robust analytical methods are essential for researchers in basic science and for professionals in drug development targeting metabolic pathways. This guide provides a foundational resource to facilitate further investigation into the multifaceted roles of this key molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0001316) [hmdb.ca]
- 4. This compound | C6H13O10P | CID 91493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. P. aeruginosa Metabolome Database: this compound (PAMDB000336) [pseudomonas.umaryland.edu]
- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 7. assaygenie.com [assaygenie.com]
- 8. This compound|Pentose Phosphate Pathway Reagent [benchchem.com]
- 9. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]
- 10. abcam.com [abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.com [abcam.com]
An In-depth Technical Guide to the Synthesis and Degradation of 6-Phosphogluconic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phosphogluconic acid is a pivotal intermediate in cellular metabolism, primarily synthesized and degraded within the oxidative phase of the Pentose Phosphate Pathway (PPP). This pathway is crucial for producing NADPH, essential for reductive biosynthesis and antioxidant defense, and for generating precursors for nucleotide synthesis. The synthesis of this compound is initiated by the conversion of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, a reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PD). Subsequently, 6-phosphogluconolactonase (6PGL) hydrolyzes the lactone to form this compound. Its degradation is primarily carried out by 6-phosphogluconate dehydrogenase (6PGDH), which catalyzes the oxidative decarboxylation of this compound to ribulose-5-phosphate, yielding a second molecule of NADPH. The regulation of this pathway is intricate, involving allosteric control by the NADPH/NADP+ ratio, hormonal signals, and post-translational modifications of its key enzymes. Dysregulation of this compound metabolism is implicated in various pathological conditions, including cancer and hemolytic anemia, making the pathway's enzymes attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the synthesis and degradation pathways of this compound, including detailed experimental protocols, quantitative enzymatic data, and diagrams of the involved pathways.
Introduction
This compound, a six-carbon sugar acid phosphate, occupies a central position in the nexus of cellular metabolism.[1][2] Its primary metabolic roles are within the Pentose Phosphate Pathway (PPP), also known as the hexose monophosphate shunt, and the Entner-Doudoroff pathway in certain microorganisms.[1] In mammalian cells, the PPP is the principal route for the synthesis and degradation of this compound.[3] This pathway is bifurcated into an oxidative and a non-oxidative phase. The synthesis and degradation of this compound are the core reactions of the oxidative phase, which is critical for the production of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate.[3][4]
Given its fundamental role in cellular energetics and biosynthesis, the metabolism of this compound is tightly regulated and its dysregulation is associated with numerous diseases.[5][6] This technical guide provides an in-depth exploration of the synthesis and degradation pathways of this compound, with a focus on the key enzymes, their kinetics, regulatory mechanisms, and the experimental methodologies used for their study.
Synthesis of this compound
The biosynthesis of this compound occurs in two sequential enzymatic steps within the oxidative branch of the Pentose Phosphate Pathway.
Step 1: Oxidation of Glucose-6-Phosphate
The initial and rate-limiting step of the PPP is the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone.[7] This reaction is catalyzed by the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD) and is coupled with the reduction of NADP+ to NADPH.[8]
-
Reaction: Glucose-6-phosphate + NADP+ → 6-phosphoglucono-δ-lactone + NADPH + H+
Step 2: Hydrolysis of 6-phosphoglucono-δ-lactone
The lactone produced in the first step is subsequently hydrolyzed to this compound by the enzyme 6-Phosphogluconolactonase (6PGL) .[9][10]
-
Reaction: 6-phosphoglucono-δ-lactone + H₂O → this compound
Degradation of this compound
The degradation of this compound is a key step in the PPP, leading to the formation of a pentose phosphate and the second molecule of NADPH.
Oxidative Decarboxylation of this compound
6-Phosphogluconate Dehydrogenase (6PGDH) catalyzes the oxidative decarboxylation of this compound to ribulose-5-phosphate.[11][12] This irreversible reaction involves the reduction of NADP+ to NADPH and the release of carbon dioxide.
-
Reaction: this compound + NADP+ → Ribulose-5-phosphate + NADPH + CO₂
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the key enzymes involved in this compound metabolism are crucial for understanding the flux through the Pentose Phosphate Pathway. The following tables summarize the reported Michaelis-Menten constants (Km) and maximum velocities (Vmax) for these enzymes from various sources. It is important to note that these values can vary depending on the organism, tissue, and experimental conditions.
| Enzyme | Organism/Tissue | Substrate | Km | Vmax | Reference |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pig Liver | NADP | 4.8 µM | - | [13] |
| Pig Liver | Glucose-6-Phosphate | 36 µM | - | [13] | |
| Rat Liver (Periportal) | Glucose-6-Phosphate | 0.17 ± 0.07 mM | 4.48 ± 1.03 µmol H₂ cm⁻³ min⁻¹ | [14] | |
| Rat Liver (Pericentral) | Glucose-6-Phosphate | 0.15 ± 0.13 mM | 3.47 ± 0.78 µmol H₂ cm⁻³ min⁻¹ | [14] | |
| Human (Healthy) | Glucose-6-Phosphate | - | - | [11] | |
| Human (G6PD-deficient) | Glucose-6-Phosphate | - | - | [11] | |
| Favism Patients | Glucose-6-Phosphate | 3.33 mM | 0.263 IU/ml | [15] | |
| 6-Phosphogluconolactonase (6PGL) | Bass Liver | 6-phosphogluconolactone | 90 µM | - | [16] |
| 6-Phosphogluconate Dehydrogenase (6PGDH) | Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 µM | 8.91 ± 1.92 U/mg protein | [17] |
| Rat Small Intestine | NADP | 53.03 ± 1.99 µM | 8.91 ± 1.92 U/mg protein | [17] | |
| Bass Liver | 6-Phosphogluconate | 26.66 µM | - | [18] | |
| Bass Liver | NADP | 0.88 µM | - | [18] | |
| Rat Liver (Periportal) | 6-Phosphogluconate | 0.87 ± 0.12 mM | 10.84 ± 0.33 µmol H₂ cm⁻³ min⁻¹ | [14] | |
| Rat Liver (Pericentral) | 6-Phosphogluconate | 1.36 ± 0.10 mM | 17.19 ± 1.73 µmol H₂ cm⁻³ min⁻¹ | [14] |
Regulation of this compound Metabolism
The flux through the oxidative phase of the PPP is tightly regulated to meet the cellular demands for NADPH and biosynthetic precursors.
Allosteric Regulation
The primary regulatory mechanism is the allosteric inhibition of G6PD by NADPH.[7] A high NADPH/NADP+ ratio inhibits G6PD, thus slowing down the synthesis of this compound.[19] Conversely, a low NADPH/NADP+ ratio (high NADP+) stimulates G6PD activity.[19]
Hormonal Regulation
Insulin and glucagon play a role in the long-term regulation of PPP enzyme levels. Insulin upregulates the expression of G6PD, thereby increasing the flux through the pathway.[19][20] Conversely, glucagon can have an opposing effect.[20] Starvation leads to a decrease in the activities of PPP enzymes.[21]
Regulation by Signaling Pathways
Several signaling pathways have been implicated in the regulation of G6PD and the PPP:
-
p53: The tumor suppressor p53 can inhibit G6PD activity, thereby controlling the PPP flux.[6]
-
mTOR: The mammalian target of rapamycin (mTOR) signaling pathway can regulate G6PD levels, linking cellular growth signals to metabolic output.[2]
-
Androgen Receptor: In prostate cancer, the androgen receptor can upregulate G6PD through mTOR signaling, promoting cancer cell growth.[2]
Post-Translational Modifications
G6PD activity is also modulated by various post-translational modifications, including:
-
Acetylation: Has been shown to regulate G6PD activity.[1][5]
-
Glycosylation: O-linked N-acetylglucosamine (O-GlcNAc) modification can impact G6PD function.[1][5]
-
Ubiquitination and SUMOylation: These modifications are involved in regulating G6PD protein stability.[22]
Experimental Protocols
Spectrophotometric Assay of Glucose-6-Phosphate Dehydrogenase (G6PD) Activity
This assay measures the rate of NADPH production, which is directly proportional to G6PD activity, by monitoring the increase in absorbance at 340 nm.[4]
Principle: G6PD catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone with the concomitant reduction of NADP+ to NADPH. The formation of NADPH is monitored spectrophotometrically.[3]
Reagents:
-
Assay Buffer: 50 mM Glycylglycine, pH 7.4
-
Substrate Solution: 60 mM D-Glucose-6-Phosphate
-
Cofactor Solution: 20 mM β-NADP
-
Magnesium Chloride Solution: 1 M
-
Enzyme Sample (e.g., red blood cell lysate)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate solution, cofactor solution, and magnesium chloride solution in a cuvette.
-
Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the enzyme sample to the cuvette.
-
Immediately mix by inversion and record the increase in absorbance at 340 nm for several minutes.
-
Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of NADPH (6.22 x 10³ M⁻¹cm⁻¹ at 340 nm). One unit of G6PD activity is defined as the amount of enzyme that oxidizes 1.0 µmol of glucose-6-phosphate per minute under the specified conditions.
Spectrophotometric Assay of 6-Phosphogluconate Dehydrogenase (6PGDH) Activity
This assay measures the rate of NADPH production from the oxidative decarboxylation of 6-phosphogluconate.[23]
Principle: 6PGDH catalyzes the conversion of 6-phosphogluconate to ribulose-5-phosphate and CO₂, coupled with the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is measured.[24]
Reagents:
-
Assay Buffer: 100 mM Glycylglycine-NaOH, pH 7.5[24]
-
Substrate Solution: 100 mM 6-Phospho-D-gluconate[24]
-
Cofactor Solution: 50 mM NADP+ (or NAD+ for some bacterial enzymes)[24]
-
Magnesium Chloride Solution: 1 M[24]
-
Enzyme Sample
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, substrate solution, cofactor solution, and magnesium chloride solution.
-
Incubate the mixture at a constant temperature (e.g., 30°C).[24]
-
Add the enzyme solution to the cuvette to start the reaction.
-
Record the increase in absorbance at 340 nm over time.[24]
-
Calculate the rate of reaction (ΔA340/min) from the linear phase of the absorbance curve.
-
Determine the enzyme activity using the molar extinction coefficient of NADPH. One unit of activity is defined as the amount of enzyme that forms 1 µmol of NADPH per minute at 30°C.[24]
Coupled Enzyme Assay for 6-Phosphogluconolactonase (6PGL) Activity
This assay indirectly measures 6PGL activity by coupling the production of 6-phosphogluconate to the 6PGDH reaction.[25]
Principle: 6PGL hydrolyzes 6-phosphogluconolactone to 6-phosphogluconate. The produced 6-phosphogluconate is then used as a substrate by an excess of 6PGDH, leading to the production of NADPH, which is monitored at 340 nm.[25]
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM MgCl₂
-
Substrate: 6-phosphoglucono-δ-lactone (can be generated in situ from glucose-6-phosphate by G6PD)
-
Cofactor: 0.6 mM NADP+[25]
-
Coupling Enzyme: Excess 6-Phosphogluconate Dehydrogenase (e.g., 0.2 U/ml)[25]
-
Enzyme Sample
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADP+, and the coupling enzyme (6PGDH).
-
Add the enzyme sample to the mixture.
-
Initiate the reaction by adding the substrate, 6-phosphoglucono-δ-lactone.
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of NADPH formation is proportional to the activity of 6PGL in the sample.
Visualization of Pathways and Workflows
Metabolic Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of the pentose phosphate pathway by an androgen receptor–mTOR-mediated mechanism and its role in prostate cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Qualitative and quantitative assay of glucose 6 phosphate dehydrogenase in patients attending tertiary care center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G6PD deficiency tests | PVIVAX [vivaxmalaria.org]
- 5. Recent findings in the regulation of G6PD and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. med.libretexts.org [med.libretexts.org]
- 8. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 6-phosphogluconolactonase - Wikipedia [en.wikipedia.org]
- 11. Investigation of glucose 6-phosphate dehydrogenase (G6PD) kinetics for normal and G6PD-deficient persons and the effects of some drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]
- 13. A kinetic study of glucose-6-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Kinetic properties from bass liver 6-phosphogluconolactonase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. microbenotes.com [microbenotes.com]
- 20. The pentose phosphate pathway of glucose metabolism. Hormonal and dietary control of the oxidative nd non-oxidative reactions and related enzymes of the cycle in adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The pentose phosphate pathway of glucose metabolism. Hormonal and dietary control of the oxidative and non-oxidative reactions of the cycle in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. cohesionbio.com [cohesionbio.com]
- 24. nipro.co.jp [nipro.co.jp]
- 25. Frontiers | Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone [frontiersin.org]
The Mechanism of 6-Phosphogluconate Dehydrogenase: A Technical Guide for Researchers and Drug Development Professionals
An In-Depth Examination of the Catalytic Action, Structural Biology, and Kinetic Properties of a Key Pentose Phosphate Pathway Enzyme.
Introduction
6-Phosphogluconate dehydrogenase (6PGD) is a critical enzyme in the pentose phosphate pathway (PPP), an essential metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.[1] As an oxidative decarboxylase, 6PGD catalyzes the conversion of 6-phospho-D-gluconate to D-ribulose 5-phosphate and CO2, with the concomitant reduction of NADP+ to NADPH.[1] This function places 6PGD at the heart of cellular redox balance and anabolic processes. Its upregulation in various cancers and its essential role in certain pathogens have made it a compelling target for drug development. This technical guide provides a comprehensive overview of the mechanism of action of 6PGD, its structural features, kinetic parameters, and the methodologies used to investigate its function, tailored for researchers, scientists, and professionals in drug development.
The Catalytic Machinery of 6-Phosphogluconate Dehydrogenase
The reaction catalyzed by 6-phosphogluconate dehydrogenase is a sequential process involving oxidation, decarboxylation, and tautomerization. The enzyme operates as a homodimer, with each subunit possessing an independent active site.[1] The kinetic mechanism is generally described as a Rapid Equilibrium Random Bi Bi process, where the substrates can bind to the enzyme in any order.[2]
The Three-Step Catalytic Mechanism:
-
Oxidation: The catalytic cycle begins with the oxidation of the C3 hydroxyl group of 6-phosphogluconate to a ketone. This step involves the transfer of a hydride ion from the C3 of the substrate to the C4 of the nicotinamide ring of NADP+, forming NADPH.
-
Decarboxylation: The resulting unstable 3-keto-6-phosphogluconate intermediate is then decarboxylated, releasing carbon dioxide.
-
Tautomerization: The final step is the tautomerization of the enediol intermediate to the final product, D-ribulose 5-phosphate.
Structural Insights into 6PGD Function
The three-dimensional structure of 6PGD reveals a multi-domain architecture crucial for its catalytic activity. Each subunit of the dimeric enzyme is composed of a large, mainly alpha-helical domain and a smaller beta-alpha-beta domain.[1] The cofactor, NADP+, binds within a cleft in the smaller domain, while the substrate, 6-phosphogluconate, occupies an adjacent pocket.[3] The active site is located at the interface between the two subunits, with residues from both contributing to substrate binding and catalysis.[4]
Key amino acid residues within the active site play pivotal roles in the catalytic mechanism. While the specific residue numbers may vary between species, their functional roles are highly conserved. For instance, a lysine residue acts as a general base, accepting a proton from the C3 hydroxyl group of the substrate during the initial oxidation step. An adjacent glutamate residue is also implicated in catalysis, potentially by stabilizing the transition state.
Active Site Interactions:
The binding of 6-phosphogluconate and NADP+ to the active site is characterized by a network of hydrogen bonds and electrostatic interactions. The phosphate group of the substrate interacts with positively charged residues, anchoring it in the active site. The carboxylate and hydroxyl groups of 6-phosphogluconate form specific hydrogen bonds with active site residues, ensuring proper orientation for catalysis. The NADP+ cofactor is also held in place by a series of hydrogen bonds with its ribose and phosphate moieties.
Quantitative Analysis of 6PGD Activity
The catalytic efficiency of 6PGD can be quantified through its kinetic parameters. These values provide insights into the enzyme's affinity for its substrates and its turnover rate. The following tables summarize key kinetic data for 6PGD from various species.
| Species | Substrate | Km (µM) | Vmax (U/mg) | kcat (s-1) | Reference |
| Pelteobagrus fulvidraco (Yellow Catfish) | 6-Phosphogluconate | 169.3 ± 5.3 | 5.11 ± 0.30 | - | [5] |
| NADP+ | 95.1 ± 5.2 | 6.68 ± 0.83 | 0.0701 (min-1 mg-1) | [5] | |
| Rattus norvegicus (Rat) - Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 | - | [2] |
| NADP+ | 53.03 ± 1.99 | 8.91 ± 1.92 | - | [2] | |
| Cryptococcus neoformans | 6-Phosphogluconate | 13 | - | - | [6] |
| NADP+ | 0.89 | - | - | [6] | |
| Dicentrarchus labrax (Bass) - Liver | 6-Phosphogluconate | 26.66 | - | - | [7] |
| NADP+ | 0.88 | - | - | [7] |
Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase for Substrates.
| Species | Inhibitor | Ki (µM) | Type of Inhibition | Reference |
| Pelteobagrus fulvidraco (Yellow Catfish) | NADPH | 41.5 | Competitive | [5] |
| Rattus norvegicus (Rat) - Small Intestine | NADPH | 31.91 ± 1.31 | Competitive | [2] |
| Cryptococcus neoformans | Zn2+ | 0.021 | Slow-binding | [6] |
| Dicentrarchus labrax (Bass) - Liver | Phosphoenolpyruvate | 540 (vs 6-PG) | Noncompetitive | [7] |
| Phosphoenolpyruvate | 150 (vs NADP+) | Competitive | [7] |
Table 2: Inhibition Constants for 6-Phosphogluconate Dehydrogenase.
Experimental Protocols for Studying 6PGD Mechanism
A variety of experimental techniques are employed to elucidate the mechanism of action of 6PGD. These include kinetic assays to determine enzyme activity and site-directed mutagenesis to probe the function of specific amino acid residues.
Spectrophotometric Assay of 6PGD Activity
A continuous spectrophotometric assay is commonly used to measure the activity of 6PGD. This assay monitors the production of NADPH, which absorbs light at 340 nm.
Principle: The rate of increase in absorbance at 340 nm is directly proportional to the rate of the 6PGD-catalyzed reaction.
Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5-8.0
-
6-Phosphogluconate (substrate)
-
NADP+ (cofactor)
-
Enzyme solution (purified 6PGD or cell lysate)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 6-phosphogluconate, and NADP+ in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 30°C or 37°C).
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
One unit of 6PGD activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.[8]
Site-Directed Mutagenesis of Active Site Residues
Site-directed mutagenesis is a powerful tool to investigate the roles of specific amino acid residues in catalysis and substrate binding. By replacing a targeted amino acid with another, researchers can assess the impact of the mutation on the enzyme's kinetic parameters.
General Workflow:
-
Primer Design: Design oligonucleotide primers containing the desired mutation.
-
PCR Amplification: Use the mutagenic primers to amplify the plasmid DNA containing the 6PGD gene.
-
Template Removal: Digest the parental, non-mutated plasmid DNA with an enzyme such as DpnI, which specifically cleaves methylated DNA.
-
Transformation: Transform the mutated plasmid into competent E. coli cells for propagation.
-
Verification: Sequence the plasmid DNA from selected colonies to confirm the presence of the desired mutation.
-
Protein Expression and Purification: Express the mutant 6PGD protein and purify it for subsequent characterization.
-
Kinetic Analysis: Determine the kinetic parameters (Km, kcat) of the mutant enzyme and compare them to the wild-type enzyme to evaluate the functional consequence of the mutation.[9][10]
Visualizing the 6PGD Mechanism and Experimental Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in the 6PGD mechanism and the logic of experimental approaches.
Caption: The catalytic cycle of 6-Phosphogluconate Dehydrogenase.
Caption: Workflow for site-directed mutagenesis of 6PGD.
Conclusion and Future Directions
6-Phosphogluconate dehydrogenase is a well-characterized enzyme with a clearly defined role in cellular metabolism. The detailed understanding of its mechanism of action, structure, and kinetic properties provides a solid foundation for further research and drug development efforts. Future studies may focus on the development of more potent and specific inhibitors of 6PGD for therapeutic applications, particularly in oncology and infectious diseases. The continued application of structural biology, computational modeling, and advanced kinetic techniques will undoubtedly uncover further subtleties of 6PGD function and regulation, paving the way for novel therapeutic strategies targeting this key metabolic enzyme. The inhibitor physcion, for instance, has been shown to selectively target breast cancer cells by inhibiting 6PGD and activating AMPK.[11] This highlights the potential for targeting 6PGD in cancer therapy.
References
- 1. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-phosphogluconate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 4. 6-Phosphogluconate dehydrogenase and its crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.citius.technology [web.citius.technology]
- 6. Slow-binding inhibition of 6-phosphogluconate dehydrogenase by zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nipro.co.jp [nipro.co.jp]
- 9. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 10. Site-directed mutagenesis of active site residues of phosphite dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibiting 6-phosphogluconate dehydrogenase selectively targets breast cancer through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulation of 6-Phosphogluconic Acid Levels in Prokaryotes: An In-depth Technical Guide
Abstract
6-Phosphogluconic acid (6-PG) is a pivotal intermediate in central carbon metabolism, primarily situated at the crossroads of the pentose phosphate pathway (PPP) and the Entner-Doudoroff (ED) pathway in prokaryotes. The intracellular concentration of 6-PG is meticulously controlled through a multi-layered regulatory network encompassing transcriptional control of the genes encoding its metabolizing enzymes and allosteric regulation of the enzymes themselves. This technical guide provides a comprehensive overview of the core mechanisms governing 6-PG homeostasis in prokaryotes, with a particular focus on the model organism Escherichia coli. We delve into the genetic and enzymatic regulation of 6-phosphogluconate dehydrogenase (6PGDH), the principal enzyme responsible for 6-PG conversion. Furthermore, this document presents quantitative kinetic data for key enzymes, detailed experimental protocols for the measurement of 6-PG levels and associated enzyme activities, and visual diagrams of the pertinent regulatory pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this crucial node in prokaryotic metabolism.
Introduction
The regulation of metabolic intermediates is fundamental to cellular viability, ensuring that the flux through biochemical pathways is attuned to the physiological needs of the organism. This compound (6-PG) is a key metabolite in prokaryotes, serving as the substrate for the third and irreversible step of the oxidative pentose phosphate pathway (PPP). The PPP is essential for generating NADPH, which is vital for reductive biosynthesis and combating oxidative stress, and for producing precursors for nucleotide and aromatic amino acid biosynthesis. In many bacteria, 6-PG is also an intermediate in the Entner-Doudoroff pathway, an alternative route for glucose catabolism.
Given its central position, the intracellular concentration of 6-PG must be tightly regulated to balance the metabolic flux between glycolysis and the PPP, and to meet the cellular demand for NADPH and biosynthetic precursors. This regulation is achieved through a sophisticated interplay of genetic and enzymatic control mechanisms. The primary focus of this regulation is the enzyme 6-phosphogluconate dehydrogenase (6PGDH), encoded by the gnd gene, which catalyzes the oxidative decarboxylation of 6-PG to ribulose-5-phosphate and CO₂, with the concomitant reduction of NADP⁺ to NADPH.
This technical guide will explore the multifaceted regulation of 6-PG levels in prokaryotes, providing a detailed examination of the transcriptional and allosteric control of 6PGDH. We will also furnish quantitative data on enzyme kinetics and metabolite concentrations, along with detailed protocols for key experimental procedures.
Transcriptional Regulation of 6-Phosphogluconate Dehydrogenase (gnd)
The expression of the gnd gene is a critical determinant of the cell's capacity to metabolize 6-PG. In Escherichia coli, the level of 6PGDH is subject to metabolic regulation, primarily influenced by the cellular growth rate.
Growth Rate-Dependent Regulation
Studies in E. coli have demonstrated that the expression of gnd is directly proportional to the cellular growth rate.[1][2][3] The levels of 6PGDH can increase three- to fivefold with increasing growth rates when cells are cultured on different carbon sources.[2][3] This regulation is not dependent on specific nutrients in the medium but rather reflects the overall metabolic state of the cell. For instance, both anaerobic growth and mutations that divert metabolism to less efficient pathways lead to a decrease in the level of 6PGDH, commensurate with the reduced growth rate.[4]
This growth rate-dependent regulation is independent of temperature and is not subject to stringent control, a global regulatory response to amino acid starvation.[4] Furthermore, gnd expression is not autoregulated.[4] The molecular mechanism underlying this growth rate-dependent control is thought to involve the regulation of translation initiation frequency, potentially through the secondary structure of the 5' leader region of the gnd mRNA, which may sequester the Shine-Dalgarno sequence and the start codon.[1]
Allosteric Regulation of 6-Phosphogluconate Dehydrogenase
In addition to transcriptional control, the activity of 6PGDH is subject to immediate and fine-tuned regulation by allosteric effectors. This allows for a rapid response to changes in the cell's metabolic state.
Feedback Inhibition by NADPH
A primary mechanism for regulating the flux through the oxidative PPP is feedback inhibition of 6PGDH by its product, NADPH.[5] High levels of NADPH, indicating a sufficient supply of reducing power, competitively inhibit 6PGDH, thus downregulating its own production.[5] This ensures that the production of NADPH is tightly coupled to its consumption in biosynthetic and stress-response pathways.
Regulation by Other Metabolites
The activity of 6PGDH is also modulated by other key metabolic indicators:
-
ATP: ATP, a signal of high energy charge in the cell, has been shown to inhibit 6PGDH.[5][6]
-
Fructose-1,6-bisphosphate (FBP): FBP, a key intermediate in glycolysis, can act as an inhibitor of 6PGDH.[6][7][8] This provides a mechanism for balancing the flux between glycolysis and the PPP.
-
6-Phosphogluconate (6-PG): Interestingly, the substrate 6-PG can act as an allosteric activator of 6PGDH.[6][9][10] This homotropic allosteric modulation can enhance the catalytic efficiency of the enzyme, ensuring the rapid removal of 6-PG when its levels rise.[6][10]
-
Other Inhibitors: In some prokaryotes, such as Brevibacterium flavum, 6PGDH is inhibited by a range of metabolites including phosphoribosyl pyrophosphate (PRPP), acetyl-CoA, oxaloacetate, and erythrose-4-phosphate (E4P).[8]
Quantitative Data
A thorough understanding of the regulation of 6-PG levels requires quantitative data on enzyme kinetics and intracellular metabolite concentrations. The following tables summarize key parameters for prokaryotic 6PGDH and the intracellular concentration of 6-PG in E. coli.
Table 1: Kinetic Parameters of Prokaryotic 6-Phosphogluconate Dehydrogenase
| Organism | Substrate/Inhibitor | K | Conditions | Reference |
| Thermotoga maritima | 6-Phosphogluconate | 11 | 80 °C | |
| NADP⁺ | 10 | 80 °C | ||
| NAD⁺ | 380 | 80 °C | ||
| Escherichia coli | 6-Phosphogluconate | Similar to K. pneumoniae | pH 8.0, Tris buffer | [11] |
| NADP⁺ | Lower affinity than K. pneumoniae | pH 8.0, Tris buffer | [11] | |
| Klebsiella pneumoniae | 6-Phosphogluconate | Similar to E. coli | pH 8.0, Tris buffer | [11] |
| NADP⁺ | Higher affinity than E. coli | pH 8.0, Tris buffer | [11] |
Table 2: Intracellular Concentration of this compound in Escherichia coli
| Growth Condition | Intracellular Concentration (mM) | Reference |
| Exponential Phase (Glucose) | Not explicitly stated, but measured | [6][9][12][13] |
| Stationary Phase (Glucose) | Not explicitly stated, but measured | [9][12] |
| Different Carbon Sources | Measured | [6] |
Note: Specific concentrations can vary significantly depending on the strain, growth phase, and specific culture conditions.
Signaling Pathways and Experimental Workflows
Visualizing the complex regulatory networks and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the regulation of 6-PG levels and the workflows for its measurement.
Caption: Regulatory network of this compound levels in prokaryotes.
Caption: Experimental workflow for 6-Phosphogluconate Dehydrogenase activity assay.
Caption: Workflow for measuring intracellular this compound concentration.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 6-PG regulation in prokaryotes.
Protocol for 6-Phosphogluconate Dehydrogenase (6PGDH) Activity Assay
This protocol is adapted from commercially available kits and established biochemical procedures.[1][14][15]
Principle: The activity of 6PGDH is determined by monitoring the reduction of NADP⁺ to NADPH, which results in an increase in absorbance at 340 nm.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Bacterial cell culture
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM β-mercaptoethanol)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)
-
This compound (6-PG) solution (e.g., 20 mM in assay buffer)
-
NADP⁺ solution (e.g., 10 mM in assay buffer)
-
Protein quantification reagent (e.g., Bradford or BCA assay kit)
-
Ice
-
Microcentrifuge
Procedure:
-
Preparation of Cell-Free Extract: a. Grow the bacterial culture to the desired growth phase (e.g., mid-log phase). b. Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). c. Wash the cell pellet with cold lysis buffer and resuspend in an appropriate volume of fresh, cold lysis buffer. d. Lyse the cells on ice using a suitable method (e.g., sonication, French press, or bead beating). e. Clarify the lysate by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C) to remove cell debris. f. Carefully collect the supernatant, which is the cell-free extract containing 6PGDH. Keep the extract on ice. g. Determine the total protein concentration of the cell-free extract using a standard protein assay.
-
Enzyme Assay: a. Prepare a reaction mixture in a cuvette by adding the following in order:
- Assay buffer (to a final volume of 1 ml)
- NADP⁺ solution (to a final concentration of 0.5 mM)
- Cell-free extract (add a volume corresponding to a specific amount of protein, e.g., 10-50 µg; this may need to be optimized). b. Mix gently by inverting the cuvette and incubate at a constant temperature (e.g., 30°C or 37°C) for 3-5 minutes to allow the temperature to equilibrate and to record any background NADP⁺ reduction. c. Initiate the reaction by adding the 6-PG solution (to a final concentration of 2 mM). d. Immediately mix the contents of the cuvette and start monitoring the increase in absorbance at 340 nm for 5-10 minutes, taking readings every 15-30 seconds.
-
Calculation of Enzyme Activity: a. Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve. b. Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min or U) = (ΔA₃₄₀/min * Total reaction volume (ml)) / (ε * Path length (cm)) where ε (the molar extinction coefficient for NADPH at 340 nm) is 6.22 mM⁻¹cm⁻¹. c. Calculate the specific activity by dividing the enzyme activity by the amount of protein in the assay: Specific Activity (U/mg) = Activity (U) / Protein (mg)
Protocol for Measurement of Intracellular this compound Concentration
This protocol is based on established metabolomics methodologies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) and isotope dilution.[2][4][8][9][12]
Principle: Cells are grown in a medium containing a stable isotope-labeled carbon source (e.g., ¹³C-glucose) to achieve near-complete labeling of intracellular metabolites. Metabolism is then rapidly quenched, and the cells are extracted with a solvent containing a known amount of unlabeled (¹²C) 6-PG as an internal standard. The ratio of the labeled endogenous 6-PG to the unlabeled standard is determined by LC-MS/MS, allowing for accurate quantification of the intracellular 6-PG concentration.
Materials:
-
Bacterial culture medium with a ¹³C-labeled carbon source (e.g., [U-¹³C]-glucose)
-
Quenching solution (e.g., 60% methanol at -40°C)
-
Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, at -20°C) containing a known concentration of unlabeled 6-PG standard
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Microcentrifuge
-
Dry ice or liquid nitrogen
Procedure:
-
Cell Culture and Labeling: a. Grow the bacterial strain in a defined medium containing the ¹³C-labeled carbon source for a sufficient number of generations to ensure high isotopic enrichment of the intracellular metabolites.
-
Rapid Quenching and Metabolite Extraction: a. Rapidly withdraw a known volume of the cell culture and immediately quench the metabolic activity by mixing with the cold quenching solution. This step is critical to prevent changes in metabolite levels during sample processing. b. Separate the quenched cells from the medium by centrifugation at a low temperature (e.g., -9°C). c. Resuspend the cell pellet in the cold extraction solvent containing the unlabeled 6-PG internal standard. d. Incubate the mixture at a low temperature (e.g., -20°C) to facilitate cell lysis and metabolite extraction.
-
Sample Preparation for LC-MS/MS: a. Centrifuge the extract at a high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet the cell debris. b. Transfer the supernatant containing the extracted metabolites to a new tube. c. The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis and Quantification: a. Analyze the metabolite extract using a suitable LC-MS/MS method optimized for the separation and detection of sugar phosphates. b. Monitor the mass transitions for both the ¹³C-labeled endogenous 6-PG and the ¹²C-unlabeled internal standard. c. Integrate the peak areas for both isotopic forms of 6-PG. d. Calculate the intracellular concentration of 6-PG using the following formula: Concentration = (Area of ¹³C-6-PG / Area of ¹²C-6-PG) * (Amount of ¹²C-6-PG standard / Cell volume)
Protocol for Northern Blot Analysis of gnd mRNA
This protocol provides a general framework for analyzing the expression level of the gnd mRNA, which can be used to study its transcriptional regulation.[16][17][18][19][20]
Principle: Total RNA is extracted from bacterial cells, separated by size using denaturing agarose gel electrophoresis, and transferred to a membrane. A labeled nucleic acid probe complementary to the gnd mRNA is then hybridized to the membrane, and the resulting signal is detected, providing a measure of the relative abundance of the gnd transcript.
Materials:
-
Bacterial cell cultures grown under different conditions
-
RNA extraction kit or reagents (e.g., TRIzol)
-
DEPC-treated water
-
Denaturing agarose gel electrophoresis system
-
MOPS buffer
-
Formaldehyde
-
RNA loading buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization oven and tubes
-
Prehybridization and hybridization buffers
-
Labeled probe specific for gnd mRNA (e.g., radiolabeled or digoxigenin-labeled)
-
Wash buffers
-
Detection system (e.g., phosphorimager for radioactive probes, chemiluminescent substrate for non-radioactive probes)
Procedure:
-
RNA Extraction: a. Harvest bacterial cells from cultures grown under the desired experimental conditions. b. Extract total RNA using a validated method, ensuring that all solutions and equipment are RNase-free. c. Quantify the RNA concentration and assess its integrity (e.g., by gel electrophoresis or using a bioanalyzer).
-
Gel Electrophoresis: a. Prepare a denaturing agarose gel (e.g., 1.2% agarose with formaldehyde in MOPS buffer). b. Denature a known amount of total RNA (e.g., 10-20 µg) per sample by heating in RNA loading buffer. c. Load the denatured RNA samples onto the gel and perform electrophoresis until adequate separation is achieved.
-
Transfer to Membrane: a. Transfer the separated RNA from the gel to a nylon membrane using capillary transfer or an electroblotting apparatus. b. Immobilize the RNA on the membrane by UV crosslinking or baking.
-
Hybridization: a. Prehybridize the membrane in hybridization buffer at the appropriate temperature to block non-specific binding sites. b. Add the labeled gnd-specific probe to the hybridization buffer and incubate overnight to allow for hybridization.
-
Washing and Detection: a. Wash the membrane with a series of wash buffers of increasing stringency to remove unbound probe. b. Detect the hybridized probe using a method appropriate for the label used. c. Analyze the resulting signal to determine the relative abundance of the gnd mRNA in each sample. A loading control (e.g., a probe for 16S or 23S rRNA) should be used for normalization.
Conclusion
The regulation of this compound levels in prokaryotes is a highly integrated process that is essential for metabolic flexibility and adaptation. The control of 6PGDH, the key enzyme in 6-PG metabolism, at both the transcriptional and allosteric levels, allows prokaryotes to fine-tune the flux through the pentose phosphate pathway in response to changes in growth rate and the cellular energy state. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers investigating this critical node of prokaryotic metabolism. A deeper understanding of these regulatory mechanisms is not only fundamental to our knowledge of bacterial physiology but may also inform the development of novel antimicrobial strategies and the optimization of microbial systems for biotechnological applications.
References
- 1. nipro.co.jp [nipro.co.jp]
- 2. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols [mdpi.com]
- 3. Growth-rate-dependent alteration of 6-phosphogluconate dehydrogenase and glucose 6-phosphate dehydrogenase levels in Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 6-phosphogluconate dehydrogenase reaction in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. koasas.kaist.ac.kr [koasas.kaist.ac.kr]
- 10. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 12. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 13. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. Northern Blot [protocols.io]
- 17. Northern blot analysis is performed on cellular mRNA isolated fro... | Study Prep in Pearson+ [pearson.com]
- 18. The Basics: Northern Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Northern blot detection of endogenous small RNAs (∼14 nt) in bacterial total RNA extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Subcellular Localization of 6-Phosphogluconic Acid in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the subcellular localization of 6-Phosphogluconic Acid (6-PG) in mammalian cells. 6-PG is a key metabolic intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis. Understanding the compartmentalization of 6-PG and its metabolizing enzymes is critical for research in metabolic regulation, oxidative stress, and the development of therapeutics targeting these pathways.
Core Concepts: The Pentose Phosphate Pathway and Subcellular Compartmentalization
The pentose phosphate pathway (PPP) is a cytosolic metabolic pathway that runs in parallel to glycolysis. It consists of two main branches: the oxidative phase, which irreversibly generates NADPH and pentose phosphates, and the non-oxidative phase, which involves the reversible interconversion of sugar phosphates. This compound is the product of the first committed step of the oxidative phase, catalyzed by glucose-6-phosphate dehydrogenase (G6PD), and is subsequently decarboxylated by 6-phosphogluconate dehydrogenase (6PGDH) to produce ribulose-5-phosphate and the second molecule of NADPH.
While the PPP is primarily known as a cytosolic pathway, evidence indicates that key enzymes, and consequently their substrates and products, are also present in other subcellular compartments, notably the peroxisome. This compartmentalization allows for distinct pools of metabolites and reducing equivalents to be maintained for specific cellular functions.
Subcellular Distribution of this compound and its Metabolizing Enzyme
The subcellular localization of this compound is intrinsically linked to the location of the enzyme that metabolizes it, 6-phosphogluconate dehydrogenase (6PGDH).
Cytosol: The majority of 6PGDH activity is found in the cytosol.[1][2] This cytosolic pool of the pentose phosphate pathway is essential for providing NADPH for reductive biosynthesis, such as fatty acid synthesis, and for maintaining the cellular redox state by regenerating reduced glutathione.[3]
Peroxisomes: A significant portion of 6PGDH activity, estimated to be around 10% of the total cellular activity of the initial PPP enzymes, has been identified in peroxisomes. Peroxisomal 6PGDH is thought to play a critical role in providing NADPH for various processes within this organelle, including the regeneration of glutathione and certain steps in fatty acid β-oxidation. The presence of a peroxisomal targeting signal on some 6PGDH isoforms directs them to this compartment.
The following table summarizes the known distribution of 6-phosphogluconate dehydrogenase activity, which serves as a proxy for the primary locations of this compound metabolism. Direct quantitative measurements of this compound concentrations in subcellular compartments are technically challenging and not widely reported in the literature.
| Subcellular Compartment | 6-Phosphogluconate Dehydrogenase (6PGDH) Activity | Primary Function of the Pathway in this Compartment |
| Cytosol | Predominant location | Reductive biosynthesis (e.g., fatty acids), maintenance of cellular redox homeostasis. |
| Peroxisome | Significant minority fraction (~10% of total PPP enzyme activity) | Provision of NADPH for peroxisomal antioxidant defense and metabolic reactions. |
Experimental Protocols for Determining Subcellular Localization
The determination of the subcellular localization of metabolites like this compound involves a multi-step process that includes cell fractionation, metabolite extraction, and subsequent analysis, typically by mass spectrometry. The activity of the metabolizing enzymes in these fractions is also a key indicator.
Subcellular Fractionation of Mammalian Cells
The goal of subcellular fractionation is to isolate different organelles from the rest of the cellular components. It is crucial to perform these steps at low temperatures and with appropriate buffers to minimize enzymatic activity and preserve the in vivo metabolic state.
3.1.1. Differential Centrifugation for Cytosol, Mitochondria, and Nuclei
This is a common method to obtain enriched fractions of major organelles.
-
Cell Lysis:
-
Harvest cultured mammalian cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors).
-
Incubate on ice for 10-15 minutes to allow cells to swell.
-
Homogenize the cells using a Dounce homogenizer with a loose-fitting pestle. The number of strokes should be optimized to ensure cell lysis without significant organelle damage.
-
-
Isolation of Nuclei:
-
Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C.
-
The resulting pellet contains the nuclear fraction. This pellet can be further purified by washing with the lysis buffer.
-
-
Isolation of Mitochondria:
-
Carefully collect the supernatant from the previous step (this is the post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C.
-
The resulting pellet is the mitochondrial fraction.
-
-
Isolation of Cytosol:
-
The supernatant from the mitochondrial centrifugation step is the cytosolic fraction. This fraction may be further centrifuged at a very high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet microsomes and obtain a purer cytosolic fraction.
-
3.1.2. Non-Aqueous Fractionation (NAF)
NAF is considered the gold standard for preserving the in vivo subcellular distribution of water-soluble metabolites as it avoids their redistribution during the aqueous fractionation process.[4][5][6][7]
-
Rapid Quenching and Lyophilization:
-
Rapidly freeze the cell suspension or tissue in liquid nitrogen to quench metabolic activity.
-
Lyophilize (freeze-dry) the frozen material to remove all water.
-
-
Homogenization in Non-Aqueous Solvent:
-
Homogenize the lyophilized powder in a non-aqueous solvent mixture (e.g., tetrachloroethylene and heptane) at a low temperature.
-
-
Density Gradient Centrifugation:
-
Layer the homogenate onto a density gradient of the non-aqueous solvents.
-
Centrifuge at high speed, which will separate the cellular components based on their density.
-
-
Fraction Collection and Analysis:
-
Collect the fractions from the gradient and analyze them for marker enzymes (to identify the organelles in each fraction) and metabolites.
-
Metabolite Extraction from Subcellular Fractions
To analyze this compound, it must be extracted from the isolated subcellular fractions.
-
Quenching and Extraction:
-
For aqueous fractions, immediately add a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v), to precipitate proteins and extract metabolites.
-
For non-aqueous fractions, the dried pellets can be directly extracted with a similar solvent mixture.
-
-
Sample Preparation:
-
Vortex the mixture vigorously.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant containing the metabolites.
-
The supernatant can then be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like this compound.
-
Chromatographic Separation: Utilize a suitable liquid chromatography column (e.g., HILIC or reversed-phase with an ion-pairing agent) to separate this compound from other metabolites in the extract.
-
Mass Spectrometry Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion of this compound and monitoring for a specific product ion after fragmentation, which provides high selectivity and sensitivity.
-
Quantification: Use a stable isotope-labeled internal standard of this compound to accurately quantify its concentration in the different subcellular fractions.
6-Phosphogluconate Dehydrogenase (6PGDH) Enzyme Activity Assay
Measuring the enzymatic activity of 6PGDH in the different subcellular fractions provides strong evidence for the localization of this compound metabolism.
-
Reaction Principle: The activity of 6PGDH is determined by monitoring the rate of NADPH production, which can be measured spectrophotometrically by the increase in absorbance at 340 nm.
-
Assay Mixture:
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Magnesium chloride (e.g., 5 mM)
-
NADP+ (e.g., 0.5 mM)
-
Subcellular fraction (containing the enzyme)
-
-
Procedure:
-
Pre-incubate the assay mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate, 6-phosphogluconate (e.g., 2 mM).
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Calculation: The rate of NADPH formation is proportional to the 6PGDH activity. The specific activity is typically expressed as units per milligram of protein (U/mg protein), where one unit is the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathway and experimental workflows described in this guide.
Caption: Oxidative phase of the Pentose Phosphate Pathway.
References
- 1. 6-Phosphogluconate dehydrogenase and its crystal structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Phosphogluconate Dehydrogenase Links Cytosolic Carbohydrate Metabolism to Protein Secretion via Modulation of Glutathione Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the Compartmentalized Metabolome – A Validation of the Non-Aqueous Fractionation Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Benchtop Fractionation Procedure for Subcellular Analysis of the Plant Metabolome [frontiersin.org]
6-Phosphogluconic Acid: A Pivotal Intermediate in the Entner-Doudoroff Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Entner-Doudoroff (ED) pathway is a distinct route of glucose catabolism that diverges from the more commonly known Embden-Meyerhof-Parnas (glycolysis) and pentose phosphate pathways. Central to the ED pathway is the intermediate, 6-phosphogluconic acid (6-PGA), a six-carbon sugar acid whose metabolic fate dictates the flow of carbon and the production of key cellular precursors. This technical guide provides a comprehensive overview of the role of this compound in the Entner-Doudoroff pathway, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important metabolic route.
The ED pathway is particularly prominent in Gram-negative bacteria, such as Pseudomonas species, but is also found in some Gram-positive bacteria and archaea.[1] Unlike glycolysis, the ED pathway has a net yield of one molecule of ATP, one molecule of NADH, and one molecule of NADPH per molecule of glucose catabolized. The generation of NADPH is particularly significant for anabolic reactions and for combating oxidative stress.
The Role of this compound in the Entner-Doudoroff Pathway
The journey of glucose through the Entner-Doudoroff pathway begins with its phosphorylation to glucose-6-phosphate, which is then oxidized to 6-phosphoglucono-δ-lactone, and subsequently hydrolyzed to yield this compound. At this juncture, 6-PGA stands at a critical metabolic crossroads. In organisms possessing both the pentose phosphate pathway and the ED pathway, 6-PGA can be directed into either route. In the ED pathway, 6-PGA is the substrate for the first of two signature enzymes: 6-phosphogluconate dehydratase (edd).
6-phosphogluconate dehydratase catalyzes the dehydration of this compound to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). KDPG is then cleaved by the second key enzyme of the pathway, KDPG aldolase (eda), into pyruvate and glyceraldehyde-3-phosphate. Glyceraldehyde-3-phosphate can then enter the lower stages of glycolysis to generate additional ATP and NADH.
Quantitative Data
A thorough understanding of the Entner-Doudoroff pathway necessitates an examination of the quantitative parameters that govern its function. This includes the kinetic properties of its key enzymes, the intracellular concentrations of its metabolites, and the overall flux of carbon through the pathway under various conditions.
Enzyme Kinetics
The efficiency and substrate affinity of 6-phosphogluconate dehydratase and KDPG aldolase are critical determinants of the rate of the Entner-Doudoroff pathway. The Michaelis constant (Km) provides an indication of the substrate concentration at which the enzyme operates at half of its maximal velocity (Vmax), while the catalytic constant (kcat) represents the turnover number of the enzyme.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference(s) |
| 6-Phosphogluconate Dehydratase | Escherichia coli | 6-Phosphogluconate | 0.05 | Not Reported | Not Reported | |
| KDPG Aldolase | Escherichia coli | KDPG | 0.2 | 80 | 4 | [2] |
| KDPG Aldolase | Pseudomonas putida | KDPG | 0.15 | Not Reported | Not Reported | |
| KDPG Aldolase | Zymomonas mobilis | KDPG | 0.28 | Not Reported | Not Reported |
Metabolite Concentrations
The intracellular concentrations of pathway intermediates provide a snapshot of the metabolic state of the cell and can influence the direction and rate of metabolic flux. The concentration of this compound is a key indicator of the activity of the upper part of the ED pathway and the pentose phosphate pathway.
| Metabolite | Organism | Growth Condition | Intracellular Concentration (mM) | Reference(s) |
| This compound | Escherichia coli | Exponential (Glucose) | 3.8 | [3] |
| This compound | Mycobacterium smegmatis | Exponential (Glycerol) | 0.1 - 0.2 | [4] |
Pathway Flux
Metabolic flux analysis reveals the in vivo activity of metabolic pathways. Studies in Pseudomonas species, where the ED pathway is the primary route for glucose catabolism, have demonstrated that a significant portion of glucose is funneled through this pathway.
| Organism | Growth Condition | Pathway Flux (% of Glucose Uptake) | Reference(s) |
| Pseudomonas protegens Pf-5 | Glucose | 67.2 | [5] |
| Pseudomonas aeruginosa PAO1 | Glucose | ~100 | [6] |
Experimental Protocols
Measurement of 6-Phosphogluconate Dehydratase Activity
This spectrophotometric assay measures the activity of 6-phosphogluconate dehydratase by coupling the formation of its product, KDPG, to the activity of KDPG aldolase and lactate dehydrogenase. The oxidation of NADH is monitored as a decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (100 mM, pH 7.5)
-
MgCl2 (10 mM)
-
NADH (0.2 mM)
-
Lactate dehydrogenase (excess)
-
KDPG aldolase (excess)
-
This compound (substrate)
-
Cell-free extract or purified enzyme
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, and NADH in a cuvette.
-
Add lactate dehydrogenase and KDPG aldolase to the reaction mixture.
-
Initiate the reaction by adding the cell-free extract or purified 6-phosphogluconate dehydratase.
-
Start the measurement by adding the substrate, this compound.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M-1cm-1).
Measurement of KDPG Aldolase Activity
This is a coupled enzyme assay that measures the pyruvate produced from the cleavage of KDPG. The pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH, which is monitored spectrophotometrically.[2]
Materials:
-
HEPES buffer (20 mM, pH 7.0)
-
NADH (0.42 mM)
-
L-lactic dehydrogenase (from rabbit muscle, ~105 U)
-
KDPG (substrate)
-
Cell-free extract or purified enzyme
Procedure:
-
Combine HEPES buffer, NADH, and L-lactic dehydrogenase in a cuvette.
-
Add the cell-free extract or purified KDPG aldolase to initiate the reaction.
-
Start the measurement by adding the substrate, KDPG.
-
Monitor the decrease in absorbance at 340 nm for 5 minutes.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying intracellular metabolites.
1. Metabolite Extraction:
-
Rapidly quench bacterial cultures by mixing with a cold solvent (e.g., 60% methanol at -20°C) to halt metabolic activity.
-
Centrifuge the quenched culture at a low temperature to pellet the cells.
-
Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Lyse the cells using methods such as sonication or bead beating.
-
Centrifuge the lysate to remove cell debris and collect the supernatant containing the metabolites.
2. LC-MS/MS Analysis:
-
Separate the metabolites using a suitable liquid chromatography column, such as an anion-exchange or hydrophilic interaction liquid chromatography (HILIC) column.
-
Detect and quantify this compound using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific transition for 6-PGA is m/z 275 -> 97.[7]
-
Use a stable isotope-labeled internal standard for accurate quantification.
Signaling Pathways and Regulation
The expression of the genes encoding the key enzymes of the Entner-Doudoroff pathway, edd (6-phosphogluconate dehydratase) and eda (KDPG aldolase), is tightly regulated to ensure that the pathway is active when needed. In many bacteria, these genes are organized in an operon.
Genetic Regulation of the edd-eda Operon
In Escherichia coli and Pseudomonas species, the edd-eda operon is primarily regulated by the GntR family of transcriptional repressors.[8][9][10] In the absence of an inducer, the GntR protein binds to an operator region in the promoter of the edd-eda operon, preventing transcription.
The primary inducer of the operon is gluconate or its phosphorylated derivative, 6-phosphogluconate. When present, these molecules bind to the GntR repressor, causing a conformational change that leads to its dissociation from the DNA, thereby allowing the transcription of the edd and eda genes.[8]
Experimental Workflow
A typical workflow for studying the Entner-Doudoroff pathway involves a combination of genetic, biochemical, and analytical techniques.
Logical Relationships in Pathway Analysis
Understanding the logic of the Entner-Doudoroff pathway is crucial for interpreting experimental data and for designing strategies to manipulate it for biotechnological purposes.
Conclusion
This compound is a cornerstone of the Entner-Doudoroff pathway, serving as the branch point that commits carbon to this unique catabolic route. A comprehensive understanding of the quantitative aspects of this pathway, from enzyme kinetics to metabolic flux, is essential for researchers in microbiology, biochemistry, and drug development. The experimental protocols and visualizations provided in this guide offer a framework for the systematic investigation of the Entner-Doudoroff pathway and the pivotal role of this compound within it. Further research into the regulation and diversity of this pathway will undoubtedly uncover new opportunities for biotechnological applications and for the development of novel antimicrobial strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucose 6-Phosphate Accumulation in Mycobacteria: IMPLICATIONS FOR A NOVEL F420-DEPENDENT ANTI-OXIDANT DEFENSE SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Robustness and Plasticity of Metabolic Pathway Flux among Uropathogenic Isolates of Pseudomonas aeruginosa | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Identification of GntR as regulator of the glucose metabolism in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What’s for Dinner?: Entner-Doudoroff Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of an Entner–Doudoroff pathway-activated Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Pentose Phosphate Pathway: Discovery, Historical Context, and Foundational Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Pentose Phosphate Pathway (PPP), also known as the phosphogluconate pathway or the hexose monophosphate shunt, is a fundamental metabolic route parallel to glycolysis.[1] Its primary roles are not catabolic, but rather anabolic; it is the principal source of NADPH for reductive biosynthesis and cellular antioxidant defense, and it produces the pentose sugar ribose 5-phosphate, an essential precursor for nucleotide and nucleic acid synthesis.[1][2] This technical guide provides an in-depth exploration of the historical discoveries that led to the elucidation of this crucial pathway, details the key experimental protocols that were foundational to its understanding, and presents quantitative data regarding its function.
Historical Context and Chronology of Discovery
The elucidation of the Pentose Phosphate Pathway was not a single event but a gradual process built upon the work of several pioneering biochemists over multiple decades. The pathway's discovery can be traced through a logical progression of scientific inquiry, beginning with observations that hinted at a glucose metabolism route distinct from the well-established glycolytic pathway.
Early Observations (1930s): The Warburg Era
The first significant steps toward understanding the PPP were taken in the laboratory of Otto Warburg. In the 1930s, while investigating cellular respiration, Warburg and his colleague Walter Christian identified an enzyme they called Zwischenferment (intermediate enzyme) from erythrocytes and yeast.[3] This enzyme, now known as glucose-6-phosphate dehydrogenase (G6PDH) , catalyzed the oxidation of glucose-6-phosphate. Crucially, they discovered that this reaction required a coenzyme different from NAD+, which they named triphosphopyridine nucleotide (TPN), now known as NADP+ .[3] This discovery was a pivotal moment, providing the first concrete evidence of an NADP+-dependent glucose oxidation pathway, suggesting a metabolic route parallel to glycolysis.[3]
Elucidating the Oxidative Branch (1930s-1950s): The Role of Frank Dickens
Building on Warburg's work, Frank Dickens further explored this alternative oxidative pathway. His research demonstrated that the 6-phosphogluconate formed from the oxidation of glucose-6-phosphate could be further oxidized and decarboxylated by another NADP+-dependent enzyme, 6-phosphogluconate dehydrogenase .[3] This reaction produced carbon dioxide and an unidentified pentose phosphate.[4] These findings, published by Dickens and Glock in the early 1950s, solidified the sequence of the oxidative phase of the pathway.[3][5]
Unraveling the Non-Oxidative Branch (Early 1950s): The Contributions of Horecker and Racker
The complete architecture of the pathway, particularly the complex carbon-shuffling reactions of the non-oxidative branch, was elucidated in the early 1950s through the seminal work of Bernard Horecker, Efraim Racker, and their colleagues.[1] Horecker's group was instrumental in identifying several new sugar phosphates that served as key intermediates, including ribulose 5-phosphate , sedoheptulose 7-phosphate , and erythrose 4-phosphate .[4]
Their work led to the discovery of two novel enzymes with unique catalytic functions:
-
Transketolase : This enzyme, discovered concurrently by Horecker and Racker, transfers a two-carbon unit from a ketose donor to an aldose acceptor.[4]
-
Transaldolase : This enzyme catalyzes the transfer of a three-carbon dihydroxyacetone moiety from a ketose donor to an aldose acceptor.
These two enzymes are the linchpins of the non-oxidative PPP, creating a reversible link between the pentose phosphates produced in the oxidative branch and the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate.[3] This intricate network of reactions allows the cell to interconvert sugars of varying carbon lengths to meet its specific metabolic needs, whether for nucleotide synthesis, NADPH production, or feeding into glycolysis.
Key Experimental Protocols
The discovery of the PPP relied on the development and application of novel biochemical techniques. The foundational experiments involved enzyme purification, spectrophotometric assays to measure reaction rates, and the use of isotopic tracers to follow the fate of glucose carbons.
Spectrophotometric Assay for G6PDH and 6PGDH Activity
The most direct method for measuring the activity of the first two enzymes of the oxidative branch is a spectrophotometric rate determination. This method leverages the unique property of the reduced coenzyme, NADPH, to absorb light at 340 nm, while its oxidized form, NADP+, does not.
-
Principle : The rate of NADPH production is directly proportional to the enzyme activity. By monitoring the increase in absorbance at 340 nm over time, the reaction rate can be precisely calculated.[6]
-
Reagents :
-
Buffer (e.g., Glycylglycine or Tris-HCl, pH 7.4)
-
Magnesium Chloride (MgCl2)
-
Substrate: D-Glucose-6-Phosphate (for G6PDH) or 6-Phospho-D-gluconate (for 6PGDH)
-
Coenzyme: β-NADP+
-
Enzyme solution (e.g., cell lysate, purified enzyme)
-
-
Procedure :
-
A reaction cocktail containing buffer, MgCl2, and NADP+ is prepared and equilibrated to a constant temperature (e.g., 25°C or 37°C).[6]
-
The enzyme solution is added to the cocktail.
-
The reaction is initiated by the addition of the substrate (G6P or 6-phosphogluconate).
-
The increase in absorbance at 340 nm is recorded immediately and continuously for several minutes using a spectrophotometer.[6]
-
The rate of reaction is calculated from the linear portion of the absorbance vs. time curve, using the molar extinction coefficient of NADPH (6.22 x 10³ L·mol⁻¹·cm⁻¹).
-
Assays for Transketolase and Transaldolase Activity
Assaying the enzymes of the non-oxidative branch is more complex due to the multi-substrate nature of the reactions. These assays typically involve coupling the reaction to one or more auxiliary enzymes that ultimately produce a measurable product like NADH or NADPH.
-
Principle : The product of the transketolase or transaldolase reaction is used as a substrate for a subsequent dehydrogenase enzyme, allowing the reaction to be monitored by the change in absorbance of a pyridine nucleotide.
-
Example Transketolase Assay :
-
Transketolase is incubated with its substrates, such as xylulose-5-phosphate and ribose-5-phosphate.
-
One of the products is glyceraldehyde-3-phosphate (G3P).
-
The auxiliary enzyme glyceraldehyde-3-phosphate dehydrogenase is added along with NAD+.
-
This enzyme oxidizes G3P, producing NADH, which can be monitored as an increase in absorbance at 340 nm.[7]
-
-
Example Transaldolase Assay :
-
Transaldolase is incubated with its substrates, erythrose-4-phosphate and fructose-6-phosphate.
-
This produces glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate.
-
As with the transketolase assay, the production of G3P is coupled to its oxidation by glyceraldehyde-3-phosphate dehydrogenase to monitor NADH formation.
-
Isotopic Labeling and Flux Analysis
To definitively prove that the PPP was a distinct route from glycolysis and to map the carbon-shuffling reactions, researchers used substrates labeled with radioactive carbon-14 (¹⁴C).
-
Principle : By using glucose labeled with ¹⁴C at specific positions (e.g., [1-¹⁴C]glucose or [6-¹⁴C]glucose), the fate of each carbon atom can be traced through the pathway's intermediates and final products.
-
Methodology :
-
Cells or tissue extracts are incubated with a specifically labeled ¹⁴C-glucose substrate.[8][9]
-
After a set time, metabolic reactions are quenched.
-
Intermediates are extracted, separated (e.g., by chromatography), and the amount of ¹⁴C in each compound is measured.
-
A key finding from these experiments was that the C1 of glucose is rapidly released as ¹⁴CO₂ via the PPP, whereas the C6 is not. This was crucial evidence distinguishing it from glycolysis, where C1 and C6 become equivalent at the level of triose phosphates.
-
-
Modern Application (Metabolic Flux Analysis - MFA) : Today, stable isotopes (like ¹³C) and mass spectrometry (MS) are used for highly quantitative metabolic flux analysis.[10] This allows researchers to precisely measure the flow of carbon through the PPP relative to glycolysis and other connected pathways under various physiological or pathological conditions.[8][9][10]
Quantitative Data and Pathway Regulation
The flow of glucose through the PPP, or its "flux," varies significantly depending on the cell type and its metabolic state. In most cells, the activity of the PPP is tightly regulated to meet the instantaneous needs for NADPH and ribose 5-phosphate.
The primary point of regulation is the first committed step, the reaction catalyzed by G6PDH.[1]
-
Allosteric Regulation : G6PDH is strongly inhibited by its product, NADPH. It is allosterically stimulated by its substrate, NADP+. Therefore, the activity of the pathway is largely controlled by the cellular ratio of NADPH to NADP+.[1] When NADPH is consumed by reductive processes (like fatty acid synthesis or antioxidant defense), the NADP+ level rises, activating G6PDH and increasing the flux through the pathway to regenerate NADPH.
The tables below summarize key quantitative aspects of the pathway.
| Parameter | Description | Significance | Reference |
| NADPH/NADP+ Ratio | Typically maintained at a very high level (~100:1) in the cytosol of tissues like the liver. | A high ratio maintains a highly reducing cellular environment. A decrease in this ratio strongly activates G6PDH to stimulate NADPH production. | [1] |
| PPP Flux in Erythrocytes | The PPP is highly active, as it is the only source of NADPH in red blood cells to combat oxidative damage. | Deficiency in G6PDH leads to hemolytic anemia due to the inability to regenerate reduced glutathione and protect against oxidative stress. | [1] |
| PPP Flux in Adipose Tissue | High flux through the PPP is observed. | Provides the large amounts of NADPH required for the reductive biosynthesis of fatty acids. | [11] |
| PPP Flux in Proliferating Cells | Both oxidative and non-oxidative branches are highly active. | The pathway supplies NADPH for biosynthesis and ribose 5-phosphate for the synthesis of nucleotides needed for DNA replication. | [2][3] |
| PPP Flux under Oxidative Stress | Flux through the oxidative branch increases significantly. | To meet the high demand for NADPH needed by glutathione reductase to regenerate the antioxidant glutathione and protect the cell from damage. | [12][13] |
Table 1: Relative Flux and Regulatory Significance of the Pentose Phosphate Pathway in Different Tissues and Conditions.
| Enzyme | Substrates | Products | Regulation |
| Glucose-6-Phosphate Dehydrogenase (G6PDH) | Glucose-6-Phosphate, NADP+ | 6-Phospho-glucono-δ-lactone, NADPH | Rate-limiting step . Activated by NADP+, strongly inhibited by NADPH. Also inhibited by Acetyl-CoA. |
| 6-Phosphogluconate Dehydrogenase (6PGDH) | 6-Phosphogluconate, NADP+ | Ribulose-5-Phosphate, NADPH, CO₂ | Also regulated by the NADPH/NADP+ ratio, though less stringently than G6PDH. |
| Transketolase | Xylulose-5-P + Ribose-5-PXylulose-5-P + Erythrose-4-P | G3P + Sedoheptulose-7-PG3P + Fructose-6-P | Reversible; activity depends on substrate availability. Requires thiamine pyrophosphate (TPP) as a coenzyme. |
| Transaldolase | G3P + Sedoheptulose-7-P | Erythrose-4-P + Fructose-6-P | Reversible; activity depends on substrate availability. |
Table 2: Key Enzymes of the Pentose Phosphate Pathway and their Regulation.
Visualizations: Pathways and Workflows
Caption: Historical timeline of the key discoveries that led to the elucidation of the Pentose Phosphate Pathway.
Caption: The two phases of the Pentose Phosphate Pathway, showing key enzymes and intermediates.
Caption: Experimental workflow for a continuous spectrophotometric assay of G6PDH activity.
References
- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct oxidation of glucose-6-phosphate, 6-phosphogluconate and pentose-5-phosphates by enzymes of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Assay of Glucose-6-Phosphate Dehydrogenase (EC 1.1.1.49) [sigmaaldrich.com]
- 7. Two methods for determination of transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of flux along the gluconeogenic, glycolytic and pentose phosphate pathways under reducing conditions in hepatocytes isolated from fed rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 11. encyclopedia.com [encyclopedia.com]
- 12. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Methodological & Application
Measuring 6-Phosphogluconic Acid in Tissue Lysates: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative measurement of 6-Phosphogluconic Acid (6-PGA) in tissue lysates. 6-PGA is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleic acid precursors and for providing reducing power in the form of NADPH.[1][2][3][4] Accurate measurement of 6-PGA levels in tissues is vital for studying cellular metabolism, particularly in the context of diseases like diabetes and for research in drug development.[1][2][3][4][5]
The primary method detailed here is a colorimetric assay based on the enzymatic conversion of 6-PGA. This approach is sensitive, robust, and suitable for high-throughput screening. An overview of alternative methods is also provided for consideration.
Principle of the Colorimetric Assay
The colorimetric assay for 6-PGA quantification relies on the enzymatic activity of 6-phosphogluconate dehydrogenase (6-PGDH).[1][5] In the presence of NAD+, 6-PGDH catalyzes the oxidative decarboxylation of 6-PGA to ribulose-5-phosphate. This reaction concomitantly reduces NAD+ to NADH. The resulting NADH then reduces a specific probe, leading to the formation of a colored product that can be measured by absorbance, typically at 450 nm.[1][2][3][4][5] The intensity of the color is directly proportional to the amount of 6-PGA present in the sample.[1][5] This assay can detect 6-PGA levels as low as 20 µM.[1][2][3][5]
Signaling Pathway Context
The measurement of 6-PGA provides a direct assessment of the activity within the pentose phosphate pathway.
Figure 1: Simplified Pentose Phosphate Pathway highlighting this compound.
Experimental Protocols
This section provides a detailed protocol for the measurement of 6-PGA in tissue lysates using a generic colorimetric assay kit. While specific kit instructions should always be followed, this protocol outlines the fundamental steps.
I. Tissue Sample Preparation
Proper sample preparation is critical for accurate metabolomic analysis. The goal is to rapidly halt metabolic activity and efficiently extract the metabolites.
-
Tissue Harvesting : Excise the tissue of interest as quickly as possible to minimize post-mortem metabolic changes. If possible, perform a cardiac puncture and perfuse with a cold saline solution to remove blood.[6]
-
Snap-Freezing : Immediately snap-freeze the tissue in liquid nitrogen.[6] This is the most effective method for quenching enzymatic activity. Samples can be stored at -80°C until processing.
-
Homogenization :
-
Weigh the frozen tissue (typically 5-50 mg).[6]
-
Homogenize the tissue in a suitable ice-cold lysis buffer. The buffer provided in commercial assay kits is recommended. If not available, a common alternative is a buffer compatible with downstream enzymatic assays, ensuring it does not contain components that interfere with the assay. Avoid buffers with high salt concentrations like RIPA lysis buffer for metabolomic analysis.[7]
-
Homogenization can be achieved using a Dounce homogenizer, a bead mill, or by sonication on ice.
-
-
Deproteinization (Optional but Recommended) : To remove proteins that can interfere with the assay, a deproteinization step can be included. This is often done by adding perchloric acid (PCA) followed by neutralization with potassium carbonate, or by using molecular weight cut-off filters (e.g., 10 kDa).[8]
-
Centrifugation : Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet insoluble material.
-
Lysate Collection : Carefully collect the supernatant, which contains the 6-PGA. This is the tissue lysate ready for the assay. Keep the lysate on ice.
II. Colorimetric Assay Protocol
The following protocol is based on a 96-well plate format.
A. Reagent Preparation
-
Assay Buffer : Warm the buffer to room temperature before use.
-
6-PGA Standard : Reconstitute the 6-PGA standard (often provided at 100 mM) to a working concentration of 1 mM (1 nmol/µl) by diluting with distilled water.[2]
-
Enzyme Mix : Reconstitute the 6-PGDH enzyme with the provided assay buffer. Keep on ice.[2]
-
Substrate Mix : Reconstitute the substrate/probe mix. Protect from light.
B. Standard Curve Preparation
Prepare a standard curve by adding known amounts of the 1 mM 6-PGA standard to wells of a 96-well plate. A typical range is 0, 2, 4, 6, 8, and 10 nmol per well. Adjust the volume in each well to 50 µl with assay buffer.[2]
C. Sample Preparation
Add 1-50 µl of the prepared tissue lysate to different wells. Adjust the volume to 50 µl with assay buffer. For each sample, prepare a parallel well as a background control.
D. Reaction Mix Preparation
Prepare a master reaction mix according to the kit's instructions. A typical reaction mix for each well would be:
-
46 µl Assay Buffer
-
2 µl 6-PGA Enzyme
-
2 µl 6-PGA Substrate Mix
For the sample background controls, prepare a background control mix that omits the enzyme.
E. Measurement
-
Add 50 µl of the Reaction Mix to each standard and sample well.
-
Add 50 µl of the Background Control Mix to each sample background control well.
-
Mix well.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.[2]
-
Measure the absorbance at 450 nm using a microplate reader.
III. Data Analysis
-
Standard Curve : Subtract the absorbance of the 0 nmol standard from all other standard readings. Plot the corrected absorbance values against the amount of 6-PGA (nmol) to generate a standard curve.
-
Sample Correction : Subtract the absorbance of the sample background control from the corresponding sample readings.
-
Calculate 6-PGA Amount : Use the corrected sample absorbance to determine the amount of 6-PGA (B) in the sample wells from the standard curve.
-
Calculate 6-PGA Concentration : The concentration of 6-PGA in the sample can be calculated using the following formula:
6-PGA Concentration (nmol/mg) = (B / V) * D / P
Where:
Experimental Workflow Diagram
Figure 2: General workflow for the measurement of 6-PGA in tissue lysates.
Data Presentation
The following table provides example data for 6-PGA levels in various rat tissues, as might be obtained using a colorimetric assay kit. Note that these are representative values and actual results will vary depending on the specific experimental conditions.
| Tissue | Sample Protein (µg) | Measured 6-PGA (nmol) | Calculated Concentration (nmol/mg protein) |
| Rat Liver | 160 | 1.5 | 9.38 |
| Rat Kidney | 120 | 0.8 | 6.67 |
| Rat Heart | 60 | 0.3 | 5.00 |
Data is for demonstration purposes only and adapted from typical results presented in commercial assay kit manuals.[1][2] A new standard curve must be generated for each assay performed.[5]
Alternative Methods
While the colorimetric assay is widely used, other methods can also be employed for the quantification of 6-PGA.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is a highly sensitive and specific method for identifying and quantifying metabolites, including 6-PGA.[9] It is particularly useful for comprehensive metabolic profiling.[10] Method packages for the analysis of primary metabolites, including sugar phosphates, are available.[11]
-
Enzymatic Assay in a Spectrophotometer : This method follows a similar principle to the plate-based colorimetric assay but is performed in a cuvette using a spectrophotometer, often measuring the change in absorbance at 340 nm due to NADH production.[12]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal | Insufficient 6-PGA in the sample. | Increase the amount of tissue lysate used. |
| Inactive enzyme or substrate. | Ensure proper storage and handling of kit components. | |
| High Background | Contamination of reagents. | Use fresh, high-purity water and reagents. |
| Endogenous enzyme activity in the lysate. | Prepare sample background controls for each sample. | |
| High Well-to-Well Variability | Pipetting errors. | Be precise with pipetting and ensure proper mixing. |
| Bubbles in wells. | Ensure there are no bubbles before reading the plate. |
Conclusion
The colorimetric assay provides a reliable and accessible method for the quantification of this compound in tissue lysates. By following a careful sample preparation protocol and the detailed assay procedure, researchers can obtain accurate and reproducible data. This information is invaluable for advancing our understanding of metabolic pathways in health and disease and for the development of novel therapeutics.
References
- 1. abcam.cn [abcam.cn]
- 2. assaygenie.com [assaygenie.com]
- 3. mybiosource.com [mybiosource.com]
- 4. This compound Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 5. abcam.com [abcam.com]
- 6. mcgill.ca [mcgill.ca]
- 7. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. Study of transaldolase deficiency in urine samples by capillary LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]
- 12. nipro.co.jp [nipro.co.jp]
Application Notes: Colorimetric Assay of 6-Phosphogluconic Acid
Introduction
6-Phosphogluconic acid (6-PGA) is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic pathway that runs in parallel to glycolysis.[1][2] The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting cells from oxidative stress, and for producing pentose sugars, the precursors for nucleotide synthesis.[1][2][3] The enzymatic conversion of 6-PGA to ribulose-5-phosphate is a critical step in this pathway, catalyzed by 6-phosphogluconate dehydrogenase (6PGDH).[4][5][6][7] Monitoring the levels of 6-PGA is vital for studying the activity of the pentose phosphate pathway and its implications in various physiological and pathological states, including diabetes and cancer.[4][7][8] This colorimetric assay provides a simple and sensitive method for the quantitative determination of 6-PGA in a variety of biological samples.[4][5][6][7]
Assay Principle
The colorimetric assay for this compound is based on the enzymatic conversion of 6-PGA to ribulose-5-phosphate by 6-phosphogluconate dehydrogenase (6-PGDH). In this reaction, NAD+ is concomitantly reduced to NADH. The resulting NADH then reduces a specific probe, producing a colored product that can be measured by absorbance at 450 nm.[4][5][6][7][8] The intensity of the color is directly proportional to the concentration of 6-PGA in the sample.[4][8]
Visualizing the Metabolic Context and Experimental Procedure
The following diagrams illustrate the metabolic role of this compound and the workflow of the colorimetric assay.
Caption: Oxidative phase of the Pentose Phosphate Pathway highlighting this compound.
Caption: General workflow for the colorimetric assay of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the this compound colorimetric assay based on commercially available kits.
| Parameter | Value | Reference |
| Detection Limit | < 20 µM | [4][5][6][7][8][9][10] |
| Wavelength | 450 nm | [4][5][6][7][8][9][11] |
| Incubation Time | 60 minutes | [4][5] |
| Incubation Temperature | 37°C | [4][5] |
| Sample Types | Cell and tissue lysates | [4][5][8] |
Experimental Protocols
Reagent Preparation
-
6-PGA Assay Buffer: Ready to use. Equilibrate to room temperature before use.
-
6-PGA Enzyme: Reconstitute the lyophilized enzyme in 220 µL of 6-PGA Assay Buffer. Mix by pipetting up and down. Keep on ice during use. Store reconstituted enzyme at -20°C for up to two months.[4][5]
-
6-PGA Substrate Mix: Dissolve the lyophilized substrate mix in 220 µL of ddH₂O. Mix by pipetting up and down. Keep on ice during use. Store reconstituted substrate mix at -20°C for up to two months.[4][5]
-
6-PGA Standard (100 mM): Reconstitute the lyophilized standard in 100 µL of ddH₂O to create a 100 mM stock solution. Keep on ice during use. Store at -20°C for up to two months.[4][5]
Standard Curve Preparation
-
Dilute the 100 mM 6-PGA Standard to 1 mM by adding 10 µL of the 100 mM stock to 990 µL of ddH₂O.
-
Prepare a series of standards in a 96-well plate by adding 0, 2, 4, 6, 8, and 10 µL of the 1 mM 6-PGA standard to individual wells.
-
Adjust the volume in each well to 50 µL with 6-PGA Assay Buffer. This will generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.[5]
Sample Preparation (Cell Lysates)
-
Wash the cells with cold PBS.
-
Resuspend the cell pellet in 100 µL of ice-cold 6-PGA Assay Buffer.[4][8]
-
Homogenize the cells by pipetting up and down.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material.[4][8]
-
Transfer the supernatant to a new tube. Keep the lysate on ice.
-
Add 1-50 µL of the sample lysate to a 96-well plate. Adjust the volume to 50 µL/well with 6-PGA Assay Buffer.
-
Sample Background Control: For each sample, prepare a parallel well containing the same amount of sample, but use the Background Reaction Mix instead of the Reaction Mix in the next step.[4][5]
Assay Procedure
-
Reaction Mix Preparation: For each well, prepare a master mix of:
-
48 µL 6-PGA Assay Buffer
-
2 µL 6-PGA Enzyme
-
2 µL 6-PGA Substrate Mix
-
-
Background Reaction Mix Preparation: For each background control well, prepare a master mix of:
-
50 µL 6-PGA Assay Buffer
-
2 µL 6-PGA Substrate Mix
-
-
Add 50 µL of the Reaction Mix to each standard and sample well.
-
Add 50 µL of the Background Reaction Mix to each sample background control well.[4][5]
-
Mix well and incubate the plate at 37°C for 60 minutes, protected from light.[4][5]
-
Measure the absorbance at 450 nm using a microplate reader.[4][5]
Data Analysis
-
Subtract the absorbance of the 0 nmol standard from all other standard readings.
-
Plot the standard curve of absorbance versus the amount of 6-PGA (nmol).
-
For each sample, subtract the absorbance of the corresponding background control from the sample reading.[5]
-
Use the corrected sample absorbance to determine the amount of 6-PGA in the sample from the standard curve.
-
Calculate the concentration of 6-PGA in the original sample using the following formula:
6-PGA Concentration (nmol/µL or mM) = (B / V) x D
Where:
-
B is the amount of 6-PGA from the standard curve (nmol).
-
V is the sample volume added to the well (µL).
-
D is the sample dilution factor.
-
References
- 1. microbenotes.com [microbenotes.com]
- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. abcam.com [abcam.com]
- 5. assaygenie.com [assaygenie.com]
- 6. mybiosource.com [mybiosource.com]
- 7. This compound Colorimetric Assay Kit - Creative BioMart [creativebiomart.net]
- 8. abcam.cn [abcam.cn]
- 9. AffiASSAY® this compound (6-PGA) Assay Kit (Colorimetric) | AffiGEN [affiassay.com]
- 10. This compound (6-PGA) Assay Kit, Cell Metabolism & Signaling - Creative Bioarray [cell.creative-bioarray.com]
- 11. 6-Phosphogluconate Dehydrogenase (6-PGDH) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]
Application Note: Quantification of 6-Phosphogluconic Acid in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of 6-Phosphogluconic Acid (6-PGA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route for the synthesis of nucleotides and the production of NADPH.[1][2][3] Accurate measurement of 6-PGA in plasma is vital for studying metabolic disorders, drug development, and understanding cellular redox status. The described method utilizes a protein precipitation-based sample preparation and Hydrophilic Interaction Liquid Chromatography (HILIC) for robust separation, followed by sensitive and selective detection using a triple quadrupole mass spectrometer.
Introduction
This compound is a central metabolite in the oxidative phase of the pentose phosphate pathway.[1][2][3] It is formed from 6-phosphogluconolactone and is subsequently converted to ribulose-5-phosphate, a precursor for nucleotide biosynthesis.[1][4] This reaction also generates NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense.[2][3] Dysregulation of the pentose phosphate pathway has been implicated in various diseases, including cancer and metabolic syndrome. Therefore, the ability to accurately quantify 6-PGA in biological matrices such as plasma is of significant interest to researchers and drug development professionals.
This protocol provides a comprehensive workflow for the analysis of 6-PGA in plasma, from sample collection and preparation to LC-MS/MS analysis and data interpretation.
Pentose Phosphate Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated UHPLC-MS/MS method for rapid determination of senicapoc in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Phosphogluconic Acid Assay Kit for Cell Culture Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phosphogluconic acid (6-PGA) is a key metabolic intermediate in the pentose phosphate pathway (PPP).[1][2][3] The PPP is a crucial metabolic route for the synthesis of nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis.[2][3] The conversion of 6-PGA to ribulose-5-phosphate by the enzyme 6-phosphogluconate dehydrogenase is a critical regulatory step in this pathway.[2][3] Dysregulation of the PPP and altered levels of 6-PGA have been implicated in various pathological conditions, including diabetes and cancer.[1][2][3] Therefore, the accurate quantification of 6-PGA in cellular samples is essential for studying metabolic pathways and for the development of therapeutic interventions targeting these processes.[2]
This this compound Assay Kit provides a simple, sensitive, and high-throughput method for the colorimetric detection of 6-PGA in cell culture samples.[1][2] The assay can detect less than 20 µM of 6-phosphogluconate.[1][2][3]
Assay Principle
The assay is based on the enzymatic conversion of 6-PGA to ribulose-5-phosphate by 6-phosphogluconate dehydrogenase.[1][2][3] This reaction is coupled with the reduction of NAD+ to NADH. The newly formed NADH then reduces a specific probe, resulting in a colored product with a strong absorbance at 450 nm.[1][2][3] The intensity of the color is directly proportional to the amount of 6-PGA present in the sample.[1]
Figure 1: Assay Principle Diagram.
Materials and Methods
Materials Provided
| Component | Quantity | Storage |
| 6-PGA Assay Buffer | 25 mL | -20°C |
| 6-PGA Enzyme | 1 vial | -20°C |
| 6-PGA Substrate Mix | 1 vial | -20°C |
| 6-PGA Standard | 1 vial | -20°C |
Materials Required but Not Provided
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized water (ddH2O)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge
-
Homogenizer (optional)
Experimental Protocols
Reagent Preparation
-
6-PGA Assay Buffer: Ready to use. Equilibrate to room temperature before use.[1]
-
6-PGA Enzyme: Reconstitute the lyophilized enzyme in 220 µL of 6-PGA Assay Buffer.[1][2] Mix by pipetting up and down. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[2]
-
6-PGA Substrate Mix: Reconstitute the lyophilized substrate mix in 220 µL of ddH2O.[1][2] Mix by pipetting up and down. Aliquot and store at -20°C.[2]
-
6-PGA Standard (100 mM): Reconstitute the lyophilized standard in 100 µL of ddH2O to generate a 100 mM stock solution.[1][2] Mix well. Aliquot and store at -20°C.[2]
Standard Curve Preparation
-
Dilute the 100 mM 6-PGA Standard to 1 mM by adding 10 µL of the 100 mM stock to 990 µL of ddH2O.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM 6-PGA Standard into a series of wells in a 96-well plate to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.[2]
-
Adjust the volume of each well to 50 µL with 6-PGA Assay Buffer.[2]
Table 1: 6-PGA Standard Curve Preparation
| Well | 1 mM 6-PGA Standard (µL) | 6-PGA Assay Buffer (µL) | Final Amount (nmol/well) |
| 1 | 0 | 50 | 0 |
| 2 | 2 | 48 | 2 |
| 3 | 4 | 46 | 4 |
| 4 | 6 | 44 | 6 |
| 5 | 8 | 42 | 8 |
| 6 | 10 | 40 | 10 |
Sample Preparation (Cell Culture)
-
Cell Harvesting: For adherent cells, wash with cold PBS and detach using a cell scraper or trypsin. For suspension cells, collect by centrifugation. A starting recommendation is 1 x 10^7 cells.[1]
-
Washing: Wash the collected cells with cold PBS.[1]
-
Lysis: Resuspend the cell pellet in 100 µL of ice-cold 6-PGA Assay Buffer.[1]
-
Homogenization: Homogenize the cells by pipetting up and down several times.[1]
-
Incubation: Incubate the cell homogenate on ice for 10 minutes.[1]
-
Centrifugation: Centrifuge the lysate at 10,000 x g for 5 minutes at 4°C to remove insoluble material.[1][2]
-
Supernatant Collection: Carefully transfer the supernatant to a new, pre-chilled tube. Keep the samples on ice.
-
Sample Loading: Add 1-50 µL of the supernatant to the wells of the 96-well plate. Adjust the final volume to 50 µL with 6-PGA Assay Buffer.
Note: NADH in the samples can generate background. It is recommended to prepare a sample background control for each sample.[1]
Figure 2: Experimental Workflow.
Assay Procedure
-
Reaction Mix Preparation: Prepare a master mix for the number of assays to be performed. For each well, prepare 50 µL of the Reaction Mix:
-
46 µL 6-PGA Assay Buffer
-
2 µL 6-PGA Enzyme
-
2 µL 6-PGA Substrate Mix
-
-
Background Control Mix Preparation: For each sample background control well, prepare 50 µL of the Background Control Mix:
-
48 µL 6-PGA Assay Buffer
-
2 µL 6-PGA Substrate Mix
-
-
Addition to Wells:
-
Add 50 µL of the Reaction Mix to each standard and sample well.
-
Add 50 µL of the Background Control Mix to each sample background control well.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.[1]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
Data Analysis
-
Background Subtraction: Subtract the 0 nmol/well standard reading from all other standard readings.
-
Standard Curve: Plot the background-subtracted standard readings against the corresponding amounts of 6-PGA (nmol/well) to generate a standard curve.
-
Sample Background Correction: Subtract the absorbance reading of the sample background control from the corresponding sample reading.
-
6-PGA Calculation: Determine the amount of 6-PGA in each sample (B) from the standard curve using the background-corrected sample absorbance.
The concentration of 6-PGA in the sample can be calculated using the following formula:
6-PGA Concentration (nmol/µL or mM) = (B / V) x D
Where:
-
B = Amount of 6-PGA in the sample well from the standard curve (nmol)
-
V = Sample volume added to the well (µL)
-
D = Sample dilution factor
Table 2: Typical 6-PGA Standard Curve Data
| 6-PGA (nmol/well) | OD 450 nm |
| 0 | 0.152 |
| 2 | 0.485 |
| 4 | 0.812 |
| 6 | 1.156 |
| 8 | 1.498 |
| 10 | 1.835 |
Note: These are example data and should not be used for calculations. A new standard curve must be generated for each experiment.
Signaling Pathway Context
Figure 3: Role of 6-PGA in the Pentose Phosphate Pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low signal | Insufficient sample amount | Increase the amount of sample used in the assay. |
| Inactive enzyme or substrate | Ensure proper storage and handling of kit components. Reconstitute reagents immediately before use. | |
| High background | Presence of endogenous NADH in the sample | Run a sample background control for each sample and subtract the reading. |
| Contamination of reagents | Use fresh, sterile pipette tips and tubes. | |
| High well-to-well variation | Inaccurate pipetting | Calibrate pipettes and ensure proper pipetting technique. |
| Incomplete mixing of reagents | Mix all reagents thoroughly before adding to the wells. | |
| Non-linear standard curve | Incorrect standard dilution | Prepare fresh standard dilutions carefully. |
| Pipetting errors | Ensure accurate pipetting of standards. |
References
Application Notes and Protocols for 6-Phosphogluconic Acid Metabolomics Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phosphogluconic acid (6-PGA) is a key intermediate in the pentose phosphate pathway (PPP), a fundamental metabolic route for the synthesis of nucleotides and the production of NADPH, which is crucial for reductive biosynthesis and cellular antioxidant defense. Accurate quantification of 6-PGA is vital for understanding cellular metabolism, particularly in the context of diseases such as cancer and metabolic disorders, as well as in drug development for monitoring metabolic reprogramming. This document provides detailed application notes and protocols for the sample preparation of 6-PGA for metabolomics analysis, with a focus on ensuring sample integrity and analytical reproducibility.
I. Signaling and Metabolic Pathways
The pentose phosphate pathway consists of an oxidative and a non-oxidative phase. This compound is a central metabolite in the oxidative phase, where it is generated from 6-phosphogluconolactone and subsequently decarboxylated to produce ribulose-5-phosphate and NADPH.
Figure 1: Oxidative phase of the Pentose Phosphate Pathway.
II. Experimental Protocols
A critical aspect of metabolomics is the proper quenching of metabolic activity and efficient extraction of metabolites. The following protocols are recommended for the analysis of 6-PGA.
A. Quenching of Cellular Metabolism
Immediate quenching is essential to halt enzymatic activity and preserve the in vivo metabolic profile.
Protocol 1: Cold Methanol Quenching
-
Prepare a quenching solution of 60% methanol in water, supplemented with 0.85% (w/v) ammonium bicarbonate (AMBIC). Pre-cool the solution to -40°C.[1][2]
-
For adherent cells, rapidly aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). For suspension cells, pellet the cells by centrifugation at 1,000 x g for 1 minute at 4°C and discard the supernatant.
-
Immediately add the pre-cooled quenching solution to the cells (e.g., 1 mL for a 10 cm dish or 1x10^7 cells).
-
Incubate at -40°C for 15 minutes to ensure complete inactivation of enzymes.
-
Proceed immediately to the metabolite extraction step.
B. Metabolite Extraction
The choice of extraction solvent is critical for the recovery of polar metabolites like 6-PGA.
Protocol 2: Methanol-Based Extraction
-
Following quenching, scrape the adherent cells in the quenching solution or resuspend the cell pellet.
-
Transfer the cell lysate to a microcentrifuge tube.
-
To achieve a biphasic separation of polar and non-polar metabolites, add chloroform to the methanol-water lysate at a ratio of 1:1:1 (methanol:water:chloroform).
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to separate the phases.
-
The upper aqueous phase contains the polar metabolites, including 6-PGA. Carefully collect the aqueous phase into a new tube.
-
Dry the aqueous extract completely using a vacuum concentrator (e.g., SpeedVac).
-
The dried extract can be stored at -80°C until derivatization and analysis.
C. Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar and non-volatile metabolites like 6-PGA must be derivatized to increase their volatility. A two-step methoxyamination and silylation process is commonly used.[2][3][4]
Protocol 3: Methoxyamination and Silylation
-
Methoxyamination:
-
Prepare a solution of 20 mg/mL methoxyamine hydrochloride in pyridine.
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried metabolite extract.
-
Vortex thoroughly to dissolve the pellet.
-
Incubate at 37°C for 90 minutes with shaking (e.g., 1200 rpm in a thermal shaker).[3] This step protects carbonyl groups and reduces the number of isomers.[3]
-
-
Silylation:
-
The derivatized sample is now ready for GC-MS analysis.
III. Data Presentation
The following tables summarize key quantitative data related to sample preparation for 6-PGA analysis.
Table 1: Comparison of Extraction Solvent Efficiency for Polar Metabolites
| Extraction Solvent System | Relative Recovery of 6-PGA (Peak Area) | Reproducibility (RSD %) | Reference |
| 80% Methanol | High | < 15% | General Finding |
| 80% Acetonitrile | Moderate to High | < 20% | General Finding |
| Methanol/Water (1:1) | High | < 15% | General Finding |
| Methanol/Chloroform/Water (1:1:1) | High (in aqueous phase) | < 15% | General Finding |
Table 2: Stability of this compound Under Different Storage Conditions
| Storage Condition | Duration | Analyte Stability | Recommendations |
| Room Temperature (in solution) | < 4 hours | Prone to degradation | Process immediately |
| 4°C (in solution) | < 24 hours | Moderate stability | Short-term storage only |
| -20°C (dried extract) | Up to 1 month | Good stability | Suitable for short to medium-term storage |
| -80°C (dried extract) | > 1 year | Excellent stability | Recommended for long-term storage |
| Freeze-thaw cycles (in solution) | Multiple cycles | Significant degradation | Aliquot samples to avoid repeated freeze-thaw cycles.[5][6][7] |
IV. Workflow and Logical Relationships
The overall workflow for 6-PGA metabolomics analysis, from sample collection to data acquisition, is depicted below.
Figure 2: Sample preparation workflow for 6-PGA analysis.
V. Concluding Remarks
The protocols and data presented herein provide a comprehensive guide for the robust and reproducible analysis of this compound in metabolomics studies. Adherence to these guidelines for sample quenching, extraction, and derivatization is paramount for obtaining high-quality data that accurately reflects the biological state of the system under investigation. For targeted quantitative analysis, the use of a stable isotope-labeled internal standard for 6-PGA is highly recommended to account for any variability during sample preparation and analysis.
References
- 1. palsystem.com [palsystem.com]
- 2. aurametrix.weebly.com [aurametrix.weebly.com]
- 3. m.youtube.com [m.youtube.com]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. animbiosci.org [animbiosci.org]
In Vitro Applications of 6-Phosphogluconic Acid Trisodium Salt: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro use of 6-Phosphogluconic Acid trisodium salt. It is a key intermediate in the pentose phosphate pathway (PPP) and the Entner-Doudoroff pathway[1][2][3]. Its primary in vitro applications revolve around its role as a substrate for the enzyme 6-phosphogluconate dehydrogenase (6PGDH) and as a tool to study metabolic pathways, particularly in the context of cancer research.
Biochemical Assays
Substrate for 6-Phosphogluconate Dehydrogenase (6PGDH) Activity Assays
This compound is the specific substrate for 6-phosphogluconate dehydrogenase (6PGDH), the third enzyme in the oxidative pentose phosphate pathway[4][5][6]. In vitro, the trisodium salt of this compound is commonly used to measure the activity of 6PGDH in various biological samples, including cell lysates and purified enzyme preparations. The assay typically measures the rate of NADP+ reduction to NADPH, which can be monitored spectrophotometrically by the increase in absorbance at 340 nm[5][7][8].
| Parameter | Value | Conditions | Reference |
| Michaelis Constant (Km) for 6-Phospho-D-gluconate | 0.95 mM | 80 mM Glycylglycine buffer, pH 7.5, at 30 °C | [7] |
| Optimal pH for 6PGDH Activity | 7.0 - 7.5 | Not specified | [7] |
| pH Stability of 6PGDH | 5.0 - 10.0 | Not specified | [7] |
| Thermal Stability of 6PGDH | Stable up to 40 °C | 50 mM MES-NaOH buffer, pH 6.8, containing 0.5 M KCl | [7] |
| Activators | Mg2+, Mn2+, Ca2+, K+, Na+ | Not specified | [7] |
| Inhibitors | Fructose 1,6-bisphosphate, Erythrose 4-phosphate, NADH | Not specified | [7] |
Experimental Protocol: Spectrophotometric Assay of 6PGDH Activity
This protocol is adapted from commercially available kits and literature[7][8][9][10].
Materials:
-
This compound trisodium salt solution (e.g., 100 mM in distilled water)[7]
-
NADP+ solution (e.g., 50 mM in distilled water)[7]
-
Assay Buffer (e.g., 100 mM Glycylglycine-NaOH, pH 7.5)[7]
-
MgCl2 solution (e.g., 1 M)[7]
-
Enzyme sample (cell lysate or purified 6PGDH)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, this compound solution, NADP+ solution, and MgCl2 solution. A typical reaction mixture might consist of:
-
24.6 mL Assay Buffer
-
3.0 mL this compound solution
-
2.1 mL NADP+ solution
-
0.3 mL MgCl2 solution[7]
-
-
Incubation: Pipette 3.00 mL of the reaction mixture into a cuvette and incubate at 30 °C for approximately 3 minutes to allow the temperature to equilibrate[7].
-
Initiate the Reaction: Add a small volume (e.g., 0.01 mL) of the enzyme solution to the cuvette and mix thoroughly[7].
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for several minutes.
-
Calculate Enzyme Activity: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. One unit of 6PGDH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions[7].
Caption: Workflow for a typical 6PGDH activity assay.
Inhibitor of Phosphoglucose Isomerase (PGI)
This compound has been shown to be a competitive inhibitor of phosphoglucose isomerase (PGI), an enzyme that catalyzes the reversible isomerization of glucose-6-phosphate and fructose-6-phosphate.
| Parameter | Value | Substrate | Reference |
| Inhibition Constant (Ki) | 48 µM | Glucose 6-phosphate | [11] |
| Inhibition Constant (Ki) | 42 µM | Fructose 6-phosphate | [11] |
Cell-Based Assays and Cancer Research
The pentose phosphate pathway is often upregulated in cancer cells to support their high demand for NADPH and nucleotide precursors[4][5][12]. Therefore, 6-phosphogluconate and its metabolizing enzyme, 6PGDH, are important targets in cancer research.
Investigating the Role of the Pentose Phosphate Pathway in Cancer Cell Metabolism
In vitro studies using cancer cell lines have demonstrated that inhibition of 6PGDH can lead to a reduction in cell proliferation, cell cycle arrest, and apoptosis[4][12]. This compound can be used in assays to measure 6PGDH activity in cancer cell lysates to assess the metabolic state of the cells.
Materials:
-
Cancer cell line of interest (e.g., MCF7 breast cancer cells)[4][5]
-
Cell culture medium and supplements
-
6PGDH inhibitor (e.g., a specific small molecule inhibitor or siRNA targeting 6PGDH)
-
Cell proliferation assay kit (e.g., MTT, WST-1, or cell counting)
-
Multi-well plates for cell culture
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the 6PGDH inhibitor. Include a vehicle control group.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Proliferation Assay: At the end of the incubation period, assess cell proliferation using a chosen method. For example, using an MTT assay, add the MTT reagent to each well and incubate for a few hours. Then, solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of the inhibitor compared to the vehicle control.
Signaling Pathway: Oxidative Phase of the Pentose Phosphate Pathway
The following diagram illustrates the central role of this compound in the oxidative phase of the pentose phosphate pathway.
Caption: The oxidative phase of the pentose phosphate pathway.
Summary of In Vitro Applications
| Application | Description | Key Experimental Output |
| Enzyme Kinetics | Used as a substrate to determine the kinetic parameters of 6-phosphogluconate dehydrogenase (6PGDH). | Km, Vmax, optimal pH, and effects of activators/inhibitors. |
| Biochemical Assays | A key reagent in assays to measure 6PGDH activity in various biological samples. | Enzyme activity units (e.g., U/mL or U/mg protein). |
| Cancer Research | Used to study the role of the pentose phosphate pathway in cancer cell metabolism and proliferation. | Effects of 6PGDH inhibition on cell viability, apoptosis, and metabolic flux. |
| Inhibitor Studies | Acts as a competitive inhibitor of phosphoglucose isomerase (PGI). | Inhibition constant (Ki). |
These application notes and protocols provide a foundation for utilizing this compound trisodium salt in a variety of in vitro research settings. Researchers should always optimize experimental conditions for their specific systems.
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. assaygenie.com [assaygenie.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism [mdpi.com]
- 6. γ-6-phosphogluconolactone, a byproduct of the oxidative pentose phosphate pathway, contributes to AMPK activation through inhibition of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nipro.co.jp [nipro.co.jp]
- 8. cohesionbio.com [cohesionbio.com]
- 9. assaygenie.com [assaygenie.com]
- 10. abcam.com [abcam.com]
- 11. This compound trisodium I CAS#: 53411-70-4 I phosphoglucose isomerase (PGI) inhibitor I InvivoChem [invivochem.com]
- 12. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Application Notes and Protocols for High-Throughput Screening of 6-Phosphogluconate Dehydrogenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phosphogluconate dehydrogenase (6PGD) is a key enzyme in the oxidative phase of the pentose phosphate pathway (PPP).[1][2][3] This metabolic pathway is crucial for producing NADPH, which is essential for reductive biosynthesis and protecting cells from oxidative stress, and for generating precursors for nucleotide biosynthesis.[1][2][3][4][5] Elevated 6PGD activity has been observed in various cancer types, where it supports rapid cell proliferation and resistance to therapy.[1][3] This makes 6PGD an attractive therapeutic target for the development of novel anti-cancer agents. High-throughput screening (HTS) is a powerful method for identifying novel inhibitors of 6PGD from large chemical libraries.[6] This document provides detailed protocols for a colorimetric HTS assay to identify and characterize 6PGD inhibitors.
Signaling Pathway
The pentose phosphate pathway consists of an oxidative and a non-oxidative phase. 6PGD catalyzes the third step in the oxidative phase, the oxidative decarboxylation of 6-phosphogluconate to ribulose-5-phosphate, with the concomitant reduction of NADP+ to NADPH.[2][4][5]
Experimental Protocols
Assay Principle
The activity of 6PGD is determined by measuring the rate of NADPH production. 6PGD catalyzes the conversion of 6-phosphogluconate to ribulose-5-phosphate, reducing NADP+ to NADPH. The resulting NADPH reduces a colorless probe to a colored product, which can be measured spectrophotometrically at 450 nm.[7][8][9] The rate of color development is directly proportional to the 6PGD activity. Inhibitors of 6PGD will decrease the rate of this color change.
Materials and Reagents
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 450 nm
-
Recombinant human 6PGD enzyme
-
6-Phosphogluconate (6-PG) , substrate
-
NADP+ , cofactor
-
Colorimetric Probe (e.g., WST-1 or similar tetrazolium salt)
-
Electron Mediator (e.g., 1-methoxy PMS)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 1 mM MgCl₂
-
Stop Solution: (Optional, for endpoint assays) 1 M HCl
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control Inhibitor: (Optional) A known 6PGD inhibitor
-
Negative Control: Assay buffer with solvent (e.g., DMSO)
High-Throughput Screening (HTS) Workflow
The HTS process involves a primary screen to identify initial hits, followed by a secondary screen to confirm their activity and determine their potency.
Detailed HTS Protocol (96-well plate format)
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0, containing 1 mM MgCl₂.
-
Enzyme Solution: Dilute recombinant human 6PGD in Assay Buffer to the desired working concentration (e.g., 2X final concentration). The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Substrate/Cofactor/Probe Mix (4X): Prepare a mixture in Assay Buffer containing 6-phosphogluconate, NADP+, the colorimetric probe, and the electron mediator at 4 times their final desired concentrations.
-
-
Assay Procedure:
-
Compound Plating: Add 2 µL of test compounds (dissolved in DMSO) or DMSO (for controls) to the appropriate wells of a 96-well plate.
-
Enzyme Addition: Add 50 µL of the 2X 6PGD enzyme solution to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Add 50 µL of the 4X Substrate/Cofactor/Probe Mix to all wells to start the reaction. The final reaction volume will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and measure the absorbance at 450 nm every minute for 30 minutes.
-
Data Analysis
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the Percent Inhibition for each test compound concentration using the following formula:
% Inhibition = [ (V_neg_ctrl - V_compound) / (V_neg_ctrl - V_pos_ctrl) ] * 100
-
V_neg_ctrl: Average rate of the negative control wells (enzyme + substrate + DMSO).
-
V_compound: Rate of the well with the test compound.
-
V_pos_ctrl: Average rate of the positive control wells (no enzyme or a known potent inhibitor).
-
-
IC50 Determination: For compounds showing significant inhibition in the primary screen, perform a dose-response analysis.
-
Test a range of concentrations for each hit compound.
-
Plot the % Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[4][10][11][12][13]
-
Assay Quality Control
The reliability of the HTS assay should be evaluated using the Z'-factor , which assesses the separation between the positive and negative controls.[1][14][15][16][17]
Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]
-
SD_pos and SD_neg are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos and Mean_neg are the means of the positive and negative controls, respectively.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1][14][15][16]
Data Presentation
The following table summarizes the inhibitory activity of known 6PGD inhibitors.
| Compound Name | Standard Type | Standard Value (nM) | Reference |
| 4-Phospho-D-erythronate | Ki | 130.0 - 10700.0 | AAT Bioquest[18] |
| 4-Phospho-D-erythronohydroxamic acid | Ki | 10.0 - 2540.0 | AAT Bioquest[18] |
| Physcion (6PGD-IN-1) | IC50 | 17,800 | MedChemExpress[8] |
| Syringaresinol | IC50 | 36,900 (µg/mL) | Identification of Lignan Compounds...[19] |
| Cleomiscosin A | IC50 | 133,000 (µg/mL) | Identification of Lignan Compounds...[19] |
Note: IC50 values can vary depending on the assay conditions.
Conclusion
This application note provides a comprehensive guide for conducting high-throughput screening to identify and characterize inhibitors of 6-phosphogluconate dehydrogenase. The detailed protocols and data analysis guidelines will enable researchers to efficiently screen large compound libraries and identify promising lead candidates for further drug development. The provided diagrams and data table serve as valuable resources for understanding the biological context and experimental workflow.
References
- 1. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. tuscany-diet.net [tuscany-diet.net]
- 6. High-Throughput Screening of Coenzyme Preference Change of Thermophilic 6-Phosphogluconate Dehydrogenase from NADP(+) to NAD(.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. abcam.com [abcam.com]
- 9. abcam.com [abcam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Strategy to Model Nonmonotonic Dose-Response Curve and Estimate IC50 | PLOS One [journals.plos.org]
- 14. assay.dev [assay.dev]
- 15. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Z-factor - Wikipedia [en.wikipedia.org]
- 18. 6-phosphogluconate dehydrogenase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 19. raybiotech.com [raybiotech.com]
Unraveling the Pentose Phosphate Pathway: Application Notes and Protocols for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing metabolic flux analysis (MFA) of the pentose phosphate pathway (PPP). The PPP is a crucial metabolic route that operates in parallel to glycolysis, playing a central role in producing NADPH, a key reductant for biosynthetic processes and antioxidant defense, and generating precursors for nucleotide synthesis.[1] Understanding the flux through this pathway is critical for research in numerous areas, including cancer metabolism, neurodegeneration, and infectious diseases, as well as for the development of novel therapeutics targeting metabolic vulnerabilities.[2][3]
Application Notes
Metabolic flux analysis is a powerful technique for quantifying the in vivo rates (fluxes) of metabolic reactions.[4] For the pentose phosphate pathway, MFA, particularly using stable isotope tracers like 13C-labeled glucose, allows for the precise determination of carbon flow through its oxidative and non-oxidative branches.[5] This information provides a dynamic view of cellular metabolism that is not attainable through static measurements of metabolite concentrations or enzyme activities alone.
The core principle of 13C-MFA involves introducing a 13C-labeled substrate (e.g., [1,2-13C2]glucose) into a biological system.[6] As the labeled substrate is metabolized, the 13C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distribution of key metabolites using techniques like gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative contributions of different pathways to the production of that metabolite can be deconvoluted.[5][7] This data, in conjunction with a stoichiometric model of cellular metabolism, is then used to calculate intracellular fluxes.[8]
Key applications of PPP metabolic flux analysis in research and drug development include:
-
Identifying Metabolic Reprogramming in Disease: Cancer cells often exhibit altered PPP flux to support rapid proliferation and combat oxidative stress.[3][9] MFA can quantify these changes, providing insights into tumor metabolism and identifying potential therapeutic targets.
-
Elucidating Drug Mechanisms of Action: Researchers can use MFA to determine how drugs impact the PPP and connected pathways, aiding in understanding their efficacy and potential off-target effects.
-
Investigating Cellular Responses to Stress: The PPP is a primary defense against oxidative stress.[1] MFA can quantify the dynamic rerouting of metabolic flux into the PPP in response to various stressors.
-
Metabolic Engineering: In biotechnology, MFA is used to optimize microbial strains for the production of valuable compounds by redirecting carbon flux through desired pathways, including the PPP.
Quantitative Data on Pentose Phosphate Pathway Flux
The following table summarizes quantitative data on PPP flux from various studies. The flux values are typically expressed as a percentage of glucose uptake or in units of millimoles per gram of dry cell weight per hour (mmol/gDCW/h).
| Organism/Cell Line | Condition | Oxidative PPP Flux (% of Glucose Uptake) | Non-oxidative PPP Flux (Relative Units) | Reference |
| Escherichia coli | Wild-type, glucose minimal medium | ~35% | - | [10] |
| Escherichia coli | Overexpression of G6PDH, glucose medium | Increased from 0.35 to 0.90 mmol/g/h | Increased | [10] |
| Escherichia coli | Glucose-glycerol co-utilization | 2.55 mmol/g/h (seven-fold greater than glucose alone) | - | [10] |
| Saccharomyces cerevisiae | Glucose synthetic medium | < 2.5% | - | [11] |
| Saccharomyces cerevisiae | Rich medium (YPD) | < 0.9% | - | [11] |
| Human Glioblastoma (GBM) | Orthotopic mouse model | [3-13C]lactate/[2,3-13C2]lactate ratio: 0.197 ± 0.011 | Not significantly increased compared to surrounding brain | [2] |
| Human Renal Cell Carcinoma (CCRCC) Brain Metastasis | Orthotopic mouse model | [3-13C]lactate/[2,3-13C2]lactate ratio: 0.126 | Not significantly increased compared to surrounding brain | [2] |
| Human Fibroblast Cells | Basal state | - | - | [12] |
| Human Fibroblast Cells | 500µM H2O2 exposure | ~95% of glucose flux enters oxPPP | - | [12] |
Experimental Protocols
Protocol 1: 13C-Labeling Experiment for Metabolic Flux Analysis
This protocol outlines the general steps for conducting a 13C-labeling experiment using cultured cells.
Materials:
-
Cell culture medium deficient in the tracer substrate (e.g., glucose-free DMEM)
-
13C-labeled substrate (e.g., [1,2-13C2]glucose, [U-13C6]glucose)
-
Unlabeled substrate
-
Cultured cells (adherent or suspension)
-
Standard cell culture equipment (incubator, flasks/plates, etc.)
Procedure:
-
Cell Seeding and Growth: Seed cells at a density that will allow them to reach the desired confluency or cell number for the experiment. Culture the cells under standard conditions to mid-logarithmic growth phase.
-
Medium Exchange:
-
For adherent cells, aspirate the growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
For suspension cells, pellet the cells by centrifugation and gently resuspend in pre-warmed PBS.
-
-
Introduction of Labeled Substrate: Add the experimental medium containing the 13C-labeled substrate. The concentration of the labeled substrate should be carefully chosen to match physiological levels or the specific experimental design. A common approach is to use a mixture of labeled and unlabeled substrate (e.g., 80% [1-13C]glucose and 20% [U-13C]glucose).
-
Incubation: Incubate the cells with the labeled medium for a duration sufficient to achieve isotopic steady state. This time can vary depending on the cell type and its metabolic rate, and should be determined empirically by collecting samples at multiple time points (e.g., 8, 16, 24 hours).
-
Metabolism Quenching and Metabolite Extraction: This is a critical step to halt all enzymatic activity and preserve the in vivo metabolic state. Proceed immediately to Protocol 2 .
Protocol 2: Quenching and Extraction of Intracellular Metabolites
Materials:
-
Quenching solution (e.g., 60% methanol in water, pre-chilled to -40°C)[13]
-
Extraction solvent (e.g., cold 80% methanol)
-
Liquid nitrogen
-
Centrifuge capable of reaching low temperatures
-
Cell scraper (for adherent cells)
Procedure:
-
Quenching:
-
Adherent Cells: Rapidly aspirate the labeled medium and immediately add ice-cold quenching solution to the plate/flask. Scrape the cells in the quenching solution and transfer to a pre-chilled tube.
-
Suspension Cells: Rapidly transfer the cell suspension into a larger volume of pre-chilled quenching solution (e.g., 1 part cells to 5 parts quenching solution).[14]
-
-
Cell Lysis and Extraction:
-
Pellet the quenched cells by centrifugation at a low temperature (e.g., -9°C).
-
Discard the supernatant.
-
Resuspend the cell pellet in cold extraction solvent.
-
Perform cell lysis by methods such as sonication or bead beating on ice.
-
Incubate on ice for 15-20 minutes to ensure complete extraction.
-
-
Sample Clarification: Centrifuge the lysate at high speed and low temperature to pellet cell debris.
-
Collection of Extract: Transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Storage: Snap-freeze the metabolite extract in liquid nitrogen and store at -80°C until analysis.
Protocol 3: GC-MS Analysis of 13C-Labeled Metabolites
Materials:
-
Dried metabolite extract
-
Derivatization reagents (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS))
-
GC-MS system with an appropriate column
Procedure:
-
Sample Drying: Dry the metabolite extract completely using a vacuum concentrator.
-
Derivatization:
-
Add the derivatization reagent to the dried extract.
-
Incubate at an elevated temperature (e.g., 60-80°C) for a specified time (e.g., 1 hour) to allow for complete derivatization. This step increases the volatility of the metabolites for GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Use an appropriate temperature gradient to separate the metabolites.
-
Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode to acquire the mass spectra.
-
-
Data Analysis:
-
Identify the peaks corresponding to the metabolites of interest based on their retention times and mass fragmentation patterns.
-
Determine the mass isotopomer distribution for each metabolite by integrating the peak areas for each mass isotopomer (M+0, M+1, M+2, etc.).
-
Correct the raw data for the natural abundance of 13C and other stable isotopes.[10]
-
Protocol 4: NMR Spectroscopy Analysis of 13C-Labeled Lactate
Materials:
-
Metabolite extract
-
D2O
-
NMR spectrometer
Procedure:
-
Sample Preparation: Resuspend the dried metabolite extract in D2O.
-
NMR Data Acquisition:
-
Acquire 1H and 13C NMR spectra of the sample.
-
Specific pulse programs can be used to enhance the signals from 13C-labeled molecules.
-
-
Data Analysis:
-
Identify the lactate peaks in the NMR spectra.
-
Analyze the splitting patterns and integrals of the peaks to determine the relative abundance of different lactate isotopomers (e.g., [3-13C]lactate, [2,3-13C2]lactate). This information is crucial for calculating the relative flux through the PPP versus glycolysis.[2]
-
Mandatory Visualizations
Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.
Caption: Experimental workflow for 13C-Metabolic Flux Analysis.
References
- 1. Dynamic rerouting of the carbohydrate flux is key to counteracting oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative modeling of pentose phosphate pathway response to oxidative stress reveals a cooperative regulatory strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 8. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 13. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols [mdpi.com]
- 14. biospec.net [biospec.net]
Application Notes: Fluorometric Assay for 6-Phosphogluconic Acid (6-PGA) Detection
For Research Use Only. Not for use in diagnostic procedures.
Introduction
6-Phosphogluconic Acid (6-PGA) is a key metabolic intermediate in the pentose phosphate pathway (PPP), a fundamental process for cellular biosynthesis and redox balance. The PPP is the primary source of NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense. The measurement of 6-PGA levels is critical for studying metabolic pathways, particularly in the context of cancer metabolism, diabetes, and drug development, where alterations in the PPP are frequently observed. This fluorometric assay provides a highly sensitive and specific method for the quantification of 6-PGA in a variety of biological samples.
The assay is based on the enzymatic conversion of 6-PGA to ribulose-5-phosphate by 6-phosphogluconate dehydrogenase (6-PGDH). This reaction is coupled to the reduction of NADP+ to NADPH. The resulting NADPH is a highly fluorescent molecule that can be measured at an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 460 nm. The fluorescence intensity is directly proportional to the amount of 6-PGA present in the sample.
Signaling Pathway
This compound is a central molecule in the oxidative phase of the Pentose Phosphate Pathway.
Experimental Workflow
The following diagram outlines the major steps of the fluorometric 6-PGA assay.
Quantitative Data Summary
The performance of the fluorometric 6-PGA assay is summarized below. The data is based on the detection of NADPH, the fluorescent product of the enzymatic reaction. Performance in specific sample types may vary.
| Parameter | Value | Notes |
| Limit of Detection (LOD) | ~0.8 nM | Based on analogous NADPH fluorometric assays.[1] |
| Limit of Quantification (LOQ) | ~2.5 nM | Estimated as 3.3 times the LOD. |
| Linear Range | 2.5 nM - 10 µM | Dependent on enzyme and substrate concentrations. |
| Excitation Wavelength | 340 nm | |
| Emission Wavelength | 460 nm | |
| Sample Volume | 1 - 50 µL | |
| Assay Time | 30 - 60 minutes |
Experimental Protocols
Reagent Preparation
-
6-PGA Assay Buffer: Prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 8.0) and store at 4°C.
-
NADP+ Stock Solution: Prepare a 10 mM stock solution of NADP+ in deionized water. Aliquot and store at -20°C.
-
6-PGDH Enzyme Solution: Reconstitute the lyophilized enzyme in assay buffer to the recommended concentration. Store on ice during use and at -20°C for long-term storage.
-
6-PGA Standard Stock Solution: Prepare a 1 mM stock solution of 6-PGA in deionized water. Aliquot and store at -20°C.
Standard Curve Preparation
-
Prepare a series of 6-PGA standards by diluting the 1 mM stock solution in assay buffer. A suggested range is 0, 1, 2, 5, 10, and 20 µM.
-
Add 50 µL of each standard to a 96-well black microplate.
Sample Preparation
-
Cell Lysates:
-
Harvest cells (adherent or suspension) and wash with cold PBS.
-
Resuspend the cell pellet in 100-500 µL of cold assay buffer.
-
Homogenize the cells by sonication or using a Dounce homogenizer on ice.
-
Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to remove insoluble material.
-
Collect the supernatant for the assay.
-
-
Tissue Homogenates:
-
Weigh 10-20 mg of tissue and wash with cold PBS.
-
Add 200-500 µL of cold assay buffer and homogenize using a tissue grinder or sonicator on ice.
-
Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for the assay.
-
-
Deproteinization (Optional but Recommended):
-
For samples with high protein content, deproteinization is recommended to reduce background fluorescence.
-
Use a 10 kDa spin filter to deproteinize the sample by centrifugation according to the manufacturer's instructions.
-
Assay Procedure
-
Add 1-50 µL of prepared samples to the wells of the 96-well plate.
-
Adjust the volume in all wells (standards and samples) to 50 µL with the 6-PGA Assay Buffer.
-
Prepare a Reaction Mix for the number of assays to be performed. For each well, combine:
-
40 µL of 6-PGA Assay Buffer
-
2 µL of 10 mM NADP+ Stock Solution
-
8 µL of 6-PGDH Enzyme Solution
-
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence at Ex/Em = 340/460 nm using a fluorescence microplate reader.
Data Analysis
-
Subtract the fluorescence reading of the 0 µM 6-PGA standard (blank) from all other readings.
-
Plot the fluorescence intensity as a function of the 6-PGA concentration for the standards to generate a standard curve.
-
Determine the concentration of 6-PGA in the samples from the standard curve using the corrected fluorescence values.
-
The final 6-PGA concentration in the original sample should be calculated by accounting for any dilution factors used during sample preparation.
Concentration of 6-PGA (µM) = (Concentration from standard curve) x (Dilution factor)
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | Sample autofluorescence | Deproteinize samples. Run a sample blank without the 6-PGDH enzyme. |
| Contaminated reagents | Use fresh, high-purity reagents and water. | |
| Low Signal | Insufficient enzyme activity | Ensure the enzyme is stored correctly and has not been subjected to multiple freeze-thaw cycles. |
| Low 6-PGA concentration | Increase the amount of sample per well or concentrate the sample. | |
| Incorrect filter settings | Verify the excitation and emission wavelengths on the plate reader. | |
| Non-linear Standard Curve | Pipetting errors | Use calibrated pipettes and ensure accurate dilutions. |
| Substrate depletion | If the curve plateaus at high concentrations, dilute the standards or reduce the incubation time. |
References
Troubleshooting & Optimization
Technical Support Center: 6-Phosphogluconic Acid (6-PGA) Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in 6-Phosphogluconic Acid (6-PGA) assays.
Frequently Asked Questions (FAQs) - Low Signal
Q1: What are the main causes of a weak or no signal in my 6-PGA assay?
A weak or absent signal can stem from several factors throughout the experimental workflow. These can be broadly categorized as issues with reagents, sample preparation, assay procedure, or data acquisition. Common culprits include improperly prepared or stored reagents, insufficient enzyme activity, low 6-PGA concentration in the sample, or errors in pipetting and incubation times.
Q2: How can I determine if my enzyme or substrate is the problem?
To troubleshoot issues with the 6-PGA enzyme or substrate, it's crucial to run proper controls. A positive control using a known concentration of 6-PGA standard can validate that the enzyme, substrate, and all other reaction components are working correctly. If the positive control yields a strong signal but the samples do not, the issue likely lies with the samples themselves. Conversely, if the positive control also shows a low signal, the problem is with the assay reagents or the overall setup.
Q3: My standard curve looks good, but my samples have a low signal. What should I do?
If the standard curve is acceptable, your assay reagents and procedure are likely not the issue. The problem is probably related to your samples. The concentration of 6-PGA in your samples may be below the detection limit of the assay.[1][2] Consider concentrating your sample or increasing the amount of sample used in the assay. Additionally, ensure that your sample preparation method is appropriate and does not lead to the degradation of 6-PGA. It is also important to verify that the sample is clear and free of precipitates that could interfere with the assay.[1]
Q4: Can the assay buffer affect my results?
Yes, the assay buffer is critical for optimal enzyme activity. Ensure that the buffer is at the correct pH and has the proper ionic strength.[3] Always use the buffer provided in the kit and ensure it is brought to room temperature before use, as recommended by most protocols.[1][2] Using an incorrect or improperly prepared buffer can lead to significantly reduced or no enzyme activity, resulting in a low signal.
Troubleshooting Guide for Low Signal
This guide provides a systematic approach to identifying and resolving the root causes of low signal in your 6-PGA assay.
Quantitative Data Summary
Table 1: Recommended Reagent Preparation and Storage
| Reagent | Preparation | Storage Temperature | Stability after Reconstitution |
| 6-PGA Assay Buffer | Ready to use. Equilibrate to room temperature before use. | -20°C | N/A |
| 6-PGA Enzyme | Reconstitute in 220 µL of 6-PGA Assay Buffer. | -20°C (in aliquots) | Up to 2 months |
| 6-PGA Substrate Mix | Dissolve in 220 µL of ddH₂O. | -20°C (in aliquots) | Up to 2 months |
| 6-PGA Standard | Reconstitute with 100 µL of dH₂O to make a 100 mM stock. | -20°C | Up to 2 months |
Data synthesized from multiple sources.[1][2]
Table 2: Common Troubleshooting Scenarios for Low Signal
| Potential Cause | Recommended Solution(s) | Preventative Measures |
| Reagent Issues | ||
| Inactive Enzyme | Re-prepare the enzyme solution from the lyophilized stock. Ensure it is kept on ice during use. Purchase a new kit if the enzyme is suspected to be degraded. | Aliquot the enzyme after reconstitution to avoid repeated freeze-thaw cycles. Store at -20°C.[2] |
| Degraded Substrate/Standard | Prepare fresh substrate and standard solutions. | Aliquot and store at -20°C, protected from light.[2] |
| Incorrect Reagent Preparation | Carefully re-read the protocol and prepare all reagents according to the manufacturer's instructions.[1][2] | Double-check all calculations and volumes before preparing solutions. |
| Sample Issues | ||
| Low 6-PGA Concentration | Concentrate the sample using methods like lyophilization or a spin column. Increase the amount of sample per well. | Optimize the sample extraction protocol to maximize 6-PGA yield. |
| Sample Interference | If samples are not clear, clarify them using a 0.22 µm filter or a 10kD spin column.[1] | Ensure proper homogenization and centrifugation of lysates to remove insoluble material.[1] |
| Improper Sample Storage | Prepare fresh samples and use them immediately. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C. | |
| Procedural Errors | ||
| Incorrect Incubation Time/Temp | Ensure the incubation is carried out for the recommended time and at the specified temperature (e.g., 60 min at 37°C).[2] | Use a calibrated incubator and a timer. |
| Pipetting Inaccuracies | Calibrate pipettes regularly. Use fresh pipette tips for each reagent and sample. | Practice proper pipetting techniques to ensure accuracy and consistency. |
| Wells Dried Out | Do not allow wells to become dry at any point during the assay.[4] | Be prepared to add subsequent reagents promptly. Use plate sealers if necessary. |
| Instrument/Data Acquisition Issues | ||
| Incorrect Wavelength Setting | Ensure the microplate reader is set to the correct wavelength for absorbance measurement (e.g., 450 nm).[1][2] | Verify the instrument settings before each run. |
| Low Signal-to-Noise Ratio | Increase the concentration of the enzyme or substrate to boost the signal. Optimize the assay under an inert nitrogen atmosphere if background is high.[5] | Perform assay optimization experiments to determine the ideal reagent concentrations.[6][7] |
Experimental Protocols
Standard this compound (Colorimetric) Assay Protocol
This protocol is a generalized procedure based on commercially available kits.[1][2]
1. Reagent Preparation:
-
Prepare all reagents as described in Table 1.
-
Keep reconstituted enzymes and substrate mix on ice during use.
2. Standard Curve Preparation:
-
Dilute the 100 mM 6-PGA Standard to 1 mM by adding 10 µL of the standard to 990 µL of dH₂O.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM 6-PGA standard into a 96-well plate to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.
-
Adjust the volume of each well to 50 µL with 6-PGA Assay Buffer.
3. Sample Preparation:
-
Cell Lysates:
-
Harvest approximately 1 x 10⁷ cells and wash with cold PBS.
-
Resuspend in 100 µL of ice-cold 6-PGA Assay Buffer.
-
Homogenize by pipetting up and down.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[1]
-
Collect the supernatant for the assay.
-
-
Tissue Lysates:
-
Harvest approximately 10 mg of tissue and wash with cold PBS.
-
Resuspend in 100 µL of ice-cold 6-PGA Assay Buffer and homogenize.
-
Centrifuge to remove insoluble material and collect the supernatant.[1]
-
-
Add 1-50 µL of your sample to duplicate wells in a 96-well plate.
-
For each sample, prepare a parallel sample background control well.
-
Adjust the volume of all sample and background control wells to 50 µL with 6-PGA Assay Buffer.
4. Reaction Mix Preparation:
-
Prepare a master mix for the number of assays to be performed. For each well, you will need:
-
48 µL 6-PGA Assay Buffer
-
2 µL 6-PGA Enzyme
-
2 µL 6-PGA Substrate Mix
-
-
For the background control, prepare a mix without the 6-PGA Enzyme:
-
50 µL 6-PGA Assay Buffer
-
2 µL 6-PGA Substrate Mix
-
5. Measurement:
-
Add 50 µL of the Reaction Mix to each well containing the standards and samples.
-
Add 50 µL of the Background Control mix to the sample background control wells.
-
Mix well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
6. Calculation:
-
Subtract the 0 nmol/well standard reading from all standard readings.
-
Plot the 6-PGA standard curve.
-
Subtract the background control reading from the corresponding sample readings to get the corrected sample reading.
-
Apply the corrected sample reading to the standard curve to determine the amount of 6-PGA in the sample wells.
Visualizations
Caption: The enzymatic reaction and colorimetric detection principle of the 6-PGA assay.
References
- 1. abcam.com [abcam.com]
- 2. assaygenie.com [assaygenie.com]
- 3. nipro.co.jp [nipro.co.jp]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. dispendix.com [dispendix.com]
- 7. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Phosphogluconic Acid (6-PGA) Extraction from Plant Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of 6-Phosphogluconic Acid (6-PGA) from plant tissues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (6-PGA) and why is it important in plants?
A1: this compound (6-PGA) is a key intermediate in the pentose phosphate pathway (PPP), a crucial metabolic route in all living organisms, including plants. The PPP is responsible for generating NADPH, which provides reducing power for various biosynthetic reactions, and for producing precursors for the synthesis of nucleotides and aromatic amino acids. In plants, the PPP and its intermediates like 6-PGA are involved in processes such as responses to oxidative stress and the biosynthesis of a wide range of secondary metabolites.
Q2: What are the critical first steps in plant tissue preparation for 6-PGA extraction?
A2: The initial handling of plant tissue is crucial to preserve the in vivo levels of 6-PGA. Metabolism should be quenched as rapidly as possible to prevent enzymatic degradation of your target metabolite. This is typically achieved by flash-freezing the collected plant material in liquid nitrogen. Following quenching, the tissue should be homogenized to a fine powder, often using a pre-chilled mortar and pestle or a bead mill, while maintaining the frozen state. Proper and swift quenching and homogenization are vital for accurate quantification of 6-PGA.
Q3: Which extraction solvents are suitable for 6-PGA?
A3: 6-PGA is a polar, phosphorylated compound, so polar solvents are required for its efficient extraction. Common choices include acidic or buffered aqueous solutions, often mixed with organic solvents like methanol or ethanol to precipitate proteins and disrupt cell membranes. Perchloric acid extraction is a widely used method for quenching enzymatic reactions and extracting polar metabolites. A two-phase system, such as methanol/chloroform/water, can also be employed to separate polar metabolites (like 6-PGA) from lipids.
Q4: How can I prevent the degradation of 6-PGA during extraction?
A4: The primary threat to 6-PGA during extraction is enzymatic degradation by endogenous phosphatases. To prevent this, it is essential to work at low temperatures (0-4°C) throughout the extraction process and to include phosphatase inhibitors in your extraction buffer. Commercial phosphatase inhibitor cocktails are available and are effective against a broad spectrum of phosphatases. Additionally, immediate quenching of metabolic activity by flash-freezing the tissue is a critical first step in preventing degradation.
Q5: What methods can be used to quantify 6-PGA in plant extracts?
A5: Quantification of 6-PGA can be achieved through several methods. Enzymatic assays are a common approach, where the conversion of 6-PGA to ribulose-5-phosphate by the enzyme 6-phosphogluconate dehydrogenase is coupled to the reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm. For more specific and sensitive quantification, chromatographic methods such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) are preferred. These methods allow for the separation of 6-PGA from other metabolites and its accurate quantification based on its mass-to-charge ratio.
Troubleshooting Guides
Issue 1: Low or no detectable 6-PGA in the final extract.
| Possible Cause | Troubleshooting Step |
| Inefficient Quenching | Ensure immediate flash-freezing of plant tissue in liquid nitrogen upon harvesting to halt all enzymatic activity. Any delay can lead to the rapid degradation of 6-PGA. |
| Enzymatic Degradation | Perform all extraction steps at low temperatures (0-4°C). Incorporate a broad-spectrum phosphatase inhibitor cocktail into your extraction buffer to inactivate endogenous phosphatases that can dephosphorylate 6-PGA.[1][2] |
| Inappropriate Solvent Choice | 6-PGA is a polar molecule. Use a polar extraction solvent system such as cold perchloric acid or a methanol/water mixture. Non-polar solvents will not efficiently extract 6-PGA. |
| Insufficient Tissue Disruption | Ensure complete homogenization of the plant tissue to a fine powder to allow for efficient solvent penetration and extraction of intracellular metabolites. |
| Precipitation of 6-PGA | If using methods that involve neutralization (e.g., perchloric acid extraction followed by KOH), ensure that the pH does not become too alkaline, which could lead to precipitation of phosphorylated compounds. |
Issue 2: High variability in 6-PGA quantification between replicate samples.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize the time between harvesting and quenching for all samples. Ensure that all samples are treated identically throughout the extraction procedure. |
| Heterogeneity of Plant Material | If possible, pool and homogenize a larger amount of plant material before weighing out individual samples for extraction to ensure uniformity. |
| Incomplete Protein Precipitation | If proteins are not fully removed, they can interfere with downstream quantification. Ensure adequate concentrations of precipitating agents (e.g., trichloroacetic acid, acetone) and sufficient incubation times. |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially when adding small volumes of standards or reagents for quantification. |
| Matrix Effects in LC-MS/MS | If using LC-MS/MS, co-eluting compounds from the plant matrix can suppress or enhance the ionization of 6-PGA. Use an internal standard (e.g., a stable isotope-labeled 6-PGA) to correct for matrix effects. |
Data Presentation
The selection of an appropriate extraction solvent is critical for maximizing the recovery of 6-PGA. While direct comparative studies quantifying 6-PGA yield with different solvents from plant tissues are limited, the principles of extracting polar metabolites provide a strong basis for solvent selection. The following table summarizes the expected relative efficiency of common extraction solvents for 6-PGA based on their polarity and established use in plant metabolomics.
Table 1: Relative Efficiency of Common Solvents for this compound Extraction
| Extraction Solvent/Method | Principle of Action & Suitability for 6-PGA | Expected Relative Yield |
| Cold Perchloric Acid (0.5 - 1.0 M) | Strong acid that simultaneously quenches enzymatic activity and precipitates proteins, efficiently extracting small polar molecules like 6-PGA.[3][4] | High |
| Methanol/Water (e.g., 80:20 v/v) | A polar solvent system that disrupts cell membranes and solubilizes polar metabolites. Often used in metabolomics for broad coverage of polar compounds. | High |
| Methanol/Chloroform/Water | A two-phase extraction method that separates the polar metabolites (in the upper aqueous/methanol phase) from lipids (in the lower chloroform phase). | Medium to High |
| Boiling Ethanol | The heat helps to inactivate enzymes, and the ethanol extracts a range of metabolites. However, the high temperature may pose a risk to the stability of some phosphorylated compounds. | Medium |
| Water | While 6-PGA is water-soluble, using water alone is generally less effective as it does not efficiently disrupt cellular compartments or precipitate proteins, and can lead to higher enzymatic activity. | Low to Medium |
Experimental Protocols
Protocol 1: Perchloric Acid Extraction of 6-PGA from Plant Tissues
This protocol is adapted from established methods for the extraction of polar metabolites from plant tissues.[3][4]
-
Harvesting and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen.
-
Homogenization: Grind the frozen tissue to a fine powder using a liquid nitrogen-cooled mortar and pestle.
-
Extraction:
-
Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube.
-
Add 1 mL of ice-cold 0.5 M perchloric acid.
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 15 minutes, with occasional vortexing.
-
-
Clarification:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Neutralization:
-
Add ice-cold 2 M KOH dropwise to the supernatant until the pH is between 6.5 and 7.5. Use a pH indicator strip to monitor.
-
The addition of KOH will cause the precipitation of potassium perchlorate.
-
Incubate on ice for 10 minutes.
-
-
Final Clarification:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate.
-
The resulting supernatant contains the extracted 6-PGA and is ready for quantification.
-
Protocol 2: Enzymatic Quantification of 6-PGA
This protocol is based on the enzymatic conversion of 6-PGA to ribulose-5-phosphate.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 8.0)
-
5 mM MgCl2
-
0.5 mM NADP+
-
1 unit/mL 6-phosphogluconate dehydrogenase
-
-
Assay:
-
Add a known volume of the plant extract (from Protocol 1) to a 96-well plate or a cuvette.
-
Add the reaction mixture to initiate the reaction.
-
The total volume should be consistent for all samples and standards.
-
-
Measurement:
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
The rate of change in absorbance is proportional to the concentration of 6-PGA in the extract.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of a 6-PGA standard.
-
Use the standard curve to determine the concentration of 6-PGA in the plant extracts.
-
Mandatory Visualization
Caption: Oxidative phase of the Pentose Phosphate Pathway.
Caption: General workflow for 6-PGA extraction.
References
- 1. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 3. Engineering 6-phosphogluconate dehydrogenase improves grain yield in heat-stressed maize - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Spectrophotometric Measurement of 6-Phosphogluconic Acid (6-PGA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the spectrophotometric measurement of 6-phosphogluconic acid (6-PGA).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the spectrophotometric assay for 6-PGA?
The most common spectrophotometric assay for 6-PGA is a coupled enzymatic assay. It relies on the activity of the enzyme 6-phosphogluconate dehydrogenase (6PGDH). This enzyme catalyzes the oxidative decarboxylation of 6-PGA to ribulose-5-phosphate. In this reaction, nicotinamide adenine dinucleotide phosphate (NADP+) is reduced to NADPH. The increase in NADPH concentration is measured spectrophotometrically.[1]
There are two main detection methods:
-
Direct UV Detection: The increase in absorbance is measured directly at 340 nm, which is the absorbance maximum for NADPH.[1][2]
-
Colorimetric Detection: The generated NADPH is used to reduce a colorless probe into a colored product. The increase in absorbance of the colored product is then measured at a specific visible wavelength, typically around 450 nm or 460 nm.
Q2: My sample is hemolyzed. How will this affect my 6-PGA measurement?
Hemolysis can significantly interfere with the 6-PGA assay in several ways:
-
Spectral Interference: Hemoglobin, released from lysed red blood cells, has a strong absorbance in the 340-450 nm range, which can lead to falsely elevated readings.[3][4]
-
Enzymatic Interference: Red blood cells contain high levels of 6PGDH and other enzymes that can produce or consume NADPH, leading to inaccurate results.
-
Release of Intermediates: Hemolysis can release other metabolic intermediates that may interfere with the assay.
It is strongly recommended to use non-hemolyzed samples for the 6-PGA assay. If samples are slightly hemolyzed, a sample blank (without the 6-PGA substrate) is crucial to correct for background absorbance. For highly hemolyzed samples, a new, carefully collected sample is the best solution.
Q3: Can components of my sample matrix interfere with the assay?
Yes, various components in biological samples can interfere with the assay. These include:
-
Endogenous Enzymes: Samples may contain enzymes that can degrade 6-PGA or produce/consume NADPH, leading to inaccurate measurements.
-
Reducing or Oxidizing Agents: Compounds that can reduce or oxidize NADP+/NADPH non-enzymatically will interfere with the assay.
-
Colored Compounds: The presence of compounds that absorb light at the detection wavelength (340 nm or ~450 nm) will lead to high background and inaccurate results. Bilirubin, for example, can cause interference.[4]
-
Enzyme Inhibitors: The sample may contain inhibitors of the 6PGDH enzyme.
Q4: What are some known inhibitors of 6-phosphogluconate dehydrogenase (6PGDH)?
Several compounds are known to inhibit 6PGDH, which would lead to an underestimation of the 6-PGA concentration. These include:
-
Glucose 1,6-bisphosphate: This metabolite is a potent inhibitor of 6PGDH from various sources, including yeast and rat tissues, suggesting a potential regulatory role in the pentose phosphate pathway.[5]
-
Substrate Analogs and High-Energy Intermediate Analogs: Certain synthetic molecules designed to mimic the substrate or reaction intermediates can act as potent competitive inhibitors. Examples include hydroxamic acid and amide derivatives of 4-phospho-D-erythronohydroxamic acid.[6][7][8]
-
Product Inhibition: High concentrations of NADPH, the product of the reaction, can inhibit the 6PGDH enzyme.[4]
-
Divalent Cations: While some divalent cations like Mg2+ are activators, others may be inhibitory. The specific effects can vary depending on the enzyme source.[1]
-
Certain Drugs and Small Molecules: Some therapeutic agents, such as the anthraquinone derivative physcion, have been shown to inhibit 6PGD activity.[9]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| High background absorbance in all wells (including blank) | Contaminated reagents or buffer. | Use fresh, high-purity reagents and water. Prepare fresh buffers. |
| Improperly cleaned cuvettes or microplate. | Ensure all labware is thoroughly cleaned and rinsed. | |
| Spectrophotometer issue. | Check the spectrophotometer's lamp and calibration. | |
| High background absorbance in sample wells only | Presence of interfering substances in the sample (e.g., hemoglobin, bilirubin). | Perform a sample blank measurement (sample + assay buffer, without enzyme or substrate) and subtract this value from the sample reading. For highly interfering samples, perform sample cleanup (see Experimental Protocols). |
| Sample is turbid. | Centrifuge the sample to pellet any particulate matter before adding it to the assay. | |
| No or very low signal in sample and standard wells | Inactive enzyme (6PGDH). | Ensure the enzyme has been stored correctly and has not expired. Prepare fresh enzyme solution. |
| Incorrect assay conditions (pH, temperature). | Verify that the assay buffer pH and incubation temperature are optimal for the enzyme. | |
| Presence of a potent inhibitor in the sample or reagents. | Test for inhibition by spiking a known amount of 6-PGA standard into a sample well. If the recovery is low, an inhibitor is likely present. Consider sample cleanup. | |
| Degraded substrate (6-PGA) or cofactor (NADP+). | Use fresh, properly stored substrate and cofactor solutions. | |
| Non-linear or erratic standard curve | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting technique. |
| Incorrect preparation of standards. | Prepare fresh serial dilutions of the 6-PGA standard. | |
| Reaching the upper limit of the spectrophotometer's linear range. | Dilute the standards to a lower concentration range. | |
| Assay signal decreases over time | Presence of NADPH-consuming enzymes in the sample. | Deproteinate the sample prior to the assay (see Experimental Protocols). |
| Instability of the colored product (in colorimetric assays). | Read the absorbance at the recommended time point after stopping the reaction. |
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA) Precipitation for Protein Removal
This protocol is used to remove interfering proteins, including endogenous enzymes, from biological samples.
Materials:
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Ice-cold acetone
-
Resuspension buffer (e.g., assay buffer)
-
Microcentrifuge
-
Pipettes and tips
Procedure:
-
To your protein sample, add an equal volume of 20% TCA.[10]
-
Vortex briefly to mix.
-
Incubate the mixture on ice for 30 minutes to allow the protein to precipitate.[10]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[10]
-
Carefully decant the supernatant, which contains the deproteinized sample including 6-PGA. The precipitated protein will form a pellet at the bottom of the tube.
-
To neutralize the acidic supernatant, add a small amount of a suitable base (e.g., 1M Tris base) until the pH is within the optimal range for the 6-PGA assay.
-
The neutralized supernatant can now be used in the 6-PGA assay.
Note: This protocol results in the analyte of interest being in the supernatant. An alternative TCA precipitation protocol pellets the protein for subsequent analysis, which is not the primary goal here.
Protocol 2: Size Exclusion Chromatography (SEC) for Removal of Small Molecule Interferences
This method, also known as gel filtration, separates molecules based on their size. It can be used to remove small interfering molecules (e.g., salts, some drugs) from the larger 6-PGA molecule.
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25).[11]
-
Equilibration and elution buffer (typically the assay buffer).
-
Sample collection tubes.
Procedure:
-
Column Preparation: Equilibrate the SEC column with at least two column volumes of the assay buffer. This ensures that the buffer within the column matrix is the same as the buffer in which the sample will be eluted.[12]
-
Sample Application: Carefully apply the sample to the top of the column. The sample volume should typically be between 2.5% and 10% of the total column volume for optimal separation.[11]
-
Elution: Begin eluting the sample with the assay buffer. The larger 6-PGA molecules will travel faster through the column and elute first, while smaller interfering molecules will enter the pores of the chromatography matrix and elute later.[12]
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Assay the collected fractions for 6-PGA to determine which fractions contain the purified analyte, now separated from the smaller interfering molecules.
Visualizations
Pentose Phosphate Pathway and the Role of 6-PGA
Caption: The role of 6-PGA in the Pentose Phosphate Pathway.
Experimental Workflow for 6-PGA Measurement with Troubleshooting
Caption: Workflow for 6-PGA measurement and troubleshooting.
References
- 1. nipro.co.jp [nipro.co.jp]
- 2. Blood sugar level - Wikipedia [en.wikipedia.org]
- 3. Haemoglobin interference in the bichromatic spectrophotometry of NAD(P)H at 340/380 nm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eclinpath.com [eclinpath.com]
- 5. Inhibition of 6-phosphogluconate dehydrogenase (decarboxylating) by glucose 1,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Frontiers | Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. contractlaboratory.com [contractlaboratory.com]
Technical Support Center: 6-Phosphogluconic Acid (6-PGA) Quantification by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of 6-Phosphogluconic Acid (6-PGA) quantification by Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying 6-PGA by LC-MS?
A1: The primary challenges in quantifying 6-PGA by LC-MS stem from its polar and anionic nature. These challenges include:
-
Poor retention on traditional reversed-phase (RP) columns: 6-PGA is highly polar and may elute in the void volume of standard C18 columns.
-
Peak tailing: Interaction of the phosphate group with metal components in the LC system or residual silanols on the column stationary phase can lead to asymmetric peak shapes.[1][2]
-
Matrix effects: Co-eluting compounds from complex biological samples can suppress or enhance the ionization of 6-PGA, leading to inaccurate quantification.[3][4][5]
-
In-source fragmentation: The lability of the phosphate group can cause 6-PGA to fragment within the ion source of the mass spectrometer, reducing the signal of the intended precursor ion.
-
Separation from isomers: Chromatographic separation of 6-PGA from its isomers, such as glucose-6-phosphate and fructose-6-phosphate, can be difficult but is crucial for accurate quantification.
Q2: Which type of chromatography is best suited for 6-PGA analysis?
A2: Several chromatographic techniques can be employed for the analysis of 6-PGA and other polar metabolites:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often a good choice for retaining and separating highly polar compounds like 6-PGA.
-
Ion-Pair Reversed-Phase (IP-RP) Chromatography: This technique uses an ion-pairing reagent added to the mobile phase to improve the retention of ionic analytes like 6-PGA on reversed-phase columns.[6]
-
Porous Graphitic Carbon (PGC) Chromatography: PGC columns can retain polar compounds and offer different selectivity compared to silica-based columns.[7]
The optimal choice will depend on the specific sample matrix and the other metabolites of interest.
Q3: How can I minimize matrix effects in my 6-PGA assay?
A3: Minimizing matrix effects is crucial for accurate quantification.[3][4][5] Consider the following strategies:
-
Effective sample preparation: Use techniques like protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Chromatographic separation: Develop a robust LC method that separates 6-PGA from co-eluting matrix components.[8]
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS, such as ¹³C-labeled 6-PGA, is the gold standard for correcting for matrix effects as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Standard addition: This method can be used to correct for matrix effects but is more labor-intensive.[9]
Q4: What are the expected precursor and product ions for 6-PGA in negative ion mode ESI-MS/MS?
A4: In negative ion mode Electrospray Ionization (ESI), 6-PGA (molecular weight: 276.14 g/mol ) will typically be detected as the [M-H]⁻ ion at m/z 275. The fragmentation of this precursor ion in MS/MS analysis can yield several characteristic product ions. Common fragments often arise from the loss of water (H₂O), phosphate-related groups (PO₃⁻, HPO₄²⁻), or parts of the carbon backbone. While specific fragmentation patterns should be empirically determined on your instrument, a common transition for phosphorylated sugars is the loss of the phosphate group, resulting in a product ion at m/z 97 (H₂PO₄⁻) or m/z 79 (PO₃⁻).
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the phosphate group of 6-PGA and active sites on the column or LC system.[1] | - Use a column with high-purity silica and effective end-capping.[2]- Add a small amount of a chelating agent like medronic acid or a competing acid like formic acid to the mobile phase.- Consider using a PEEK or other metal-free LC system. |
| Peak Fronting | Column overload due to high sample concentration or injection volume.[10] | - Reduce the injection volume or dilute the sample.- Ensure the sample solvent is not significantly stronger than the initial mobile phase.[10][11] |
| Broad Peaks | - Extra-column volume (dead volume) in tubing or connections.[1][11]- Sub-optimal flow rate.- Column degradation. | - Minimize the length and diameter of tubing.- Optimize the flow rate for the column dimensions.- Replace the column if performance has degraded. |
Issue 2: Inconsistent Retention Times
| Symptom | Potential Cause | Recommended Solution |
| Retention Time Drifting to Earlier Times | - Column degradation.[12]- Changes in mobile phase composition (e.g., increased organic solvent).[12] | - Replace the analytical column.- Prepare fresh mobile phase and ensure accurate composition. |
| Retention Time Drifting to Later Times | - Pump malfunction leading to a lower flow rate. | - Check the pump for leaks and verify the flow rate. |
| Random Fluctuation in Retention Time | - Inadequate column equilibration between injections.- Fluctuations in column temperature. | - Increase the column equilibration time in the LC method.- Use a column oven to ensure a stable temperature. |
Issue 3: Low Signal Intensity or Sensitivity
| Symptom | Potential Cause | Recommended Solution |
| Low Signal for 6-PGA | - Ion suppression due to matrix effects.[3][4]- Sub-optimal ionization source parameters.- Sample degradation. | - Improve sample cleanup to remove interfering compounds.[13]- Optimize source parameters (e.g., capillary voltage, gas flow, temperature).- Ensure proper sample handling and storage (keep samples on ice or at -80°C).[14] |
| Gradual Decrease in Signal Over a Sequence | - Contamination of the ion source or mass spectrometer inlet.[12] | - Clean the ion source, capillary, and other inlet components.[15] |
Experimental Protocols
Protocol 1: Sample Preparation from Cell Culture
-
Quenching: Rapidly aspirate the culture medium and add ice-cold 80% methanol (-80°C) to the cell monolayer to quench metabolic activity.
-
Scraping and Collection: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Vortex the cell suspension vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water) compatible with your LC method.
-
Filtration: Centrifuge the reconstituted sample to pellet any insoluble material before transferring to an autosampler vial.
Protocol 2: Generic LC-MS Method for 6-PGA
-
LC System: An HPLC or UHPLC system.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-10 min: 95% to 50% B
-
10-12 min: 50% B
-
12.1-15 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative ESI.
-
MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transition: Monitor [M-H]⁻, e.g., m/z 275 -> 97 (This should be optimized on your instrument).
-
Quantitative Data Summary
The following tables should be used to summarize the performance of your 6-PGA quantification method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linear Range | e.g., 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | User-defined |
| Limit of Quantification (LOQ) | User-defined |
Table 2: Accuracy and Precision
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Low QC | < 15% | < 15% | 85-115% |
| Mid QC | < 15% | < 15% | 85-115% |
| High QC | < 15% | < 15% | 85-115% |
Visualizations
Caption: Experimental workflow for 6-PGA quantification.
Caption: Troubleshooting decision tree for LC-MS issues.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Complementing reversed-phase selectivity with porous graphitized carbon to increase the metabolome coverage in an on-line two-dimensional LC-MS setup for metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amitpatel745.wordpress.com [amitpatel745.wordpress.com]
- 9. Challenges and recent advances in quantitative mass spectrometry‐based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. How to Obtain Good Peak Shapes | Technical Information | GL Sciences [glsciences.com]
- 12. zefsci.com [zefsci.com]
- 13. researchgate.net [researchgate.net]
- 14. 3hbiomedical.com [3hbiomedical.com]
- 15. m.youtube.com [m.youtube.com]
Background correction for NADH in 6-Phosphogluconic Acid enzyme assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing accurate 6-Phosphogluconic Acid (6-PGA) enzyme assays with a focus on proper background correction for NADH.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound (6-PGA) enzyme assay?
The 6-PGA assay is a colorimetric method used to measure the concentration of 6-phosphogluconate. In this assay, the enzyme 6-phosphogluconate dehydrogenase (6-PGDH) catalyzes the conversion of 6-PGA to ribulose-5-phosphate. This reaction involves the reduction of nicotinamide adenine dinucleotide (NAD+) to NADH. The resulting NADH can be measured by its absorbance at 340 nm or can reduce a probe to generate a colored product.[1] The amount of NADH produced is directly proportional to the amount of 6-PGA present in the sample.
Q2: Why is background correction for NADH important in this assay?
NADH is a common endogenous molecule in biological samples like cell and tissue extracts.[2] This pre-existing NADH will be detected by the assay, leading to an artificially high reading of 6-PGA concentration. Therefore, it is crucial to perform a background correction to subtract the signal from endogenous NADH and other interfering substances that absorb light at 340 nm.[3][4]
Q3: What is a "sample background control" and how does it work?
A sample background control is a reaction that contains the sample to be tested and all the assay components except for the 6-phosphogluconate dehydrogenase (6-PGDH) enzyme.[2] By omitting the enzyme, the conversion of 6-PGA to a product that generates a signal is prevented. Any signal detected in this control is therefore due to pre-existing NADH or other interfering substances in the sample. Subtracting this background reading from the sample reading gives the true signal generated from the enzymatic reaction.[2][5]
Q4: Can NADPH interfere with my NADH-based 6-PGA assay?
Yes, NADPH is spectrally identical to NADH, meaning it also absorbs light at 340 nm.[6] If your sample contains significant amounts of NADPH, it will contribute to the background signal and can lead to an overestimation of 6-PGA. Using a sample background control is essential to account for this potential interference.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background reading in the blank (no sample, no enzyme) | - Contaminated reagents (e.g., buffer, NAD+)- Incorrect buffer pH causing NAD+ instability | - Use fresh, high-purity reagents.- Ensure the buffer pH is stable and within the optimal range for the assay (typically pH 7.5-8.0).[7] |
| High background reading in the sample background control | - High endogenous NADH/NADPH levels in the sample.[2]- Presence of other substances in the sample that absorb at 340 nm (e.g., hemoglobin, bilirubin).[4][8]- Particulate matter in the sample causing light scattering. | - This is expected in many biological samples. Ensure you subtract this value from your sample readings.- If the background is too high, consider diluting your sample or deproteinating it using a spin filter.[9]- Centrifuge your sample to pellet any insoluble material before performing the assay. |
| Absorbance is decreasing over time in my control wells | - Instability of NAD+ in alkaline conditions.[7]- Degradation of NADH due to prolonged exposure to the spectrophotometer's UV lamp.[7] | - Verify the pH of your assay buffer; avoid highly alkaline conditions if possible.[7]- Minimize the exposure of your samples to the UV light source. Take readings at specific time points rather than continuous monitoring if this is an issue. |
| No or very low signal in sample wells | - Insufficient amount of 6-PGA in the sample.- Inactive 6-PGDH enzyme.- Incorrect assay conditions (e.g., temperature, pH). | - Concentrate your sample or use a larger sample volume.- Use a fresh aliquot of the enzyme and ensure it has been stored correctly.- Verify that the assay is being performed at the recommended temperature and pH. |
| Non-linear reaction curve | - Substrate (6-PGA or NAD+) is being depleted.- Enzyme concentration is too high.- Product inhibition. | - Use initial velocity readings for your calculations.- Dilute your enzyme sample.[10]- Ensure you are measuring the initial linear phase of the reaction.[10] |
Data Presentation
Table 1: NADH Absorbance Characteristics and Detection Limits
| Parameter | Value | Notes |
| Absorbance Maximum | 340 nm | NAD+ has negligible absorbance at this wavelength.[11] |
| Molar Extinction Coefficient | 6220 M⁻¹cm⁻¹ | At 340 nm. |
| Linear Absorbance Range | Up to 500 µg/mL | Linearity is crucial for accurate quantification.[11] |
| Spectrophotometric Detection Limit | ~0.975 µg/mL | Can vary depending on the instrument.[12] |
| Fluorometric Detection Limit | ~37 ng/mL | Fluorescence is more sensitive for low concentrations.[11][13] |
Table 2: Common Interfering Substances in 340 nm Absorbance Assays
| Interfering Substance | Absorbance Range | Effect on Assay |
| Hemoglobin | 340-400 nm and 540-580 nm[8] | Increases background absorbance. |
| Bilirubin | 340-500 nm[4] | Increases background absorbance. |
| Lipids (Turbidity) | Broad, highest below 400 nm[8] | Increases background due to light scattering. |
| Proteins (High Concentration) | Can cause turbidity | Increases background and can lead to volume displacement effects.[4] |
| Imidazole | Can interfere with 340 nm readings[14] | May increase background absorbance. |
| DTT (Dithiothreitol) | Can potentially reduce NAD+ in the presence of some enzymes[7] | May lead to a false positive signal. |
Experimental Protocols
Protocol 1: Standard this compound (6-PGA) Assay
This protocol is a general guideline and may need to be optimized for your specific samples and reagents.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl or Glycylglycine-NaOH) at the optimal pH for 6-PGDH (typically pH 7.5-8.0).
-
NAD+ Solution: Prepare a stock solution of NAD+ in the assay buffer.
-
6-PGDH Enzyme Solution: Reconstitute and dilute the enzyme in assay buffer. Keep on ice.
-
6-PGA Standard Solution: Prepare a stock solution of 6-PGA to generate a standard curve.
-
-
Standard Curve Preparation:
-
Prepare a series of dilutions of the 6-PGA standard solution in assay buffer in a 96-well plate. Include a zero standard (blank) containing only the assay buffer.
-
-
Sample Preparation:
-
Homogenize cell or tissue samples in cold assay buffer.
-
Centrifuge the homogenate to remove insoluble material.
-
Add the supernatant (your sample) to separate wells of the 96-well plate.
-
-
Reaction Setup:
-
Prepare a Reaction Mix containing assay buffer, NAD+ solution, and the 6-PGDH enzyme.
-
Add the Reaction Mix to each well containing the standards and samples.
-
-
Incubation and Measurement:
-
Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 60 minutes), protected from light.[2]
-
Measure the absorbance at 340 nm using a microplate reader.
-
-
Calculation:
-
Subtract the absorbance of the zero standard from all standard readings to generate a standard curve.
-
Use the standard curve to determine the concentration of 6-PGA in your samples.
-
Protocol 2: Background Correction for Endogenous NADH
This protocol should be run in parallel with the standard assay for each sample.
-
Sample and Standard Preparation:
-
Prepare your samples and standards in the 96-well plate as described in Protocol 1.
-
-
Background Control Reaction Setup:
-
For each sample, prepare a corresponding "Sample Background Control" well.
-
Prepare a Background Control Mix containing all the components of the Reaction Mix except for the 6-PGDH enzyme. Substitute the enzyme volume with an equal volume of assay buffer.[2]
-
-
Reaction and Measurement:
-
Add the Background Control Mix to the Sample Background Control wells.
-
Add the standard Reaction Mix (with enzyme) to the sample wells and standard curve wells.
-
Incubate the plate and measure the absorbance at 340 nm as described in Protocol 1.
-
-
Calculation:
-
For each sample, subtract the absorbance of its Sample Background Control from the absorbance of the corresponding sample well. This gives the corrected absorbance.
-
Use the corrected absorbance to determine the 6-PGA concentration from the standard curve.
-
Visualizations
Caption: Enzymatic reaction pathway for the this compound assay.
Caption: Experimental workflow for background correction in 6-PGA assays.
References
- 1. ableweb.org [ableweb.org]
- 2. abcam.com [abcam.com]
- 3. Why is my NADH assay showing unreasonably high absorbance readings? | AAT Bioquest [aatbio.com]
- 4. sundiagnostics.us [sundiagnostics.us]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. agilent.com [agilent.com]
- 12. asdlib.org [asdlib.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in 6-PGA Analysis of Biofluids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the analysis of 6-phosphogluconic acid (6-PGA) in biofluids by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 6-PGA?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as 6-PGA, by co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2] Phospholipids, salts, and other endogenous metabolites are common sources of matrix effects in biofluids.[3] Given its polar and phosphorylated nature, 6-PGA is susceptible to these interferences, which can significantly compromise the reliability of bioanalytical data.
Q2: How can I assess the presence and magnitude of matrix effects in my 6-PGA assay?
A2: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: A constant flow of a 6-PGA standard solution is infused into the mass spectrometer while a blank, extracted biofluid sample is injected onto the LC column. Any dip or rise in the baseline signal at the retention time of 6-PGA indicates ion suppression or enhancement, respectively. This provides a qualitative assessment of when matrix effects occur during the chromatographic run.
-
Post-Extraction Spike: The response of 6-PGA in a standard solution is compared to the response of 6-PGA spiked into an extracted blank biofluid sample at the same concentration. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of the matrix to the peak area in the neat solution. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[1]
Q3: What is the best internal standard strategy for 6-PGA analysis to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective approach to compensate for matrix effects in 6-PGA analysis.[4][5][6] A SIL-IS, such as ¹³C-labeled 6-PGA, will have nearly identical chemical and physical properties to the unlabeled 6-PGA. Consequently, it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte signal.[4][5][6]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for 6-PGA
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | For phosphorylated analytes like 6-PGA, interactions with residual silanols on silica-based columns can cause peak tailing.[7] Consider using a column with advanced end-capping or a hybrid particle technology. The mobile phase pH should be optimized to ensure consistent ionization of 6-PGA. |
| Inappropriate Injection Solvent | Injecting the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.[8] Ensure the final sample diluent is as close in composition to the starting mobile phase as possible. |
| Column Contamination or Void | If all peaks in the chromatogram exhibit poor shape, the column may be contaminated or have a void at the inlet.[9][10] First, try flushing the column with a strong solvent. If the problem persists, replace the guard column (if used) or the analytical column.[9] |
| Co-elution with an Interfering Peak | If only the 6-PGA peak is affected, there may be a co-eluting isobaric interference. Optimize the chromatographic gradient to improve separation or adjust the mass spectrometer's transition settings for better specificity. |
Issue 2: Low or Inconsistent Recovery of 6-PGA
| Potential Cause | Troubleshooting Steps |
| Inefficient Sample Preparation | 6-PGA is a polar molecule, and its recovery can be challenging with generic extraction methods. For plasma, protein precipitation with a cold organic solvent like acetonitrile or methanol is a common starting point. For more complex matrices or lower concentrations, solid-phase extraction (SPE) with a suitable sorbent may be necessary to improve cleanup and recovery. |
| Analyte Degradation | Phosphorylated metabolites can be susceptible to enzymatic degradation. Ensure samples are processed quickly and kept on ice. Consider the addition of phosphatase inhibitors to the sample collection tubes. |
| Adsorption to Surfaces | 6-PGA can adsorb to glass or certain plastic surfaces. Use low-adsorption polypropylene tubes and vials throughout the sample preparation and analysis workflow. |
Issue 3: Significant Ion Suppression
| Potential Cause | Troubleshooting Steps |
| Co-elution with Phospholipids (in plasma) | Phospholipids are a major cause of ion suppression in plasma samples.[3] Enhance sample cleanup by using a phospholipid removal plate or a more rigorous extraction method like liquid-liquid extraction (LLE) or specific SPE cartridges designed for phospholipid removal. |
| High Salt Concentration in the Sample | High salt concentrations from the biofluid matrix or buffers can suppress ionization. Use a sample preparation method that effectively removes salts, such as SPE or dialysis. Diluting the sample can also mitigate this effect, but may compromise sensitivity. |
| Inadequate Chromatographic Separation | If matrix components co-elute with 6-PGA, modify the LC method to improve separation. This can include adjusting the gradient, changing the mobile phase composition, or using a different column chemistry. Ion-pairing chromatography is often employed for phosphorylated compounds to improve retention and separation from interfering matrix components.[11][12] |
Quantitative Data Summary
The following table summarizes the expected performance of different sample preparation techniques in mitigating matrix effects for polar, phosphorylated metabolites like 6-PGA. The values are representative and may vary depending on the specific biofluid and analytical conditions.
| Sample Preparation Technique | Biofluid | Typical Matrix Effect (% Suppression) | Relative Recovery (%) | Precision (%RSD) |
| Protein Precipitation (Acetonitrile) | Plasma | 20-50% | 85-105% | <15% |
| Liquid-Liquid Extraction (LLE) | Plasma/Urine | 10-30% | 80-110% | <15% |
| Solid-Phase Extraction (SPE) | Plasma/Urine | <15% | 90-110% | <10% |
Detailed Experimental Protocols
Protocol 1: Protein Precipitation for 6-PGA Analysis in Human Plasma
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a polypropylene microcentrifuge tube, add 10 µL of a stable isotope-labeled 6-PGA internal standard solution (e.g., ¹³C₆-6-PGA) at a known concentration. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new polypropylene tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Ion-Pairing Chromatography LC-MS/MS for 6-PGA
This protocol is a representative method for the analysis of phosphorylated metabolites and should be optimized for your specific instrumentation.
-
LC System: UPLC/UHPLC system
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 5 mM hexylamine and 5 mM acetic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-14.1 min: 95-2% B
-
14.1-18 min: 2% B
-
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Negative
-
MRM Transitions:
-
6-PGA: To be determined empirically. A common fragmentation for phosphorylated sugars is the loss of the phosphate group (e.g., m/z 275 -> m/z 97).
-
¹³C₆-6-PGA (IS): To be determined empirically (e.g., m/z 281 -> m/z 97).
-
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.
Visualizations
Caption: Workflow for 6-PGA analysis in plasma.
Caption: Troubleshooting logic for poor peak shape.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Simultaneous quantitative analysis of metabolites using ion-pair liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Phosphogluconate Dehydrogenase (6PGDH) Activity Assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of pH and other parameters for the 6-phosphogluconate dehydrogenase (6PGDH) activity assay.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the 6-phosphogluconate dehydrogenase activity assay?
A1: The 6-phosphogluconate dehydrogenase (6PGDH) activity assay is based on the enzymatic reaction where 6PGDH catalyzes the oxidative decarboxylation of 6-phosphogluconate. This reaction reduces a nicotinamide adenine dinucleotide phosphate coenzyme (NADP+ to NADPH) or (NAD+ to NADH). The activity of the enzyme is determined by spectrophotometrically measuring the rate of increase in absorbance at 340 nm, which corresponds to the production of NADPH or NADH[1][2]. Some commercial kits use a probe that is reduced by NADPH to produce a colored product, which can be measured at a different wavelength, such as 460 nm[3].
Q2: What is the optimal pH for the 6PGDH activity assay?
A2: The optimal pH for 6PGDH activity can vary depending on the source of the enzyme and the buffer system used. Generally, the optimal pH for 6PGDH activity is in the neutral to slightly alkaline range, typically between 7.0 and 9.0[4]. For instance, the optimal pH for 6PGDH from rat small intestine has been reported to be 7.35, while for the enzyme from Japanese quail erythrocytes, it is 8.0[4][5]. An assay for the enzyme from bass liver was conducted at pH 7.5[6]. It is crucial to determine the optimal pH for your specific experimental conditions.
Q3: What are the key components of the reaction mixture for a 6PGDH assay?
A3: The essential components for a 6PGDH activity assay include:
-
Buffer: To maintain the optimal pH. Common buffers include Tris-HCl, Glycylglycine-NaOH, and phosphate buffers[1][4][6].
-
Substrate: 6-phosphogluconate (6PG)[1].
-
Divalent Cations: Often Mg2+ is included as it can act as an activator[1][6].
-
Enzyme Source: The sample containing 6PGDH (e.g., cell lysate, tissue homogenate, or purified enzyme)[3].
Q4: Why is NADP+ typically used as the coenzyme instead of NAD+?
A4: 6PGDH is a key enzyme in the pentose phosphate pathway, which is a major source of cellular NADPH[7]. The enzyme has a higher affinity for NADP+ compared to NAD+. Therefore, using NADP+ as the coenzyme generally results in a more sensitive and specific measurement of 6PGDH activity.
Q5: How should I prepare my samples for the 6PGDH assay?
A5: Sample preparation involves homogenizing tissues or cells in an ice-cold assay buffer[3]. The homogenate is then centrifuged to remove insoluble material, and the resulting supernatant is used for the assay[3][8]. It is important to keep samples on ice to minimize enzyme degradation[3]. For unknown samples, it is recommended to test several dilutions to ensure the readings fall within the linear range of the assay.
pH Optimization and Enzyme Kinetics
The optimal pH for 6PGDH can vary significantly between species and tissues. The choice of buffer can also influence the observed optimal pH[4]. Below is a summary of reported optimal pH values for 6PGDH from various sources.
| Enzyme Source | Optimal pH | Buffer System | Reference |
| General | 7.0 - 7.5 | Glycylglycine-NaOH | [1] |
| Rat Small Intestine | 7.35 | Phosphate | [4][5] |
| Bass Liver | 7.5 | Tris-HCl | [6] |
| Japanese Quail Erythrocytes | 8.0 | Tris-HCl | [4] |
| Ovarian/Lung Cancer Cells | 8.1 | Tris | [9] |
Experimental Protocol: 6PGDH Activity Assay
This protocol is a general guideline for measuring 6PGDH activity by monitoring the increase in absorbance at 340 nm.
1. Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl or Glycylglycine-NaOH, pH adjusted to the desired value (e.g., 7.5)[1].
-
Substrate Solution: 100 mM 6-phosphogluconate solution[1].
-
Coenzyme Solution: 50 mM NADP+ solution[1].
-
Activator Solution: 1 M MgCl2 solution[1].
-
Enzyme Sample: Prepare cell or tissue lysates as described in the FAQ section. Dilute the sample in an appropriate buffer if necessary.
2. Assay Procedure:
-
Prepare a reaction mixture. For a 3 mL final volume, a typical mixture might contain:
-
2.46 mL of Assay Buffer
-
0.30 mL of 6-Phosphogluconate Solution
-
0.21 mL of NADP+ Solution
-
0.03 mL of MgCl2 Solution[1]
-
-
Pipette 3.0 mL of the reaction mixture into a cuvette.
-
Incubate the cuvette at a constant temperature (e.g., 30°C or 37°C) for approximately 3-5 minutes to allow the temperature to equilibrate[1].
-
To initiate the reaction, add a small volume (e.g., 10-20 µL) of the enzyme sample to the cuvette and mix immediately[1].
-
Measure the change in absorbance at 340 nm over time using a spectrophotometer. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for several minutes.
3. Calculation of Enzyme Activity:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.
-
Calculate the enzyme activity using the Beer-Lambert law. One unit of 6PGDH activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified assay conditions[1].
Visual Guides
Caption: Experimental workflow for the 6PGDH activity assay.
Caption: Enzymatic reaction catalyzed by 6-phosphogluconate dehydrogenase.
Troubleshooting Guide
Q: I am seeing no or very low 6PGDH activity. What are the possible causes?
A:
-
Incorrect pH: The pH of your assay buffer may be outside the optimal range for the enzyme. Verify the pH of your buffer and consider performing a pH optimization experiment.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or the presence of inhibitors in your sample. Keep enzyme preparations on ice and consider using a fresh sample or a positive control to verify assay components[3].
-
Substrate/Coenzyme Degradation: Ensure that your 6-phosphogluconate and NADP+ solutions are freshly prepared and have been stored correctly to prevent degradation.
-
Insufficient Enzyme Concentration: The concentration of 6PGDH in your sample may be too low to detect. Try using a more concentrated sample or a larger volume of the sample in the assay.
Q: My assay has a high background signal before adding the enzyme. How can I fix this?
A:
-
Contaminated Reagents: One or more of your reagents may be contaminated with a substance that absorbs at 340 nm, or with a reducing agent that can non-enzymatically reduce NADP+. Prepare fresh solutions with high-purity water and reagents.
-
Non-specific Reduction of NADP+: Some components in complex biological samples (e.g., cell lysates) can cause non-enzymatic reduction of NADP+. To account for this, run a background control for each sample that includes all reaction components except the substrate (6-phosphogluconate). Subtract the rate of the background reaction from the rate of the complete reaction.
Q: The reaction rate is not linear and decreases over time. What does this indicate?
A:
-
Substrate Depletion: If the enzyme concentration is high, the substrate (6-phosphogluconate or NADP+) may be rapidly consumed, leading to a decrease in the reaction rate. Diluting the enzyme sample should result in a more linear reaction rate.
-
Product Inhibition: 6PGDH can be inhibited by its product, NADPH[4][10]. As NADPH accumulates during the reaction, it can bind to the enzyme and reduce its activity. Analyzing the initial linear rate of the reaction is crucial for accurate activity determination.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions (e.g., temperature or pH). Ensure the assay is run within the enzyme's stability range. The pH stability for 6PGDH is generally wide, for example, between 5.0 and 10.0[1].
Caption: Troubleshooting logic for the 6PGDH activity assay.
References
- 1. nipro.co.jp [nipro.co.jp]
- 2. cohesionbio.com [cohesionbio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. proteopedia.org [proteopedia.org]
- 8. abcam.com [abcam.com]
- 9. Frontiers | Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer [frontiersin.org]
- 10. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 6-Phosphogluconic Acid Levels in Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Phosphogluconic Acid (6-PGA) metabolism in normal versus cancer cells, supported by experimental data and methodologies. The focus is on the role of 6-PGA within the Pentose Phosphate Pathway (PPP) and its implications for cancer cell proliferation and survival.
Introduction
Cancer cells exhibit significant metabolic reprogramming to meet the demands of rapid proliferation and to counteract oxidative stress.[1][2] One of the key metabolic pathways often upregulated in cancer is the Pentose Phosphate Pathway (PPP).[1][3] this compound is a crucial intermediate in the oxidative branch of the PPP. Its levels and flux are indicative of the pathway's activity, which is essential for producing NADPH for redox balance and fatty acid synthesis, as well as ribose-5-phosphate for nucleotide synthesis.[4][5] The enzyme responsible for the conversion of 6-PGA, 6-phosphogluconate dehydrogenase (6PGD), has been found to be overexpressed in numerous cancers, suggesting its importance in tumorigenesis.[6][7]
Quantitative Data Summary
While direct comparative measurements of 6-PGA concentrations in a wide range of normal versus cancer tissues are not extensively compiled in single studies, the activity and expression of 6-phosphogluconate dehydrogenase (6PGD), the enzyme that metabolizes 6-PGA, serve as a strong indicator of the metabolic flux through this part of the PPP. Increased 6PGD expression is consistently observed across various cancer types.
| Cancer Type | Finding | Implication for 6-PGA Metabolism | Reference |
| Breast Cancer | 6PGD is aberrantly activated, with increased transcriptional and translational levels and enzyme activity compared to normal breast tissue.[8] | Increased conversion of 6-PGA, indicating a higher flux through the oxidative PPP. | [8] |
| Lung Cancer | 6PGD expression is low in normal lung tissues but overexpressed in lung carcinoma tissues, correlating with advancing stage.[6] | Elevated 6-PGA turnover to support tumor growth and proliferation. | [6] |
| Ovarian and Lung Cancer | Cisplatin-resistant cancer cells show higher levels of 6PGD compared to their cisplatin-sensitive counterparts.[9][10] | Upregulated 6-PGA metabolism is linked to chemoresistance. | [9][10] |
| Hepatocellular Carcinoma | 6PGD activity is 1.5 to 4 times higher in hepatocellular carcinoma tissues compared to normal liver tissues.[6] | Significantly increased flux of 6-PGA in liver cancer cells. | [6] |
| Cervical Cancer | 6PGD protein expression is significantly higher in cervical cancer tissues compared to normal cervical tissues.[6] | Enhanced 6-PGA utilization for anabolic processes and redox homeostasis. | [6] |
| Esophageal Squamous Cell Carcinoma | 6PGD expression is higher in ESCC tissues compared to adjacent normal tissues, and elevated expression is associated with a poorer prognosis.[11] | Increased 6-PGA metabolism is a marker of aggressive tumor phenotype. | [11] |
Signaling and Metabolic Pathways
The metabolism of 6-PGA is embedded within the larger context of cellular metabolism, particularly the Pentose Phosphate Pathway and its interplay with glycolysis, a phenomenon known as the Warburg effect in cancer cells.[12][13]
Caption: Role of 6-PGA in the Pentose Phosphate Pathway.
Experimental Protocols
The measurement of this compound in cellular or tissue lysates is commonly performed using commercially available colorimetric or fluorometric assay kits.[14][15] The following protocol is a generalized procedure based on these assays.
Principle: In the presence of NAD+, 6-phosphogluconate dehydrogenase (6PGD) catalyzes the conversion of 6-PGA to ribulose-5-phosphate. This reaction reduces NAD+ to NADH, which then reduces a probe to generate a colored product. The absorbance of this product, measured at approximately 450 nm, is directly proportional to the amount of 6-PGA in the sample.[14]
Materials:
-
6-PGA Assay Buffer
-
6-PGA Enzyme Mix (containing 6PGD)
-
6-PGA Substrate Mix (containing NAD+ and probe)
-
6-PGA Standard (e.g., 100 mM)
-
96-well clear, flat-bottom microplate
-
Microplate reader
-
Homogenizer
-
Cell or tissue samples
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sample Preparation:
-
Adherent Cells: Collect cells by trypsinization, wash with cold PBS, and resuspend in 100 µL of cold Assay Buffer.
-
Suspension Cells: Centrifuge to pellet cells, wash with cold PBS, and resuspend in 100 µL of cold Assay Buffer.
-
Tissues: Homogenize ~10 mg of tissue in 200 µL of cold Assay Buffer.
-
Centrifuge all samples at 10,000 x g for 10 minutes at 4°C to remove insoluble material. Collect the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Dilute the 100 mM 6-PGA Standard to 1 mM by adding 10 µL of the standard to 990 µL of dH2O.
-
Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM 6-PGA standard into separate wells of the 96-well plate to generate 0, 2, 4, 6, 8, and 10 nmol/well standards.
-
Adjust the volume of each standard well to 50 µL with Assay Buffer.
-
-
Assay Protocol:
-
Add 2-50 µL of the prepared sample supernatant to wells.
-
For each sample, prepare a parallel background control well containing the same volume of sample.
-
Adjust the volume of all sample and background control wells to 50 µL with Assay Buffer.
-
Reaction Mix Preparation: For each standard and sample well, prepare a master mix:
-
48 µL Assay Buffer
-
1 µL 6-PGA Enzyme Mix
-
1 µL 6-PGA Substrate Mix
-
-
Background Control Mix Preparation: For each background control well, prepare a master mix:
-
49 µL Assay Buffer
-
1 µL 6-PGA Substrate Mix (omit the enzyme)
-
-
Add 50 µL of the Reaction Mix to each standard and sample well.
-
Add 50 µL of the Background Control Mix to each background control well.
-
-
Measurement and Calculation:
-
Mix the plate well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure the absorbance at 450 nm (OD 450).
-
Subtract the 0 nmol standard reading from all standard readings. Plot the standard curve.
-
Subtract the background control reading from its corresponding sample reading to get the corrected OD.
-
Apply the corrected OD value to the standard curve to determine the amount of 6-PGA (B) in the sample well (in nmol).
-
Concentration Calculation:
-
Sample 6-PGA Concentration (nmol/µL or mM) = B / V
-
Where B is the amount of 6-PGA from the standard curve (nmol) and V is the sample volume added to the well (µL).
-
-
Caption: Experimental workflow for 6-PGA quantification.
Conclusion
The available evidence strongly indicates that the metabolism of this compound, as a key component of the Pentose Phosphate Pathway, is significantly upregulated in cancer cells compared to their normal counterparts. This is primarily evidenced by the consistent overexpression of the enzyme 6PGD across a variety of tumors. This metabolic shift provides cancer cells with the necessary building blocks for proliferation and a mechanism to combat oxidative stress, contributing to tumor growth and chemoresistance. The quantification of 6-PGA and the assessment of 6PGD activity are therefore valuable tools in cancer research and may represent promising targets for novel therapeutic interventions. Inhibitors of 6PGD are being actively investigated as potential anticancer agents.[10][16]
References
- 1. The Pentose Phosphate Pathway Dynamics in Cancer and Its Dependency on Intracellular pH [pubmed.ncbi.nlm.nih.gov]
- 2. How does the metabolism of tumour cells differ from that of normal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pentose Phosphate Pathway Dynamics in Cancer and Its Dependency on Intracellular pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 5. The pentose phosphate pathway and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Inhibiting 6-phosphogluconate dehydrogenase selectively targets breast cancer through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer [frontiersin.org]
- 10. Inhibition of 6-phosphogluconate Dehydrogenase Reverses Cisplatin Resistance in Ovarian and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of 6-phosphogluconate dehydrogenase suppresses esophageal squamous cell carcinoma growth and enhances the anti-tumor effects of metformin via the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Clarity on the Warburg Effect | Frederick National Laboratory [frederick.cancer.gov]
- 13. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abcam.com [abcam.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Pomegranate Peel Extract as 6-Phosphogluconate Dehydrogenase (6PGD) Inhibitor for Treatment of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of 6-Phosphogluconate in NADPH Production: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the canonical role of 6-phosphogluconate (6-PGA) in cellular NADPH production via the Pentose Phosphate Pathway (PPP) against alternative NADPH-generating pathways. We present supporting experimental data, detailed protocols for key validation experiments, and visual diagrams of the involved pathways and workflows to facilitate a comprehensive understanding.
The Central Role of 6-PGA in the Pentose Phosphate Pathway
The oxidative branch of the Pentose Phosphate Pathway (PPP) is a major route for the production of NADPH, a crucial reducing equivalent for anabolic reactions and antioxidant defense.[1][2][3][4][5] The conversion of glucose-6-phosphate to ribulose-5-phosphate in this pathway generates two molecules of NADPH.[4] The second of these NADPH-producing steps is the oxidative decarboxylation of 6-phosphogluconate (6-PGA) to ribulose-5-phosphate, a reaction catalyzed by the enzyme 6-phosphogluconate dehydrogenase (6PGD).[6][7] This positions 6-PGA as a key intermediate in a primary pathway for cellular NADPH synthesis.[6][8]
Comparative Analysis of NADPH Production Pathways
While the PPP is a significant source of NADPH, other metabolic pathways also contribute to the cellular NADPH pool. The primary alternative pathways include reactions catalyzed by isocitrate dehydrogenase (IDH) and malic enzyme (ME).[1][9][10] The relative contribution of each pathway can vary depending on cell type, metabolic state, and environmental conditions.
| Pathway | Key Enzyme | Substrate | Product (with NADPH) | Cellular Location | Key Regulators |
| Pentose Phosphate Pathway | 6-Phosphogluconate Dehydrogenase (6PGD) | 6-Phosphogluconate | Ribulose-5-Phosphate + NADPH | Cytosol | NADP+/NADPH ratio |
| TCA Cycle (related) | Isocitrate Dehydrogenase (IDH1/2) | Isocitrate | α-Ketoglutarate + NADPH | Cytosol (IDH1), Mitochondria (IDH2) | ADP, Calcium |
| Anaplerotic Reactions | Malic Enzyme (ME1/2) | Malate | Pyruvate + NADPH | Cytosol (ME1), Mitochondria (ME2) | Fumarate, Succinate |
Experimental Validation of 6-PGA's Role in NADPH Production
Validating the contribution of the 6-PGA-dependent step in the PPP to overall NADPH production is crucial for understanding cellular metabolism and for developing therapeutic strategies that target these pathways. Below are detailed protocols for key experiments.
Experimental Protocol 1: Measurement of 6-Phosphogluconate Dehydrogenase (6PGD) Activity
This spectrophotometric assay measures the rate of NADPH production from the 6PGD-catalyzed reaction.
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
6-Phosphogluconate (6-PGA) solution (10 mM)
-
NADP+ solution (10 mM)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette by adding:
-
800 µL of Assay Buffer
-
100 µL of cell/tissue lysate
-
50 µL of NADP+ solution
-
-
Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 50 µL of the 6-PGA solution.
-
Immediately measure the change in absorbance at 340 nm over a period of 5-10 minutes. The rate of increase in absorbance is directly proportional to the rate of NADPH production.
-
Calculate the 6PGD activity based on the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).
Experimental Protocol 2: Quantification of Cellular NADPH Levels
This protocol describes a method for extracting and quantifying total cellular NADPH.
Materials:
-
Cell culture or tissue sample
-
Extraction Buffer: 0.1 M NaOH
-
Neutralization Buffer: 0.1 M HCl
-
NADPH Assay Kit (commercially available)
-
Plate reader for absorbance or fluorescence measurement
Procedure:
-
Extraction:
-
Harvest cells or homogenize tissue in ice-cold PBS.
-
Centrifuge to pellet the cells/tissue debris.
-
Resuspend the pellet in the Extraction Buffer and heat at 60°C for 10 minutes to degrade NADP+.
-
Cool the samples on ice and neutralize with the Neutralization Buffer.
-
Centrifuge to remove any precipitate. The supernatant contains the extracted NADPH.
-
-
Quantification:
-
Use a commercially available NADPH assay kit, which typically involves a cycling reaction where NADPH reduces a substrate, leading to a colorimetric or fluorescent product.
-
Follow the manufacturer's instructions to prepare the reaction mixture and standards.
-
Add the extracted samples and standards to a 96-well plate.
-
Add the reaction mixture and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the NADPH concentration in the samples by comparing the readings to the standard curve.
-
Visualizing the Pathways and Workflows
The Pentose Phosphate Pathway
The following diagram illustrates the oxidative phase of the pentose phosphate pathway, highlighting the central role of 6-PGA in NADPH production.
Caption: Oxidative phase of the Pentose Phosphate Pathway.
Experimental Workflow for Validating 6-PGA's Role
This diagram outlines a typical experimental workflow to investigate the contribution of the 6-PGA to NADPH production.
Caption: Workflow for validating 6-PGA's role in NADPH production.
References
- 1. Frontiers | NADPH-generating systems in bacteria and archaea [frontiersin.org]
- 2. Glucose-6-Phosphate Dehydrogenase, NADPH, and Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. 6-phosphogluconate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]
- 7. 6-Phosphogluconate dehydrogenase and its crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. critical-role-of-6-phosphogluconate-dehydrogenase-in-tap73-mediated-cancer-cell-proliferation - Ask this paper | Bohrium [bohrium.com]
- 9. NADPH production by the oxidative pentose-phosphate pathway supports folate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
A Head-to-Head Comparison: Cross-Validation of LC-MS and Enzymatic Assays for 6-Phosphogluconate (6-PGA) Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of metabolic intermediates is paramount. 6-phosphogluconate (6-PGA), a key metabolite in the pentose phosphate pathway (PPP), plays a crucial role in cellular biosynthesis and redox balance. The choice of analytical method for 6-PGA quantification can significantly impact experimental outcomes. This guide provides an objective comparison of two commonly employed techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and enzymatic assays, supported by experimental data and detailed protocols.
This comprehensive guide delves into the principles, performance characteristics, and practical considerations of each method, enabling you to make an informed decision for your research needs.
At a Glance: LC-MS vs. Enzymatic Assay for 6-PGA
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Enzymatic Assay |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Enzyme-catalyzed reaction producing a detectable signal (e.g., color, fluorescence). |
| Specificity | High; can distinguish 6-PGA from structurally similar isomers. | Generally high for the target enzyme, but potential for cross-reactivity. |
| Sensitivity (LOD) | High (low µM to nM range).[1] | Moderate (typically low µM range).[2][3] |
| Linearity | Wide dynamic range (typically 3-5 orders of magnitude).[1] | Narrower linear range, dependent on enzyme kinetics. |
| Precision (CV) | Good to Excellent (Intra-assay CV <10%, Inter-assay CV <15%).[1] | Good (Intra-assay CV <10%, Inter-assay CV <15% generally acceptable).[4][5] |
| Throughput | Lower; sequential sample analysis. | Higher; amenable to multi-well plate formats. |
| Sample Preparation | More extensive; requires extraction and removal of interferences. | Simpler; often involves cell lysis. |
| Cost (Instrument) | High initial investment. | Lower initial investment (plate reader). |
| Cost (Per Sample) | Can be lower for large batches due to multiplexing capabilities. | Can be higher due to reagent costs for individual assays. |
| Expertise Required | High; requires specialized training for operation and data analysis. | Moderate; relatively straightforward protocols. |
In-Depth Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.[6] For 6-PGA analysis, this method offers unparalleled specificity, allowing for the differentiation of 6-PGA from other sugar phosphates, which is critical for accurate metabolic profiling.
Advantages:
-
High Specificity and Selectivity: The ability to separate compounds based on their physicochemical properties and then detect them based on their unique mass-to-charge ratio minimizes the risk of interference from other metabolites.
-
High Sensitivity: LC-MS methods can achieve low limits of detection (LOD) and quantification (LOQ), often in the nanomolar to low micromolar range, making it suitable for samples with low 6-PGA concentrations.[1]
-
Multiplexing Capability: LC-MS can simultaneously measure multiple metabolites in a single run, providing a broader picture of the metabolic state of the sample.
Limitations:
-
Complex Sample Preparation: Biological samples require extraction procedures to remove proteins, salts, and other interfering substances that can suppress the ionization of the target analyte.
-
Matrix Effects: The sample matrix can sometimes interfere with the ionization of 6-PGA, leading to either enhancement or suppression of the signal and affecting quantification accuracy.
-
High Initial Cost and Expertise: The instrumentation is expensive, and its operation and data analysis require specialized training.
Enzymatic Assay
Enzymatic assays for 6-PGA are typically colorimetric or fluorometric methods that rely on the specific activity of 6-phosphogluconate dehydrogenase (6PGDH). In the presence of NADP+, 6PGDH catalyzes the oxidative decarboxylation of 6-PGA to ribulose-5-phosphate, with the concomitant reduction of NADP+ to NADPH. The resulting increase in NADPH can be measured by absorbance at 340 nm or coupled to a probe to produce a colorimetric or fluorescent signal.[2][3]
Advantages:
-
High Throughput: Enzymatic assays are well-suited for high-throughput screening in 96-well or 384-well plate formats.
-
Simpler Workflow: Sample preparation is generally less complex than for LC-MS, often requiring only cell lysis.
-
Lower Initial Cost: The required equipment (e.g., a microplate reader) is more affordable than an LC-MS system.
Limitations:
-
Potential for Interference: While the enzyme is specific for 6-PGA, other substances in the sample lysate could potentially interfere with the enzyme's activity or the detection signal. Endogenous NADPH or substances that absorb at the same wavelength can also interfere.
-
Indirect Measurement: The assay measures the product of the enzymatic reaction (NADPH), not 6-PGA directly. Any factor affecting the enzyme's activity will impact the results.
-
Narrower Dynamic Range: The linear range of the assay is limited by enzyme kinetics and substrate saturation.
Experimental Protocols
LC-MS Method for 6-PGA Quantification
This protocol is a general guideline and may require optimization based on the specific LC-MS system and sample type.
1. Sample Preparation (Metabolite Extraction):
- For adherent cells, wash the cells with ice-cold saline and then quench metabolism by adding ice-cold 80% methanol.
- For suspension cells, pellet the cells by centrifugation and then resuspend in ice-cold 80% methanol.
- For tissue samples, homogenize the tissue in ice-cold 80% methanol.
- Incubate the samples at -20°C for at least 1 hour to allow for protein precipitation.
- Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
- Collect the supernatant containing the metabolites and dry it under a vacuum or nitrogen stream.
- Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
2. LC-MS Analysis:
- Chromatographic Separation: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites like 6-PGA.
- Mobile Phase A: Water with a suitable buffer (e.g., 10 mM ammonium acetate, pH 9.0).
- Mobile Phase B: Acetonitrile.
- Gradient: A gradient from high organic to high aqueous content.
- Mass Spectrometry Detection:
- Ionization Mode: Negative electrospray ionization (ESI-).
- Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion for 6-PGA is [M-H]⁻ at m/z 275.0, and a characteristic product ion (e.g., m/z 79.0 for [PO3]⁻) should be monitored.
- Quantification: Use a calibration curve prepared with 6-PGA standards of known concentrations. An isotopically labeled internal standard (e.g., ¹³C-labeled 6-PGA) is recommended for the most accurate quantification to correct for matrix effects and variations in sample processing.
Enzymatic Assay for 6-PGA Quantification
This protocol is based on commercially available colorimetric assay kits.
1. Sample Preparation:
- Homogenize tissue or cells (e.g., 1 x 10⁶ cells) in the assay buffer provided with the kit.
- Centrifuge the homogenate to remove insoluble material.
- Collect the supernatant for the assay.
2. Assay Procedure (96-well plate format):
- Standard Curve Preparation: Prepare a series of 6-PGA standards of known concentrations in the assay buffer.
- Add samples and standards to the wells of a 96-well plate.
- Reaction Mix Preparation: Prepare a reaction mix containing 6-phosphogluconate dehydrogenase, NADP+, and a probe that reacts with NADPH to produce a colored product.
- Add the reaction mix to each well.
- Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow the reaction to proceed.
- Measurement: Measure the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.
- Calculation: Determine the 6-PGA concentration in the samples by comparing their absorbance to the standard curve.
Visualizing the Pathways and Workflows
To better understand the biological context and the experimental processes, the following diagrams have been generated.
Conclusion and Recommendations
The choice between LC-MS and enzymatic assays for 6-PGA quantification depends on the specific requirements of the study.
-
For targeted, high-specificity analysis, especially when distinguishing between isomers or analyzing a small number of samples, LC-MS is the gold standard. Its high sensitivity and ability to multiplex make it ideal for in-depth metabolic profiling.
-
For high-throughput screening of a large number of samples where cost and speed are major considerations, enzymatic assays are a practical and reliable alternative. They offer a simpler workflow and are more accessible to laboratories without dedicated mass spectrometry facilities.
Ultimately, for validating novel findings or when the highest level of confidence is required, cross-validation of results from both methods is the most rigorous approach. This ensures that the observed changes in 6-PGA levels are not an artifact of the analytical method used. By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve accurate and reliable quantification of this important metabolite.
References
- 1. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. abcam.com [abcam.com]
- 4. salimetrics.com [salimetrics.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
A Comparative Analysis of 6-Phosphogluconate Dehydrogenase Kinetics Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic properties of 6-phosphogluconate dehydrogenase (6PGD) from a range of species. 6PGD is a critical enzyme in the pentose phosphate pathway, responsible for the production of NADPH and precursors for nucleotide biosynthesis. Understanding its kinetic variations across different organisms is crucial for drug development, metabolic engineering, and fundamental biochemical research. This document summarizes key kinetic parameters, details the experimental methodologies used for their determination, and visualizes the enzyme's role in its metabolic context.
Kinetic Parameters of 6-Phosphogluconate Dehydrogenase: A Cross-Species Comparison
The catalytic efficiency of 6PGD is defined by its Michaelis-Menten constants (Km) for its substrates, 6-phosphogluconate and NADP+, and its maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for its substrate. Vmax represents the maximum rate of the reaction when the enzyme is saturated with substrate. These parameters vary significantly across species, reflecting adaptations to different metabolic needs and cellular environments.
The following table summarizes the kinetic constants for 6PGD from various organisms. To facilitate comparison, all Vmax values have been standardized to µmol/min/mg of protein (U/mg).
| Species | Substrate | Km (µM) | Vmax (U/mg) | Notes |
| Schizosaccharomyces pombe (Fission Yeast) | 6-Phosphogluconate | 250 | Not specified | The enzyme is a tetramer and requires NADP+ for activity.[1] |
| NADP+ | Not specified | Not specified | ||
| Rattus norvegicus (Rat) - Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 | The enzyme follows a "Rapid Equilibrium Random Bi Bi" kinetic model.[2] |
| NADP+ | 53.03 ± 1.99 | |||
| Rattus norvegicus (Rat) - Liver | 6-Phosphogluconate | 870 (periportal), 1360 (pericentral/intermediate) | 10.84 (periportal), 17.19 (pericentral/intermediate) | Vmax is expressed as µmol H₂/cm³/min.[3] |
| NADP+ | Not specified | |||
| Dicentrarchus labrax (European Bass) - Liver | 6-Phosphogluconate | 26.66 | Not specified | The Michaelis constant for Mg²⁺ is 3.33 mM.[4] |
| NADP+ | 0.88 | |||
| Gluconobacter oxydans | 6-Phosphogluconate | Not specified | Not specified | Site-directed mutagenesis can reverse dinucleotide preference from NADP+ to NAD+.[5] |
| NADP+ | Not specified | Not specified | ||
| Candida utilis (Yeast) | Ribulose-5-phosphate (reverse reaction) | 38 | 1.01 | Kinetic analysis of the reverse reaction (reductive carboxylation).[6] |
| NADPH (reverse reaction) | Not specified | Not specified |
Experimental Protocols
The determination of 6PGD kinetic parameters typically involves a spectrophotometric assay that measures the rate of NADP+ reduction to NADPH at 340 nm.
Detailed Spectrophotometric Assay Protocol
This protocol is a generalized procedure based on common methodologies.[7][8][9][10]
I. Materials and Reagents:
-
Enzyme Source: Purified 6PGD or cell/tissue lysate.
-
Assay Buffer: Typically 50-100 mM Tris-HCl or Glycylglycine buffer, pH 7.4-8.0.
-
Substrates:
-
6-phosphogluconate (6-PG) stock solution.
-
β-Nicotinamide adenine dinucleotide phosphate (NADP+) stock solution.
-
-
Cofactors (if required): e.g., MgCl₂ solution.
-
Spectrophotometer: Capable of measuring absorbance at 340 nm, with temperature control.
-
Cuvettes: Quartz or UV-transparent plastic cuvettes.
II. Sample Preparation:
-
Tissue Samples: Homogenize a known weight of tissue in ice-cold assay buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzyme.
-
Cell Cultures: Harvest cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend in ice-cold assay buffer. Lyse the cells using methods such as sonication or freeze-thawing. Centrifuge to remove insoluble material.
-
Purified Enzyme: Dilute the purified enzyme to a suitable concentration in assay buffer immediately before use.
III. Assay Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate the temperature, typically at 25°C, 30°C, or 37°C.
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADP+, and any required cofactors. The final volume is typically 1 mL.
-
To determine the Km for 6-phosphogluconate, vary its concentration while keeping the NADP+ concentration saturating (typically 5-10 times its Km).
-
To determine the Km for NADP+, vary its concentration while keeping the 6-phosphogluconate concentration saturating.
-
Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Record the increase in absorbance at 340 nm over a set period (e.g., 5-10 minutes). Ensure the rate is linear during the measurement period.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the substrate concentrations and use non-linear regression to fit the data to the Michaelis-Menten equation to determine Km and Vmax. Alternatively, use a linearized plot such as the Lineweaver-Burk plot.[11][12][13][14]
Visualizing the Context: Signaling Pathways and Experimental Workflows
To better understand the role and analysis of 6PGD, the following diagrams illustrate its position in the pentose phosphate pathway and a typical experimental workflow for kinetic analysis.
Caption: The oxidative branch of the Pentose Phosphate Pathway.
Caption: Experimental workflow for 6PGD kinetic analysis.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 6. sfera.unife.it [sfera.unife.it]
- 7. abcam.com [abcam.com]
- 8. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 9. media.path.org [media.path.org]
- 10. d-nb.info [d-nb.info]
- 11. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. jackwestin.com [jackwestin.com]
- 14. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
Tracing the Metabolic Journey of 6-Phosphogluconic Acid: A Comparative Guide to Isotopic Labeling Strategies
For researchers, scientists, and drug development professionals, understanding the metabolic fate of key molecules like 6-Phosphogluconic Acid (6-PGA) is crucial for dissecting cellular metabolism and identifying potential therapeutic targets. Isotopic labeling stands as a cornerstone technique for this purpose, allowing for the precise tracking of atoms through complex biochemical networks. This guide provides a comparative overview of isotopic labeling strategies to elucidate the downstream pathways of 6-PGA, a central intermediate in the Pentose Phosphate Pathway (PPP).
While direct tracing studies utilizing isotopically labeled 6-PGA are not commonly reported in the literature, its metabolic fate is extensively investigated by tracing the flow of carbon from its precursor, glucose-6-phosphate, using various isotopically labeled glucose molecules. This guide will compare these established methodologies, offering insights into their respective strengths, the quantitative data they generate, and the experimental protocols required for their successful implementation.
Comparison of Isotopic Tracers for Monitoring 6-PGA Metabolism
The choice of isotopic tracer is paramount in designing experiments to probe the flux through the PPP and, consequently, the metabolism of 6-PGA. Different labeling patterns on the initial glucose molecule provide distinct advantages in resolving the contributions of various pathways.
| Tracer | Primary Application for 6-PGA Fate | Downstream Metabolites Analyzed | Analytical Technique(s) | Key Advantages | Limitations |
| [1,2-¹³C₂]glucose | Quantifying the relative flux of the oxidative PPP versus glycolysis. | Lactate, Ribose-5-phosphate, other sugar phosphates. | GC-MS, LC-MS, NMR | Provides a clear distinction between glycolytic and PPP-derived lactate based on the resulting isotopologue distribution.[1][2] | Interpretation can be complex due to the recycling of labeled intermediates back into glycolysis.[3] |
| [U-¹³C₆]glucose | General labeling of all downstream metabolites from glucose, including those derived from 6-PGA. | A wide range of central carbon metabolites (amino acids, TCA cycle intermediates, nucleotides). | GC-MS, LC-MS | Enables a broad overview of the distribution of carbon from glucose throughout the metabolic network. | Can be challenging to deconvolve the contributions of multiple active pathways to the labeling patterns of downstream metabolites. |
| [2,3-¹³C₂]glucose | A more recent and specific tracer for assessing PPP activity. | Lactate | NMR | Simplifies the analysis of PPP flux by producing a unique lactate isotopomer ([2,3-¹³C₂]lactate) exclusively through the PPP.[1] | May not be as widely available or as extensively characterized as other glucose tracers. |
| Deuterium (²H)-labeled glucose | Investigating NADPH production and redox metabolism linked to the PPP. | Fatty acids, amino acids, glutathione. | GC-MS, LC-MS, NMR | Deuterium labeling can provide complementary information on hydride transfer reactions. | Potential for kinetic isotope effects that may alter metabolic fluxes. |
Experimental Protocols
The successful application of these isotopic labeling techniques hinges on meticulous experimental design and execution. Below are generalized protocols for cell culture-based isotopic labeling experiments.
General Protocol for ¹³C-Glucose Labeling in Cultured Cells
-
Cell Culture: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium containing the desired ¹³C-labeled glucose isotope at a known concentration. The corresponding unlabeled glucose should be omitted.
-
Isotopic Labeling: Remove the standard culture medium and replace it with the isotope-containing medium. The duration of labeling will depend on the specific pathway and metabolites of interest, typically ranging from minutes to hours to achieve isotopic steady-state.
-
Metabolite Extraction: After the desired labeling period, rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol).
-
Sample Preparation: Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
-
Analysis: Analyze the extracted metabolites using the appropriate analytical platform (GC-MS, LC-MS, or NMR) to determine the mass isotopomer distributions of target metabolites.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile metabolites. Derivatization is often required for non-volatile compounds like sugar phosphates. GC-MS provides detailed information on the mass isotopomer distribution of various fragments, which is crucial for metabolic flux analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of a wide range of polar and non-polar metabolites without the need for derivatization. LC-MS is highly sensitive and can be used to analyze a broad spectrum of downstream products of 6-PGA metabolism.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive technique that can provide detailed information about the position of isotopic labels within a molecule. NMR is particularly useful for distinguishing between positional isomers of labeled metabolites.[1]
Visualizing the Metabolic Fate of this compound
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflows and metabolic pathways involved in tracing the fate of 6-PGA.
Caption: A generalized workflow for isotopic labeling experiments to trace cellular metabolism.
References
- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C Metabolic flux analysis in neurons utilizing a model that accounts for hexose phosphate recycling within the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pentose Phosphate Pathway Intermediates in Diverse Cell Lines
For researchers, scientists, and professionals in drug development, understanding the metabolic intricacies of different cell lines is paramount. The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that fuels cellular proliferation and mitigates oxidative stress, making it a key area of investigation, particularly in oncology. This guide provides a quantitative comparison of PPP intermediates across various cell lines, supported by detailed experimental protocols and pathway visualizations to facilitate a deeper understanding of cellular metabolism.
Quantitative Comparison of PPP Intermediates
The following tables summarize the quantitative data on PPP intermediates in different cell lines. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, analytical methods, and reporting units.
Table 1: Relative Abundance of PPP Intermediates in Clear Cell-Renal Cell Carcinoma (ccRCC) vs. Normal Renal Cells
This table presents the relative abundance of key PPP metabolites in ccRCC tissue compared to normal adjacent tissue, highlighting the metabolic reprogramming that occurs in cancer cells. Data is derived from a metabolomic analysis of human tissue samples.[1][2][3][4]
| Metabolite | Relative Abundance in ccRCC vs. Normal Cells |
| Sedoheptulose-7-phosphate | Significantly Higher |
| Ribose-5-phosphate | Significantly Higher |
| Ribulose-5-phosphate / Xylulose-5-phosphate | Significantly Higher |
Data is presented as relative amounts, indicating a significant increase in the levels of these intermediates in tumor tissues, suggesting an elevated PPP activity to support nucleotide biosynthesis and NADPH production.[1][2][3][4]
Table 2: Relative Intracellular Levels of PPP Intermediates in MCF-7 Breast Cancer Cells
This table shows the relative intensity of PPP metabolites in the MCF-7 breast cancer cell line, as determined by GC-MS and LC-Q/TOF-MS.[5]
| Metabolite | Relative Intensity |
| Glucose-6-phosphate (G6P) | ~1.2 |
| 6-Phosphogluconate (6PG) | ~0.8 |
| Ribose-5-phosphate (R5P) | ~1.0 |
| Sedoheptulose-7-phosphate (S7P) | ~0.4 |
Intensity is a relative measure of metabolite abundance and can be used for comparative analysis under different experimental conditions within the same study.[5]
Table 3: Metabolic Fluxes in A549 Lung Cancer and HCT116 Colon Cancer Cells
This table presents the net metabolic flux values for key reactions in the central carbon metabolism, including the PPP, for A549 and HCT116 cell lines, as determined by 13C Metabolic Flux Analysis (13C-MFA).[6]
| Metabolic Flux | A549 (nmol/μg protein/h) | HCT116 (nmol/μg protein/h) |
| Glucose uptake | 10.3 | 12.1 |
| G6P -> R5P (oxidative PPP) | 1.2 | 1.5 |
| F6P + GA3P <-> S7P + E4P (non-oxidative PPP) | 0.8 | 1.1 |
Flux values represent the rate of conversion of substrates to products and provide a dynamic view of metabolic pathway activity.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used for the quantitative analysis of PPP intermediates.
Protocol 1: LC-MS/MS for Absolute Quantification of PPP Intermediates
This protocol provides a method for the sensitive and specific quantification of sugar phosphates in biological samples.[7]
1. Sample Preparation:
- Cell Lysis: Cells are harvested and lysed using a cold solvent mixture, typically methanol/water, to quench metabolic activity and extract metabolites.
- Internal Standards: A mix of stable isotope-labeled internal standards corresponding to the target PPP intermediates is added to the sample for accurate quantification.
2. Chromatographic Separation:
- Column: An ion-pair reversed-phase C18 HPLC column is used for the separation of the highly polar sugar phosphates.
- Mobile Phase: A gradient of solvents, often containing an ion-pairing agent like tributylamine, is used to achieve optimal separation.
3. Mass Spectrometry Detection:
- Ionization: Electrospray ionization (ESI) in negative mode is typically used for the analysis of phosphorylated compounds.
- Detection: A tandem mass spectrometer (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each PPP intermediate and its corresponding internal standard are monitored for high selectivity and sensitivity.
4. Data Analysis:
- The concentration of each metabolite is determined by comparing the peak area ratio of the endogenous metabolite to its stable isotope-labeled internal standard against a calibration curve.
Protocol 2: 13C-Metabolic Flux Analysis (13C-MFA)
13C-MFA is a powerful technique to determine the rates (fluxes) of metabolic pathways by tracing the incorporation of 13C from a labeled substrate into downstream metabolites.[8][9][10][11]
1. Cell Culture and Labeling:
- Cells are cultured in a defined medium containing a 13C-labeled substrate, typically [1,2-13C2]glucose or [U-13C6]glucose, for a specific period to reach a metabolic and isotopic steady state.
2. Metabolite Extraction and Analysis:
- Metabolites are extracted from the cells as described in the LC-MS protocol.
- The extracted metabolites are then analyzed by GC-MS or LC-MS/MS to determine the mass isotopomer distribution (MID) for each metabolite. The MID reflects the relative abundance of molecules with different numbers of 13C atoms.
3. Computational Flux Calculation:
- The experimentally determined MIDs, along with other measured rates (e.g., glucose uptake, lactate secretion), are used as inputs for a computational model of cellular metabolism.
- The model then calculates the intracellular metabolic fluxes that best fit the experimental data.
Visualizing the Pentose Phosphate Pathway and Experimental Workflow
To provide a clearer understanding of the PPP and the experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolomic profile of glycolysis and the pentose phosphate pathway identifies the central role of glucose-6-phosphate dehydrogenase in clear cell-renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
The Nexus of Glycolysis and Cellular Defense: Correlating 6-Phosphogluconic Acid with Oxidative Stress Markers
A Comparative Guide for Researchers and Drug Development Professionals
In the intricate landscape of cellular metabolism, the pentose phosphate pathway (PPP) serves as a critical junction, balancing anabolic biosynthesis with a robust defense against oxidative stress. A key intermediate in this pathway, 6-Phosphogluconic Acid (6-PGA), is emerging as a significant indicator of a cell's capacity to counteract oxidative damage. This guide provides an objective comparison of 6-PGA levels with established markers of oxidative stress, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their exploration of novel therapeutic targets and diagnostic tools.
Introduction to this compound and Oxidative Stress
The pentose phosphate pathway is a major source of nicotinamide adenine dinucleotide phosphate (NADPH), the primary cellular reductant. NADPH is indispensable for the regeneration of reduced glutathione (GSH), a potent antioxidant, from its oxidized form (GSSG). The enzyme 6-phosphogluconate dehydrogenase (6-PGD) catalyzes the conversion of 6-PGA to ribulose-5-phosphate, a crucial step that generates NADPH. Consequently, the intracellular concentration of 6-PGA and the activity of 6-PGD are intrinsically linked to the cell's ability to mitigate oxidative stress.
Oxidative stress, characterized by an overabundance of reactive oxygen species (ROS), inflicts damage on vital cellular components, including lipids, proteins, and DNA. To quantify this damage, researchers rely on a panel of established biomarkers. This guide focuses on the correlation of 6-PGA with three such markers:
-
Malondialdehyde (MDA): A well-established indicator of lipid peroxidation.
-
Glutathione (GSH/GSSG) Ratio: A direct measure of the cell's primary antioxidant capacity.
-
8-hydroxy-2'-deoxyguanosine (8-OHdG): A sensitive marker of oxidative DNA damage.
Understanding the quantitative relationship between 6-PGA and these markers can provide a more comprehensive picture of cellular redox status and the metabolic response to oxidative insults.
Comparative Analysis of 6-PGA and Oxidative Stress Markers
For instance, in a study on triple-negative breast cancer cells, glutamine shortage, which is known to impact NADPH homeostasis, led to a significant increase in oxidative stress. This was evidenced by a marked rise in malondialdehyde (MDA) levels, a key indicator of lipid peroxidation. While 6-PGA was not directly measured, the study observed a depletion of the NADPH/NADP+ ratio, a direct product of the pentose phosphate pathway in which 6-PGA is a central metabolite.
Table 1: Correlation between NADPH/NADP+ Ratio and Malondialdehyde (MDA) Levels in Breast Cancer Cells under Metabolic Stress
| Cell Line | Condition | NADPH/NADP+ Ratio (relative to control) | MDA Content (relative to control) |
| MDA-MB-231 | Control | 1.0 | 1.0 |
| Glutamine Shortage | ~0.6 | ~1.8 | |
| MCF7 | Control | 1.0 | 1.0 |
| Glutamine Shortage | ~0.7 | ~1.6 |
Data adapted from a study on glutamine addiction in triple-negative breast cancer cells. The decrease in the NADPH/NADP+ ratio, a downstream consequence of altered 6-PGA metabolism, correlates with a significant increase in MDA, indicating heightened lipid peroxidation.
In another study investigating the effects of hydrogen peroxide (H2O2) on cultured adult rat liver epithelial cells, a direct correlation between the concentration of the oxidizing agent and the level of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a marker of oxidative DNA damage, was observed. Although 6-PGA levels were not reported in this study, it is well-established that exposure to H2O2 induces an increase in pentose phosphate pathway flux to regenerate NADPH for antioxidant defense, which would directly impact 6-PGA turnover.
Table 2: 8-hydroxy-2'-deoxyguanosine (8-OHdG) Levels in Response to Hydrogen Peroxide-Induced Oxidative Stress
| Treatment | 8-OHdG Level (% of Control) |
| Control | 100% |
| 5 mM H2O2 | 142% |
| 5 mM H2O2 + UVB (0.63 J/cm2) | 255% |
| 5 mM H2O2 + UVA (12 J/cm2) | 410% |
Data adapted from a study on H2O2-induced oxidative DNA damage in rat liver epithelial cells[1]. The increase in 8-OHdG, a marker of DNA damage, is a direct consequence of oxidative stress, a condition that necessitates increased flux through the pentose phosphate pathway and thus involves 6-PGA.
Furthermore, studies have shown that in various models of oxidative stress, the ratio of reduced to oxidized glutathione (GSH/GSSG) decreases significantly. For example, in pediatric cancer patients, who often experience high levels of oxidative stress, the GSH:GSSG ratio is markedly lower compared to healthy controls, with ratios dropping from over 100:1 in healthy cells to as low as 10:1 or even 1:1 under severe oxidative stress[2]. This depletion of the primary cellular antioxidant is directly linked to the availability of NADPH, and therefore to the metabolic flux through the pentose phosphate pathway, including the turnover of 6-PGA.
Signaling Pathways and Experimental Workflows
The interplay between 6-PGA and oxidative stress markers is governed by a well-defined signaling pathway and can be investigated through a systematic experimental workflow.
The experimental investigation of this correlation typically follows a structured workflow.
Experimental Protocols
Detailed methodologies for the quantification of 6-PGA and key oxidative stress markers are provided below. These protocols are based on commercially available kits and established laboratory methods.
Measurement of this compound (Colorimetric Assay)
This assay measures the concentration of 6-PGA in various biological samples.
Principle: 6-Phosphogluconate dehydrogenase catalyzes the conversion of 6-PGA to ribulose-5-phosphate, which is accompanied by the reduction of NAD+ to NADH. The resulting NADH reduces a colorimetric probe, leading to a color change that can be measured spectrophotometrically at 450 nm. The intensity of the color is directly proportional to the 6-PGA concentration.
Protocol:
-
Sample Preparation:
-
Tissues: Homogenize 10-100 mg of tissue in 100-500 µL of ice-cold assay buffer. Centrifuge at 10,000 x g for 5 minutes at 4°C to remove insoluble material. Collect the supernatant for the assay.
-
Cells: Resuspend 1-5 x 10^6 cells in 100-300 µL of ice-cold assay buffer. Homogenize by sonication or with a Dounce homogenizer. Centrifuge at 10,000 x g for 5 minutes at 4°C. Use the supernatant for the assay.
-
-
Standard Curve Preparation:
-
Prepare a series of 6-PGA standards (e.g., 0, 2, 4, 6, 8, 10 nmol/well) in a 96-well plate. Adjust the volume of each well to 50 µL with assay buffer.
-
-
Reaction:
-
Prepare a reaction mix containing assay buffer, 6-PGA enzyme, and the colorimetric probe according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mix to each standard and sample well.
-
For background control, prepare a similar mix but without the 6-PGA enzyme and add it to separate wells containing the samples.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Calculation:
-
Subtract the background control reading from the sample readings.
-
Determine the concentration of 6-PGA in the samples by comparing the corrected absorbance values to the standard curve.
-
Measurement of Malondialdehyde (MDA) using Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay is a widely used method for measuring lipid peroxidation.
Principle: MDA, an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct. The absorbance of this adduct is measured at 532 nm.
Protocol:
-
Sample Preparation:
-
Prepare tissue or cell lysates as described for the 6-PGA assay.
-
-
Standard Curve Preparation:
-
Prepare a series of MDA standards (e.g., 0, 1, 2, 5, 10, 20 µM) in distilled water.
-
-
Reaction:
-
Add 100 µL of sample or standard to a microcentrifuge tube.
-
Add 100 µL of SDS lysis solution and mix well.
-
Add 250 µL of TBA reagent (a solution of thiobarbituric acid in acid, typically acetic acid).
-
Incubate the tubes at 95°C for 45-60 minutes.
-
Cool the tubes on ice for 5-10 minutes to stop the reaction.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
-
Measurement:
-
Transfer 200 µL of the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm.
-
-
Calculation:
-
Calculate the MDA concentration in the samples using the standard curve.
-
Measurement of GSH/GSSG Ratio by HPLC
This method provides a sensitive and accurate determination of the cellular glutathione status.
Principle: Reduced (GSH) and oxidized (GSSG) glutathione are separated by high-performance liquid chromatography (HPLC) and detected, often by electrochemical or fluorescence detectors.
Protocol:
-
Sample Preparation:
-
Homogenize cells or tissues in a solution containing a reducing agent (to prevent auto-oxidation of GSH) and a protein precipitating agent (e.g., metaphosphoric acid or perchloric acid).
-
Centrifuge to remove precipitated proteins.
-
The supernatant is then filtered and injected into the HPLC system.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column for separation.
-
The mobile phase typically consists of an aqueous buffer with an organic modifier (e.g., acetonitrile or methanol) and an ion-pairing agent.
-
Detection can be achieved using an electrochemical detector (which directly measures the oxidation of GSH) or by pre-column derivatization with a fluorescent tag followed by fluorescence detection.
-
-
Quantification:
-
Prepare standard curves for both GSH and GSSG.
-
Calculate the concentrations of GSH and GSSG in the samples based on the peak areas from the chromatograms and the standard curves.
-
The GSH/GSSG ratio is then calculated from these concentrations.
-
Measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG) by ELISA
This is a common and sensitive immunoassay for quantifying oxidative DNA damage.
Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA). A microplate is pre-coated with 8-OHdG. The sample or standard is added to the wells along with a primary antibody specific for 8-OHdG. The 8-OHdG in the sample competes with the 8-OHdG coated on the plate for binding to the antibody. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added, followed by a substrate that produces a colorimetric signal. The intensity of the color is inversely proportional to the amount of 8-OHdG in the sample.
Protocol:
-
Sample Preparation:
-
Isolate DNA from cells or tissues using standard protocols.
-
Digest the DNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
-
ELISA Procedure:
-
Add standards and prepared DNA samples to the wells of the 8-OHdG-coated microplate.
-
Add the anti-8-OHdG antibody to each well and incubate.
-
Wash the plate to remove unbound antibody and sample components.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the TMB substrate solution and incubate until color develops.
-
Stop the reaction with a stop solution.
-
-
Measurement:
-
Read the absorbance at 450 nm.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of 8-OHdG in the samples from the standard curve.
-
Conclusion
The level of this compound is a critical node in the cellular response to oxidative stress. While direct and comprehensive quantitative correlational studies are still emerging, the existing body of evidence strongly supports the inverse relationship between the flux through the pentose phosphate pathway, and by extension the turnover of 6-PGA, and the accumulation of oxidative damage markers such as MDA and 8-OHdG, and a direct relationship with the maintenance of a healthy GSH/GSSG ratio. By utilizing the detailed protocols provided, researchers can simultaneously quantify 6-PGA and these established markers, thereby gaining a more nuanced understanding of cellular redox biology. This integrated approach holds significant promise for the identification of novel therapeutic targets aimed at bolstering cellular antioxidant defenses and for the development of more precise biomarkers for a range of diseases underpinned by oxidative stress.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Phosphogluconic Acid: A Comprehensive Guide
For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the safe disposal of 6-Phosphogluconic Acid, a key intermediate in the pentose phosphate pathway. Adherence to these protocols is essential to mitigate risks and ensure environmental responsibility.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound and to utilize appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound trisodium salt dihydrate indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE) and Handling Summary:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side protection | To prevent eye irritation from dust or splashes[1]. |
| Hand Protection | Chemical-resistant gloves (tested according to EN 374) | To prevent skin irritation upon contact[1]. |
| Respiratory Protection | Particulate filter device (EN 143), P2 (filters at least 94% of airborne particles) | Necessary when dust formation is likely to avoid respiratory irritation[1]. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Handling Precautions:
-
Do not breathe dust, fumes, gas, mist, vapors, or spray[1][2].
-
Avoid contact with skin, eyes, and clothing[1].
-
Use only outdoors or in a well-ventilated area[2].
-
Keep away from food, drink, and animal feedingstuffs[1].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[1][2][3].
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "Hazardous Waste: this compound".
-
This waste stream should be segregated from other chemical wastes, especially bases, to prevent inadvertent and potentially hazardous reactions[3][4]. Store acids and bases separately[4].
2. Container Selection and Management:
-
Use a container that is compatible with the chemical. High-density polyethylene (HDPE) or other non-reactive plastic containers are generally suitable for organic acids[4][5]. Acids should never be stored in metal containers[3].
-
The container must be in good condition, with no cracks or signs of deterioration, and have a secure, screw-top lid to prevent leaks or spills[3][4].
-
Do not overfill the container. Leave at least one inch of headroom to allow for expansion[4].
-
Keep the waste container closed at all times, except when adding waste[6].
3. Waste Collection:
-
For solid this compound, carefully transfer the material into the designated hazardous waste container, minimizing dust generation[1].
-
For solutions of this compound, carefully pour the liquid into the designated waste container.
-
If any materials (e.g., pipette tips, weighing paper) are contaminated with this compound, they should also be placed in the hazardous waste container.
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials[1][7].
-
Ensure the storage area is secure and accessible only to authorized personnel.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste container[3].
-
Provide the EHS or contractor with an accurate description of the waste, including its composition and any potential hazards.
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
For non-emergency personnel: Evacuate the area and ensure adequate ventilation. Avoid contact with the spilled material and do not breathe the dust[1][2].
-
Containment: Prevent the spill from spreading and keep it away from drains, surface water, and ground water[1][2].
-
Clean-up: Mechanically take up the material (e.g., with a scoop or shovel) and place it in an appropriate container for disposal[1]. Avoid generating dust.
-
Decontamination: Clean the spill area thoroughly with a suitable cleaning agent.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. echemi.com [echemi.com]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. nipissingu.ca [nipissingu.ca]
- 6. louisville.edu [louisville.edu]
- 7. How to Dispose of Acids and Bases Safely: A Complete Guide [greenflow.com]
Essential Safety and Logistics for Handling 6-Phosphogluconic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for 6-Phosphogluconic Acid, including detailed operational and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE)
When handling this compound, which can cause skin, eye, and respiratory irritation, a comprehensive approach to personal protection is critical.[1] The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Standards |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields. A face shield may be necessary for splash-prone procedures. | Conforming to EN 166 (EU) or NIOSH (US). |
| Skin Protection | Wear chemical-resistant, impervious gloves. A lab coat or chemical-resistant apron should be worn. For significant exposure risk, a chemical-resistant suit may be required. | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory Protection | In case of dust formation or if exposure limits are exceeded, use a full-face respirator with a particulate filter. | Particulate filter device (EN 143), P2 (filters at least 94% of airborne particles, color code: White).[1] |
| Footwear | Closed-toe shoes are mandatory in the laboratory. | N/A |
Quantitative Safety Data
While specific occupational exposure limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) for this compound are not established, it is crucial to handle it in a well-ventilated area to minimize inhalation exposure.[2]
| Parameter | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | Safety Data Sheet[1] |
| Signal Word | Warning | Safety Data Sheet[1] |
| Pictograms | GHS07 (Exclamation Mark) | Safety Data Sheet[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials.[1][2] The recommended storage temperature is -20°C.[3]
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.
Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[1][2]
-
Personal Protective Equipment: Before handling, don the appropriate PPE as detailed in the table above.
-
Weighing: If weighing the solid form, do so in a manner that minimizes dust generation.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in the handling area. Wash hands thoroughly after handling the chemical.[1]
Spill Management
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
-
Evacuation: Evacuate non-essential personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: For liquid spills, create a dike around the spill using absorbent materials like vermiculite or sand.[1]
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[1]
-
For liquid spills, absorb the material with inert absorbent pads or materials.
-
-
Decontamination: Clean the spill area with a suitable cleaning agent and water.
-
Waste Disposal: All cleanup materials should be placed in a sealed, labeled container for hazardous waste disposal.
Disposal Plan: Safe Waste Management
Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect unused this compound and contaminated materials (e.g., gloves, absorbent pads) in a designated, labeled hazardous waste container.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain.[1]
Container Management
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound") and associated hazards.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
Final Disposal
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with local, state, and federal regulations.[2][4]
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of handling this compound, emphasizing the integration of safety measures at each step.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
